molecular formula C3H7NO5S B613136 3-Amino-2-sulfopropanoic acid

3-Amino-2-sulfopropanoic acid

Cat. No.: B613136
M. Wt: 169.16 g/mol
InChI Key: OFQOAYWZEYNFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-sulfopropanoic acid, also known as cysteic acid, is a small, water-soluble aliphatic compound characterized by the presence of a carboxylic acid, a primary amine, and a sulfonate group on its short carbon chain . The carboxylic acid and primary amine are free and available for linking this molecule to larger structures, making it a valuable building block in chemical synthesis, while the sulfonate group provides high water solubility . This compound is generated by the oxidation of the amino acid cysteine, where the thiol group is fully oxidized to a sulfonic acid or sulfonate group . In recent research, this compound has been identified as a significant metabolite of tramiprosate, a compound investigated for neurodegenerative disorders . It is found endogenously in human cerebrospinal fluid (CSF) and has demonstrated efficacy in inhibiting the aggregation of amyloid-beta 42 (Aβ42) oligomers, which are key drivers of pathogenesis in Alzheimer's disease (AD) . Studies have revealed an inverse correlation between the severity of cognitive impairment and CSF concentrations of this acid in subjects with AD, suggesting that elevating its levels may protect against or slow cognitive decline . The compound shows excellent bioavailability and a significant capacity for brain penetration, making it a molecule of interest for central nervous system (CNS)-targeted research . This product is intended for research purposes only and is not approved for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-sulfopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQOAYWZEYNFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-sulfopropanoic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-sulfopropanoic acid, also known as 2-sulfo-beta-alanine, is a synthetic amino acid analog of considerable interest in biotechnology and medicinal chemistry. Its structure, featuring a primary amine, a carboxylic acid, and a sulfonic acid group, imparts unique physicochemical properties, most notably high water solubility. This guide provides a comprehensive overview of its chemical properties, drawing from available computed data, and outlines general experimental protocols for its synthesis, analysis, and characterization. Furthermore, it explores its primary application in enhancing the aqueous solubility of hydrophobic molecules and presents a hypothetical biological context based on the known roles of its structural analog, β-alanine.

Chemical and Physical Properties

Table 1: General and Computed Physical/Chemical Properties
PropertyValueSource
Molecular Formula C₃H₇NO₅SPubChem[1]
Molecular Weight 169.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 2-sulfo-beta-alanine, (SR)-3-Amino-2-sulfo-propanoic acidPubChem[1]
CAS Number 15924-28-4BroadPharm[2]
Canonical SMILES C(C(C(=O)O)S(=O)(=O)O)NPubChem[1]
InChI Key OFQOAYWZEYNFQC-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) -4.5PubChem[1]
Topological Polar Surface Area (Computed) 126 ŲPubChem[1]
Hydrogen Bond Donor Count (Computed) 3PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 6PubChem[1]
Rotatable Bond Count (Computed) 3PubChem[1]
Reactivity and Solubility

This compound is characterized by three key functional groups: a primary amine, a carboxylic acid, and a sulfonic acid. The presence of the strongly acidic sulfonate group ensures high water solubility.[2][3] This property is the primary driver for its main application: increasing the hydrophilicity of hydrophobic molecules, such as fluorescent dyes, for use in aqueous biological systems.[1] The amine and carboxylic acid moieties provide reactive handles for covalent conjugation to other molecules.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following sections provide generalized methodologies based on standard practices for similar amino acid derivatives.

General Synthesis of Sulfonated β-Amino Acids

A general approach to synthesizing sulfonated β-amino acids involves the sulfonation of a suitable precursor. One plausible, though not specifically verified for this compound, synthetic route is the sulfonation of β-alanine or a derivative. A documented one-step synthesis of alpha-sulfo-beta-alanine has been reported, suggesting that direct sulfonation methodologies are feasible.

Note: The following is a generalized protocol and would require optimization for the specific synthesis of this compound.

Materials:

  • β-alanine or a suitable precursor

  • Sulfonating agent (e.g., chlorosulfonic acid, fuming sulfuric acid)

  • Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Quenching solution (e.g., ice-water)

  • Base for neutralization (e.g., sodium bicarbonate)

  • Solvents for extraction and purification (e.g., ethyl acetate, ethanol)

Procedure:

  • Dissolve the β-alanine precursor in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture in an ice bath.

  • Slowly add the sulfonating agent dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of ice-water.

  • Neutralize the aqueous solution with a suitable base.

  • The product may precipitate out of solution or require extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for HPLC-Based Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of amino acids. Due to the lack of a strong chromophore in this compound, pre-column derivatization is typically required for UV-Vis detection.

Materials:

  • Sample containing this compound

  • Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines)

  • HPLC system with a fluorescence or UV-Vis detector

  • Reversed-phase C18 column

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M sodium acetate, pH 6.5)

  • Mobile Phase B: Acetonitrile or methanol

  • Purified this compound standard

Procedure:

  • Sample Preparation: Dissolve the sample in an appropriate aqueous buffer.

  • Derivatization: Mix the sample with the OPA reagent in a borate (B1201080) buffer (pH ~9.5). The reaction is rapid and occurs at room temperature.

  • HPLC Separation:

    • Inject the derivatized sample onto the equilibrated C18 column.

    • Elute the sample using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start at 5% B and increase to 70% B over 20-30 minutes.

    • Monitor the eluent with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm for OPA derivatives).

  • Quantification:

    • Prepare a calibration curve using known concentrations of the derivatized this compound standard.

    • Identify the peak corresponding to the target analyte in the sample chromatogram by comparing its retention time to the standard.

    • Calculate the concentration in the original sample by integrating the peak area and comparing it to the calibration curve.

Biological Significance and Signaling Pathways (Hypothetical)

There is currently no direct evidence of this compound's involvement in specific biological signaling pathways. However, its structural similarity to β-alanine, a naturally occurring non-essential amino acid, allows for the formulation of a hypothetical role. β-alanine is the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant antioxidant and pH-buffering capacities in skeletal muscle and brain tissue.

Supplementation with β-alanine has been shown to increase carnosine levels, which in turn can enhance high-intensity exercise performance and may offer neuroprotective effects. Carnosine is known to scavenge reactive oxygen species (ROS) and buffer against the drop in pH during intense exercise.

The diagram below illustrates a hypothetical pathway where this compound might interact with pathways related to β-alanine metabolism. It is important to note that this is a theoretical construct and has not been experimentally validated.

Hypothetical_Biological_Role cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Muscle Cell) 3_ASA 3-Amino-2-sulfopropanoic Acid (Exogenous) Transporter Amino Acid Transporter 3_ASA->Transporter Uptake? Beta_Ala_Exo β-Alanine (Exogenous) Beta_Ala_Exo->Transporter Uptake 3_ASA_Intra 3-Amino-2-sulfopropanoic Acid Transporter->3_ASA_Intra Beta_Ala_Intra β-Alanine Transporter->Beta_Ala_Intra Potential_Inhibition Potential Competitive Inhibition? 3_ASA_Intra->Potential_Inhibition Carnosine_Synthase Carnosine Synthase Beta_Ala_Intra->Carnosine_Synthase Substrate Carnosine Carnosine Carnosine_Synthase->Carnosine Buffering Intracellular pH Buffering Carnosine->Buffering Antioxidant Antioxidant Activity (ROS Scavenging) Carnosine->Antioxidant Potential_Inhibition->Carnosine_Synthase

Caption: Hypothetical interaction of this compound with the β-alanine/carnosine pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization and analysis of a synthetic amino acid analog like this compound.

Experimental_Workflow Start Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Start->Purification Structure_Verification Structural Verification Purification->Structure_Verification Property_Analysis Physicochemical Property Analysis Purification->Property_Analysis Final_Product Characterized This compound NMR NMR Spectroscopy (¹H, ¹³C) Structure_Verification->NMR MS Mass Spectrometry (e.g., ESI-MS) Structure_Verification->MS FTIR FTIR Spectroscopy Structure_Verification->FTIR Solubility Solubility Assay Property_Analysis->Solubility pKa pKa Determination (Titration) Property_Analysis->pKa Purity Purity Assessment (HPLC) Property_Analysis->Purity

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable chemical tool, primarily utilized for its ability to impart high water solubility to other molecules. While comprehensive experimental data on its intrinsic chemical properties are sparse, its structure suggests reactivity and characteristics typical of sulfonated amino acids. The generalized protocols and workflows presented here provide a framework for its synthesis, analysis, and characterization. Future research into its potential biological activities, particularly in relation to pathways involving its structural analog β-alanine, could reveal novel applications in drug development and biochemistry.

References

3-Amino-2-sulfopropanoic Acid: A Technical Overview of a Novel Amino Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-sulfopropanoic acid is a structurally unique, water-soluble amino acid derivative. While its precise biological functions and roles remain largely uncharacterized in scientific literature, its chemical structure, featuring a carboxylic acid, a primary amine, and a sulfonate group, suggests potential for diverse biological interactions and utility as a versatile building block in synthetic chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, explores its potential, yet unverified, biological roles by drawing parallels with structurally related compounds, and outlines detailed experimental protocols that can be employed to elucidate its functions. This document serves as a foundational resource for researchers initiating studies on this novel compound.

Introduction

This compound, also known as 2-sulfo-beta-alanine, is an aliphatic amino acid that has yet to be the subject of extensive biological investigation.[3] Its high water solubility, conferred by the sulfonate group, combined with the reactive carboxylic acid and primary amine moieties, makes it an intriguing molecule for potential applications in pharmacology and biochemistry.[1][2] The structural similarity to endogenous compounds such as taurine (B1682933) and cysteic acid suggests that it may participate in or modulate various physiological pathways. This guide aims to consolidate the limited available information and provide a scientific framework for future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experiments, including formulation for in vitro and in vivo studies, and for understanding its potential interactions within a biological milieu.

PropertyValueSource
Molecular Formula C₃H₇NO₅SPubChem[3]
Molecular Weight 169.16 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 15924-28-4PubChem[3]
Canonical SMILES C(C(C(=O)O)S(=O)(=O)O)NPubChem[3]
InChIKey OFQOAYWZEYNFQC-UHFFFAOYSA-NPubChem[3]
Appearance Solid (predicted)-
Water Solubility High (inferred from structure)MedChemExpress[1], BroadPharm[2]
XLogP3 -4.5PubChem[3]
Hydrogen Bond Donor Count 3PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]

Potential Biological Functions and Roles (Hypothetical)

Due to the absence of direct experimental evidence, the biological functions of this compound can only be postulated based on its structural relationship to known bioactive molecules.

Neuromodulatory Activity

Structurally, this compound is an analog of taurine (2-aminoethanesulfonic acid) and cysteic acid ((R)-2-Amino-3-sulfopropanoic acid), both of which exhibit neuromodulatory properties. Taurine is an abundant free amino acid in the central nervous system and is involved in osmoregulation, membrane stabilization, and has been investigated for its therapeutic potential in neurological disorders. Cysteic acid is a known agonist at excitatory amino acid receptors. It is plausible that this compound could interact with neurotransmitter receptors or transporters, thereby modulating neuronal excitability.

Role in Metabolic Pathways

Given its amino acid structure, this compound could potentially serve as a metabolic intermediate or a modulator of enzymatic activity. Its metabolism, if it occurs in vivo, may involve transamination, decarboxylation, or further modification of the sulfonate group. Research into its uptake and transformation by cells and tissues would be necessary to understand its metabolic fate.

Utility in Drug Development

The bifunctional nature of this compound, with its reactive amine and carboxylic acid groups, makes it a candidate for use as a linker or scaffold in the synthesis of more complex molecules.[1][2] The hydrophilic sulfonate group could be leveraged to improve the aqueous solubility and pharmacokinetic properties of parent drug compounds.

Proposed Experimental Protocols

To elucidate the biological functions of this compound, a systematic experimental approach is required. The following protocols are proposed as a starting point for investigation.

Cellular Uptake and Cytotoxicity Assays

Objective: To determine if this compound is transported into cells and to assess its potential toxicity.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., Caco-2 for intestinal absorption, SH-SY5Y for neuronal uptake) in appropriate media.

  • Uptake Assay:

    • Incubate cells with varying concentrations of this compound for different time points.

    • For detection, radiolabeling of the compound or the use of analytical techniques like LC-MS/MS to quantify intracellular concentrations is recommended.

    • To investigate transport mechanisms, perform competitive inhibition studies with known amino acid transporter substrates.

  • Cytotoxicity Assay:

    • Treat cells with a range of concentrations of this compound for 24-72 hours.

    • Assess cell viability using standard assays such as MTT, LDH, or live/dead staining.

Receptor Binding Assays

Objective: To investigate the interaction of this compound with known neurotransmitter receptors.

Methodology:

  • Receptor Preparation: Prepare cell membrane fractions from tissues or cell lines known to express receptors of interest (e.g., glutamate, GABA, glycine (B1666218) receptors).

  • Competitive Binding Assay:

    • Incubate the membrane preparation with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of this compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.

    • Filtration-based or scintillation proximity assay (SPA) formats can be employed.

In Vivo Pharmacokinetic and Metabolic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as mice or rats.

  • Dosing: Administer this compound via relevant routes (e.g., oral, intravenous, intraperitoneal).

  • Sample Collection: Collect blood, urine, and feces at various time points post-administration.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound and its potential metabolites in biological matrices.

    • Analyze the collected samples to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and identify major metabolites.

Visualizations of Hypothetical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical scenarios and experimental workflows for the investigation of this compound.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_synthesis Chemical Modification cellular_uptake Cellular Uptake (e.g., Caco-2, SH-SY5Y) pk_studies Pharmacokinetic Studies (Rodent Model) cellular_uptake->pk_studies Inform cytotoxicity Cytotoxicity Assays (MTT, LDH) receptor_binding Receptor Binding (Glutamate, GABA receptors) behavioral_assays Behavioral Assays (e.g., locomotor activity) receptor_binding->behavioral_assays Guide metabolite_id Metabolite Identification (LC-MS/MS) pk_studies->metabolite_id prodrug_design Prodrug Synthesis linker_conjugation Linker for Drug Conjugation start This compound start->cellular_uptake Investigate start->cytotoxicity Assess start->receptor_binding Screen start->prodrug_design Utilize as start->linker_conjugation Utilize as

Caption: Proposed experimental workflow for the characterization of this compound.

hypothetical_metabolic_pathway cluster_cellular_entry Cellular Environment cluster_metabolism Potential Metabolic Fates compound This compound transporter Amino Acid Transporter compound->transporter Uptake intracellular_compound Intracellular This compound transporter->intracellular_compound transamination Transamination intracellular_compound->transamination Metabolized by decarboxylation Decarboxylation intracellular_compound->decarboxylation Metabolized by conjugation Conjugation (e.g., with bile acids) intracellular_compound->conjugation Metabolized by excretion Excretion (Urine/Feces) intracellular_compound->excretion Unchanged transamination->excretion decarboxylation->excretion conjugation->excretion

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This compound represents a molecule with untapped potential in biological and pharmaceutical research. While direct evidence of its function is currently lacking, its chemical structure provides a strong rationale for investigating its roles in neuromodulation, metabolism, and as a tool in drug design. The experimental protocols and hypothetical pathways outlined in this guide are intended to provide a foundational framework to stimulate and direct future research into this promising, yet enigmatic, compound. The elucidation of its biological activities will be crucial in determining its physiological significance and potential therapeutic applications.

References

An In-Depth Technical Guide to the Structure and Stereochemistry of 3-Amino-2-sulfopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-sulfopropanoic acid, also known as 2-sulfo-β-alanine, is a fascinating and functionally versatile molecule. As a structural analog of the neurotransmitter β-alanine, it holds significant potential in various research and development domains, particularly in pharmacology and drug design. Its structure, featuring both an amino group and a sulfonic acid group, imparts unique chemical properties, including high water solubility. The presence of a chiral center at the second carbon atom introduces the complexities and opportunities of stereoisomerism, a critical consideration in modern drug development. This technical guide provides a comprehensive overview of the structure, stereochemistry, and pertinent (though currently limited) experimental data related to this compound, offering a foundational resource for scientists and researchers in the field.

Chemical Structure and Properties

This compound is a three-carbon amino acid derivative. Its molecular structure consists of a propanoic acid backbone with an amino group attached to the third carbon (C3) and a sulfonic acid group attached to the second carbon (C2)[1][2][3]. This arrangement classifies it as a β-amino acid.

The key structural features are:

  • Carboxylic Acid Group (-COOH): Provides acidic properties and a potential site for chemical modification.

  • Amino Group (-NH2): Imparts basic properties and serves as another key site for derivatization.

  • Sulfonic Acid Group (-SO3H): A strong acidic group that significantly increases the molecule's polarity and water solubility[1].

  • Chiral Center: The carbon atom at the C2 position is bonded to four different groups (hydrogen, carboxylic acid, sulfonic acid, and the -CH2NH2 group), making it a stereocenter.

General Properties:

PropertyValueSource
Molecular FormulaC3H7NO5S[1][3]
Molecular Weight169.16 g/mol [1][3]
IUPAC NameThis compound[3]
Synonyms2-sulfo-beta-alanine, (SR)-3-Amino-2-sulfo-propanoic acid[3]

Stereochemistry: The Enantiomers of this compound

Due to the chiral center at C2, this compound exists as a pair of enantiomers: (R)-3-amino-2-sulfopropanoic acid and (S)-3-amino-2-sulfopropanoic acid. These stereoisomers are non-superimposable mirror images of each other and can exhibit distinct biological activities and pharmacological profiles.

Logical Relationship of Stereoisomers

stereoisomers racemate This compound (Racemic Mixture) enantiomers Enantiomers racemate->enantiomers r_isomer (R)-3-amino-2-sulfopropanoic acid enantiomers->r_isomer Chiral Separation s_isomer (S)-3-amino-2-sulfopropanoic acid enantiomers->s_isomer Chiral Separation r_isomer->s_isomer Mirror Images

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Synthesis and Chiral Separation: Methodological Approaches

While specific, detailed experimental protocols for the stereoselective synthesis of (R)- and (S)-3-amino-2-sulfopropanoic acid are not extensively documented in the current literature, general strategies for the synthesis of related β-amino acids and sulfonated amino acids can be adapted.

Potential Synthetic Strategies

1. Stereoselective Synthesis from Chiral Precursors: A common approach for synthesizing enantiomerically pure amino acids involves starting with a known chiral molecule. For example, a synthesis could potentially begin with enantiomerically pure serine or a related chiral building block, followed by chemical transformations to introduce the sulfonic acid group at the C2 position with retention or controlled inversion of stereochemistry.

2. Asymmetric Sulfonation: Another strategy could involve the asymmetric sulfonation of a suitable β-amino acid precursor. This would require the use of a chiral catalyst to direct the addition of the sulfo group to one face of the molecule preferentially, leading to an enantiomeric excess of either the (R) or (S) isomer.

3. Chiral Resolution of a Racemic Mixture: This is a widely used method for obtaining pure enantiomers. A racemic mixture of this compound can be prepared, and then the enantiomers are separated.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation (Hypothetical)

Given the polar and ionic nature of this compound, chiral HPLC using a suitable chiral stationary phase (CSP) would be a primary method for its resolution. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are often effective for the separation of underivatized amino acids.

Objective: To separate the (R) and (S) enantiomers of this compound.

Materials:

  • Racemic this compound

  • HPLC-grade methanol (B129727), ethanol, and acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid (for mobile phase modification)

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or ethanol) and an aqueous component containing a small percentage of an acid (e.g., 0.1% formic acid) to control ionization.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Macrocyclic glycopeptide-based chiral stationary phase.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (can be varied to optimize separation).

    • Detection: UV at a low wavelength (e.g., 210 nm).

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.

  • Optimization: Adjust the mobile phase composition, flow rate, and temperature to achieve baseline separation of the two enantiomeric peaks.

Workflow for Chiral HPLC Method Development

hplc_workflow start Start: Racemic Mixture of this compound prep_sample Sample Preparation (Dissolve in Mobile Phase) start->prep_sample select_column Select Chiral Stationary Phase (e.g., Macrocyclic Glycopeptide) prep_sample->select_column dev_method Develop HPLC Method (Mobile Phase, Flow Rate, Temp.) select_column->dev_method inject Inject Sample dev_method->inject analyze Analyze Chromatogram inject->analyze decision Baseline Separation? analyze->decision optimize Optimize Conditions decision->optimize No end End: Separated Enantiomers decision->end Yes optimize->dev_method

Caption: A typical workflow for developing a chiral HPLC separation method.

Spectroscopic Data

Detailed NMR and mass spectrometry data for the individual enantiomers of this compound are not currently available in public databases. However, based on the known structure, the following spectroscopic characteristics would be expected for the racemic mixture.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Complex multiplets for the protons on C2 and C3 due to coupling with each other and potentially with the amine protons. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonic acid and carboxylic acid groups.
¹³C NMR Three distinct carbon signals corresponding to the carboxylic acid carbon, the C2 carbon bearing the sulfo group, and the C3 carbon bearing the amino group.
Mass Spec. A molecular ion peak corresponding to the exact mass of the molecule (C3H7NO5S). Fragmentation patterns would likely involve the loss of the sulfonic acid group, carboxylic acid group, and amino group.

Biological Significance and Drug Development Potential

While the specific biological roles of the (R) and (S) enantiomers of this compound have not been extensively studied, its structural similarity to β-alanine suggests potential interactions with biological systems that recognize β-amino acids. β-Alanine itself is a precursor to carnosine, a dipeptide with antioxidant and pH-buffering properties in muscle and brain tissue.

The introduction of the sulfonic acid group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. In drug development, sulfonation is often used to increase water solubility and improve oral bioavailability. Therefore, this compound and its derivatives could serve as valuable building blocks for the synthesis of novel drug candidates.

Potential Signaling Pathway Interaction (Hypothetical)

Given its structural similarity to β-alanine, it is plausible that this compound could interact with GABA receptors or other neurotransmitter systems. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for neurotransmitter analogs.

signaling_pathway ligand (R) or (S)-3-Amino-2- sulfopropanoic acid receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

The Ubiquitous Yet Understated Role of 3-Amino-2-sulfopropanoic Acid in the Biosphere: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-sulfopropanoic acid, commonly known as S-sulfocysteine (SSC), is a naturally occurring amino acid analogue. While extensively recognized as a key biomarker in human metabolic disorders such as Molybdenum Cofactor Deficiency (MoCD) and Isolated Sulfite (B76179) Oxidase Deficiency (ISOD), its presence and physiological significance extend across various domains of life, including plants and bacteria. This technical guide provides an in-depth exploration of the natural occurrence of SSC, detailing its biosynthesis, metabolic pathways, and physiological roles in different organisms. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for its detection and quantification are provided. Furthermore, this guide presents visual representations of key pathways and experimental workflows to facilitate a comprehensive understanding of the multifaceted nature of this intriguing molecule.

Introduction

This compound (S-sulfocysteine) is a structural analogue of the amino acid cysteine, characterized by a sulfonate group (-SO3H) in place of the thiol group (-SH). Its accumulation in humans is a hallmark of severe neurodegenerative diseases stemming from defects in sulfur metabolism[1]. In these conditions, an excess of sulfite reacts non-enzymatically with cystine to form S-sulfocysteine[1]. Due to its structural similarity to glutamate, SSC acts as an N-methyl-D-aspartate (NMDA) receptor agonist, leading to excitotoxicity and neuronal damage[2][3].

Beyond its pathological role in humans, S-sulfocysteine is synthesized enzymatically in various organisms, including plants and bacteria, where it participates in sulfur metabolism and redox homeostasis[4][5]. This guide aims to consolidate the current knowledge on the natural occurrence of this compound, offering a valuable resource for researchers investigating sulfur metabolism, neurodegenerative diseases, and novel therapeutic avenues.

Natural Occurrence and Quantitative Data

The concentration of this compound varies significantly across different organisms and physiological states. In healthy humans, it is present at low levels, while in patients with MoCD or ISOD, its concentration in urine and plasma is markedly elevated[6][7]. In plants like Arabidopsis thaliana, S-sulfocysteine is a metabolite involved in sulfur homeostasis, with its levels influenced by environmental conditions such as exposure to hydrogen sulfide[8].

Table 1: Concentration of S-Sulfocysteine in Human Samples
Sample TypeConditionConcentration RangeReference
Urine (Pediatric) ControlMedian: 6.20 mmol/mol creatinine (B1669602)[6][9]
Urine (Adult) ControlMedian: 6.94 mmol/mol creatinine[6][9]
Urine MoCD Patients85 - 695 mmol/mol creatinine[6][9]
Urine SOD PatientsElevated (Specific range not defined)[7]
Serum (Adult) ControlNot specified[6][9]
Table 2: Concentration of S-Sulfocysteine in Arabidopsis thaliana
Plant PartConditionConcentration Range (pmol/mg FW)Reference
Aerial Parts Control0.2 - 0.45[8]
Aerial Parts H₂S Exposure (1 ppm)~20[8]

Biosynthesis and Metabolic Pathways

The formation of this compound can occur through both enzymatic and non-enzymatic pathways depending on the organism and its metabolic state.

Non-Enzymatic Formation in Humans

In individuals with MoCD or ISOD, a deficiency in the enzyme sulfite oxidase leads to the accumulation of sulfite. This highly reactive molecule readily attacks the disulfide bond of cystine, resulting in the formation of S-sulfocysteine and cysteine[1][10].

Met Methionine / Cysteine Sulfite Sulfite (SO3²⁻) Met->Sulfite Catabolism SSC S-Sulfocysteine Sulfite->SSC + Cystine (Non-enzymatic) SO Sulfite Oxidase (Deficient in MoCD/ISOD) Sulfite->SO Cystine Cystine Cystine->SSC Sulfate Sulfate (SO4²⁻) SO->Sulfate Oxidation

Non-enzymatic formation of S-Sulfocysteine in humans with MoCD/ISOD.
Enzymatic Synthesis in Plants and Bacteria

In plants such as Arabidopsis thaliana and various bacteria, S-sulfocysteine is synthesized by the enzyme S-sulfocysteine synthase (also known as O-acetylserine (thiol)-lyase B or CysM)[4][5][11]. This enzyme catalyzes the reaction between O-acetylserine (OAS) and thiosulfate (B1220275) to produce S-sulfocysteine[5][12].

Serine Serine SAT Serine Acetyltransferase Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS O-Acetylserine (OAS) SSCS S-Sulfocysteine Synthase (CS26/CysM) OAS->SSCS Thiosulfate Thiosulfate (S₂O₃²⁻) Thiosulfate->SSCS SSC S-Sulfocysteine SAT->OAS SSCS->SSC

Enzymatic biosynthesis of S-Sulfocysteine in plants and bacteria.

Physiological and Pathophysiological Roles

Neurotoxicity in Humans

As previously mentioned, the primary role of S-sulfocysteine in human pathophysiology is its neurotoxic effect. By acting as an agonist at the NMDA receptor, it triggers an influx of Ca²⁺ into neurons, leading to a cascade of events that includes the activation of proteases like calpain, degradation of synaptic proteins, and ultimately, neuronal cell death[3]. This excitotoxicity is a major contributor to the severe neurological damage observed in MoCD and ISOD patients[3].

SSC S-Sulfocysteine NMDAR NMDA Receptor SSC->NMDAR Agonist Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Calpain Calpain Activation Ca_influx->Calpain Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Protein_degradation Synaptic Protein Degradation Calpain->Protein_degradation Protein_degradation->Excitotoxicity Cell_death Neuronal Cell Death Excitotoxicity->Cell_death

Signaling pathway of S-Sulfocysteine-induced neurotoxicity.
Role in Plant Redox Homeostasis

In Arabidopsis thaliana, S-sulfocysteine synthase activity is crucial for chloroplast function and light-dependent redox control[5][12]. It is suggested that S-sulfocysteine synthase acts as a sensor for thiosulfate accumulation, which can occur under conditions of oxidative stress (e.g., excess light). The resulting production of S-sulfocysteine may trigger protective mechanisms within the chloroplast to mitigate photodamage[4]. The absence of this enzyme leads to increased levels of reactive oxygen species (ROS) and reduced photosynthetic efficiency under long-day conditions[5].

Experimental Protocols

Accurate detection and quantification of this compound are critical for both clinical diagnosis and basic research. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Quantification of S-Sulfocysteine in Human Urine by HPLC

This protocol is adapted from Belaidi et al. (2012)[6][9].

1. Sample Preparation:

  • Centrifuge urine samples at 13,000 x g for 15 minutes.

  • Filter the supernatant through a 0.2-µm filter.

  • Dilute the filtered urine in HPLC-grade water.

2. Derivatization:

  • Use an automated precolumn derivatization with o-phthaldialdehyde (OPA).

  • The derivatization reagent consists of 1 g of OPA in 10 ml methanol, mixed with 90 ml of 0.4 M borate (B1201080) buffer (pH 10.2) and 400 µl of 2-mercaptoethanol.

  • Mix 9 µl of the sample with 1 µl of the derivatization reagent.

  • Incubate for 0.2 minutes before injection.

3. HPLC Conditions:

  • System: Agilent 1200 SL system or equivalent.

  • Column: C18 reversed-phase column (e.g., XBridge 50 x 4.6 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Na₂HPO₄; 10 mM Na₂B₄O₇.

  • Mobile Phase B: 45% acetonitrile, 45% methanol, 10% water.

  • Elution: Isocratic with 10% eluent B.

  • Detection: UV absorbance at 338 nm.

4. Quantification:

  • Use peak area for calibration.

  • Normalize the amount of S-sulfocysteine to creatinine concentration in the urine sample.

start Urine Sample centrifuge Centrifuge (13,000 x g, 15 min) start->centrifuge filter Filter Supernatant (0.2 µm) centrifuge->filter dilute Dilute with HPLC-grade Water filter->dilute derivatize Pre-column Derivatization (OPA) dilute->derivatize hplc HPLC Separation (C18 column) derivatize->hplc detect UV Detection (338 nm) hplc->detect quantify Quantification (Peak Area vs. Standard) detect->quantify end Normalized SSC Concentration quantify->end

Workflow for HPLC quantification of S-Sulfocysteine in urine.
Quantification of S-Sulfocysteine in Urine by UPLC-MS/MS

This protocol is based on the method described by Jiang et al. (2018)[7].

1. Sample Preparation:

  • To 5 µL of urine, add 250 µL of a working internal standard solution (S-sulfocysteine-d3 in 0.1% formic acid in water).

  • Vortex and centrifuge at 13,000 rpm.

  • Transfer the supernatant for analysis.

2. UPLC-MS/MS Conditions:

  • System: Waters ACQUITY UPLC system coupled to a tandem mass spectrometer.

  • Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) or similar.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from other matrix components.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • S-sulfocysteine: Monitor the transition of the parent ion to a specific daughter ion.

    • S-sulfocysteine-d3: Monitor the corresponding transition for the internal standard.

3. Quantification:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration using a calibration curve prepared with known standards.

Conclusion and Future Directions

This compound is a molecule of significant interest, bridging the gap between inherited metabolic diseases and fundamental biochemical pathways in a wide range of organisms. While its role as a neurotoxin in human genetic disorders is well-established, its function in plants and bacteria as a product of enzymatic synthesis opens up new avenues of research. The antioxidant and redox-sensing properties of the S-sulfocysteine pathway in plants suggest a sophisticated mechanism for managing sulfur metabolism and oxidative stress.

Future research should focus on several key areas:

  • Expanding the Organismal Scope: Investigating the presence and concentration of this compound in a broader array of organisms, including marine life and fungi, to understand its evolutionary and ecological significance.

  • Elucidating Novel Functions: Exploring potential signaling roles of S-sulfocysteine beyond redox control in plants and its impact on microbial physiology.

  • Therapeutic Potential: For drug development professionals, understanding the mechanisms of S-sulfocysteine-induced neurotoxicity is paramount for designing effective therapies for MoCD and ISOD. Furthermore, the stability of S-sulfocysteine compared to cysteine could be leveraged in various biotechnological applications.

This technical guide provides a solid foundation for researchers and professionals to delve deeper into the multifaceted world of this compound, a molecule that, despite its simple structure, plays a complex and vital role in the biosphere.

References

An In-depth Technical Guide to 3-Amino-2-sulfopropanoic Acid and its Synonyms in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2-sulfopropanoic acid, a synthetic amino acid derivative of interest in various scientific and biomedical research applications. This document details its nomenclature, physicochemical properties, and known applications, with a focus on its utility in drug development and biochemical assays.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

Synonym Identifier Type Source
This compoundIUPAC NamePubChem[1]
2-sulfo-beta-alanineCommon NamePubChem[1]
(SR)-3-Amino-2-sulfo-propanoic acidStereochemistryPubChem[1]
15924-28-4CAS Registry NumberPubChem[1]
MFCD00050420Catalog IDPubChem[1]
H-bAla(2-SO3H)-OHIUPAC CondensedPubChem[1]
BP-40107Catalog IDPubChem[1]
SCHEMBL8390127Catalog IDPubChem[1]
AKOS006273245Catalog IDPubChem[1]
SY224078Catalog IDPubChem[1]

Physicochemical Properties and Applications

This compound is a structurally unique molecule featuring a primary amine, a carboxylic acid, and a sulfonic acid group.[2][3] This combination of functional groups imparts specific properties that are highly valuable in biochemical and pharmaceutical research. The most notable characteristic is the presence of the sulfonate group, which confers high water solubility to this aliphatic compound.[2][3]

The primary application of this compound stems from its ability to be conjugated to larger, often hydrophobic, molecules to enhance their aqueous solubility.[4] This is particularly relevant in the following areas:

  • Drug Development: By attaching this compound to a drug candidate, its solubility can be improved, which can, in turn, enhance its bioavailability and therapeutic efficacy.

  • Biochemical Probes: It is used to modify hydrophobic fluorescent dyes, such as cyanine (B1664457) and rhodamine, making them more soluble in aqueous buffers used in biological assays.[4] This allows for more effective labeling and detection of biomolecules in their native environment.

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the Fmoc-protected version, Fmoc-β-Ala(SO3H)-OH, can be incorporated to increase the hydrophilicity of synthetic peptides.[4]

Logical Workflow: Enhancing Bioactive Molecule Properties

While this compound is not known to be directly involved in a specific signaling pathway as an endogenous molecule, its application in modifying bioactive molecules has a direct impact on their ability to interact with such pathways. The following diagram illustrates the logical workflow of how this compound is used to enhance the properties of a hypothetical bioactive peptide, thereby improving its function in a cellular context.

G Logical Workflow: Application of this compound cluster_synthesis Synthesis and Modification cluster_application Cellular Application and Signaling Hydrophobic_Bioactive_Peptide Hydrophobic Bioactive Peptide (e.g., Signaling Ligand) Conjugation Chemical Conjugation Hydrophobic_Bioactive_Peptide->Conjugation 3_Amino_2_sulfopropanoic_acid This compound (Solubilizing Agent) 3_Amino_2_sulfopropanoic_acid->Conjugation Soluble_Peptide_Conjugate Water-Soluble Peptide Conjugate Conjugation->Soluble_Peptide_Conjugate Cell_Membrane Cell Membrane Soluble_Peptide_Conjugate->Cell_Membrane Improved Bioavailability Receptor Membrane Receptor Soluble_Peptide_Conjugate->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Workflow of this compound in enhancing peptide solubility and bioactivity.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. However, based on general organic chemistry principles and published methods for similar compounds, a representative synthesis and analytical protocol are provided below.

Representative Synthesis Protocol: Sulfonation of 3-Aminopropanoic Acid

This protocol describes a potential method for the synthesis of this compound starting from 3-aminopropanoic acid (β-alanine).

Materials:

  • 3-Aminopropanoic acid (β-alanine)

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Diethyl ether

  • Ethanol

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 mole of 3-aminopropanoic acid in a minimal amount of concentrated sulfuric acid under constant stirring in an ice bath.

  • Slowly add 1.1 moles of fuming sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice and diethyl ether with vigorous stirring.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold diethyl ether to remove any unreacted starting material and byproducts.

  • Recrystallize the crude product from a hot ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum over anhydrous sodium sulfate.

Disclaimer: This is a representative protocol and should be optimized and validated for safety and efficiency in a laboratory setting.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the detection and quantification of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector or a mass spectrometer (for higher sensitivity and specificity).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • A gradient elution can be optimized, for example, starting with 5% B and increasing to 95% B over 20 minutes.

Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Detection:

  • If using a UV detector, the wavelength should be optimized. As the molecule lacks a strong chromophore, derivatization with a UV-active tag might be necessary for sensitive detection.

  • Mass spectrometry detection would provide higher selectivity and sensitivity, monitoring for the specific mass-to-charge ratio of the compound.

Conclusion

This compound, also known as 2-sulfo-beta-alanine, is a valuable synthetic tool for researchers in chemistry, biochemistry, and pharmacology. Its primary utility lies in its ability to enhance the aqueous solubility of hydrophobic molecules, thereby improving their handling in biological assays and their potential as therapeutic agents. While direct biological activity or involvement in signaling pathways has not been extensively documented, its role as a molecular modifier is significant for the advancement of drug discovery and the development of novel research tools. Further research into the biological effects of this compound and its derivatives may reveal novel applications in the future.

References

Whitepaper: Endogenous 3-Amino-2-sulfopropanoic Acid in the Human Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the endogenous presence of 3-Amino-2-sulfopropanoic acid (3-SPA), also known as 2-sulfo-β-alanine, in the human central nervous system. Recently identified as a naturally occurring molecule in the human brain, 3-SPA has garnered significant interest for its potential neuroprotective role, particularly in the context of Alzheimer's disease (AD).[1][2] This guide details the discovery, quantification, and proposed biological functions of endogenous 3-SPA. It includes detailed experimental methodologies for its detection and functional analysis, quantitative data on its concentration in human cerebrospinal fluid (CSF), and diagrams of its proposed signaling pathway and related experimental workflows.

Discovery and Confirmation of Endogenous Presence

The existence of this compound as an endogenous substance in the human brain is a recent discovery.[1][2] It was first identified during clinical studies of the Alzheimer's drug candidate tramiprosate (3-amino-1-propanesulfonic acid) and its prodrug, ALZ-801.[2] Researchers found that 3-SPA is the primary metabolite of these compounds.[1][2]

Crucially, subsequent investigations confirmed the presence of 3-SPA in the cerebrospinal fluid (CSF) and plasma of elderly, drug-naïve patients with memory deficits, including those with AD and other neurodegenerative conditions.[1][2] This finding established that 3-SPA is not merely a drug metabolite but a bona fide endogenous molecule within the human central nervous system, suggesting a physiological role in the aging brain.[1]

Quantitative Data: 3-SPA Concentration in Human CSF

Quantitative analysis using liquid chromatography–tandem mass spectrometry (LC–MS/MS) has established baseline concentrations of endogenous 3-SPA in the human CSF. These levels are significantly increased in patients receiving tramiprosate treatment.

Subject GroupSample TypeMean 3-SPA Concentration (± SD)Reference
Drug-Naïve Patients with Cognitive DeficitsCSF11.7 ± 4.3 nM[2]
AD Patients Treated with Tramiprosate (150 mg BID)CSF135 ± 51 nM[2]

Table 1: Quantitative concentrations of this compound (3-SPA) in human cerebrospinal fluid (CSF).

Proposed Biological Function and Signaling Pathway

The primary biological function attributed to endogenous 3-SPA is the inhibition of beta-amyloid (Aβ) oligomer formation, a key pathological event in Alzheimer's disease.[1][2] In vitro studies have demonstrated that 3-SPA effectively inhibits the aggregation of Aβ42 monomers into neurotoxic small oligomers with a potency comparable to its parent compound, tramiprosate.[2]

This has led to the proposal of a protective "Aβ oligomer brake pathway" within the human brain, where endogenous 3-SPA may serve to counteract and modulate the neurotoxic effects of Aβ aggregation.[1] Molecular dynamics simulations suggest that 3-SPA interacts with key amino acid residues of the Aβ42 monomer (such as Lys16 and Lys28), which are critical for amyloid seed formation and subsequent neurotoxicity.[2]

A_Oligomer_Brake_Pathway cluster_1 Pathological Aggregation Abeta Aβ42 Monomers Oligomers Toxic Aβ Oligomers Abeta->Oligomers Aggregation Endo_SPA Endogenous 3-SPA Endo_SPA->Abeta Inhibit Endo_SPA->Inhibit Fibrils Amyloid Fibrils Oligomers->Fibrils Neurotoxicity Neurotoxicity & Cognitive Decline Oligomers->Neurotoxicity Plaques Senile Plaques Fibrils->Plaques Inhibit->Oligomers  Inhibits

Proposed "Aβ Oligomer Brake Pathway" involving endogenous 3-SPA.

While 3-SPA is a known metabolite of the drug tramiprosate, its specific endogenous biosynthesis pathway has not yet been fully elucidated. The diagram below illustrates the relationship between the prodrug ALZ-801, tramiprosate, and their shared metabolite, 3-SPA, which is also present endogenously.

Drug_Metabolism_Endogenous_Link ALZ801 ALZ-801 (Prodrug) Tramiprosate Tramiprosate (Active Agent) ALZ801->Tramiprosate Rapid Conversion (Plasma, Liver) SPA This compound (3-SPA) Tramiprosate->SPA Metabolism Endogenous Endogenous Biosynthesis (Pathway Unknown) Endogenous->SPA

Relationship of 3-SPA to ALZ-801/Tramiprosate and its endogenous origin.

Experimental Protocols

Identification and Quantification of 3-SPA in Human CSF

The definitive method for detecting and quantifying 3-SPA in biological fluids is Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).[2]

Protocol Overview:

  • Sample Collection: Lumbar CSF samples are obtained from subjects.

  • Sample Preparation (Derivatization): Due to the chemical nature of 3-SPA, derivatization is employed to enhance its detection by mass spectrometry. The protocol involves reacting the CSF sample to create a more readily ionizable derivative, such as 2-[(2,2,2-trifluoroethyl)-carbamoyl]ethane-1-sulfonic acid.

  • Chromatographic Separation (LC):

    • Column: A Thermo Scientific AQUASIL C18 column (5 µm, 50 × 2.1 mm) is typically used.[2]

    • Mobile Phase A: 0.1% trifluoroacetic acid in water (v/v).[2]

    • Mobile Phase B: 0.1% formic acid in 90/10 acetonitrile/water (v/v).[2]

    • Flow Rate: 0.35 ml/min.[2]

    • Gradient: A gradient elution is used to separate 3-SPA from other components in the CSF matrix.

  • Mass Spectrometric Detection (MS/MS):

    • Instrument: An API 6500 triple quadrupole mass spectrometer or similar is used for detection.[2]

    • Ionization Mode: Data is acquired in negative ion mode.[2]

    • Quantification: The transition ion of the molecular peak of the diacid derivative (e.g., m/z 234.1/80.9) is selected for quantitation.[2]

    • Confirmation: Structural identity is confirmed by matching the retention time and the MS/MS fragmentation pattern of the endogenous molecule with that of a pure 3-SPA reference standard.[2]

LC_MS_Workflow Sample 1. CSF Sample Collection Derivatize 2. Sample Preparation (Derivatization) Sample->Derivatize LC 3. Liquid Chromatography (Separation) Derivatize->LC MS 4. Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data 5. Data Analysis (Concentration Calculation) MS->Data

Workflow for the quantification of 3-SPA in cerebrospinal fluid (CSF).
In Vitro Assessment of Anti-Aβ Oligomer Activity

Ion-Mobility Spectrometry–Mass Spectrometry (IMS–MS) is a powerful technique used to characterize the interactions between 3-SPA and Aβ42 monomers and to observe the resulting conformational changes and inhibition of oligomerization.[2]

Protocol Overview:

  • Sample Preparation: Synthetic Aβ42 monomers are incubated under controlled conditions (temperature, pH) in the presence and absence of a significant molar excess of 3-SPA (e.g., 1000-fold excess).[1]

  • IMS-MS Analysis:

    • The incubated samples are introduced into the mass spectrometer.

    • Ion Mobility Separation: In the gas phase, ions are separated based on their size, shape, and charge (their drift time through a gas-filled cell). This allows for the differentiation of Aβ42 monomers from various oligomeric species (dimers, trimers, etc.).

    • Mass Spectrometry: Following mobility separation, the ions are analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z).

  • Data Analysis: By comparing the IMS-MS profiles of Aβ42 incubated with and without 3-SPA, researchers can determine the extent to which 3-SPA inhibits the formation of oligomers over time. The presence of 3-SPA results in a significant reduction in the signals corresponding to Aβ42 oligomers.[1]

Conclusion and Future Directions

The discovery of this compound as an endogenous molecule in the human brain represents a significant advancement in neurobiology. Its demonstrated ability to inhibit the formation of toxic Aβ oligomers positions it as a key component of a potential physiological defense mechanism against neurodegeneration.[1] The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers in the field.

Future research should focus on:

  • Elucidating the endogenous biosynthesis pathway of 3-SPA to understand its regulation.

  • Investigating the correlation between endogenous 3-SPA levels and the progression of neurodegenerative diseases in larger patient cohorts.

  • Exploring the full spectrum of its biological activities beyond Aβ aggregation inhibition.

Understanding the role of endogenous 3-SPA opens new avenues for the development of novel therapeutic strategies aimed at preventing or slowing the progression of Alzheimer's disease and other related disorders.

References

Physicochemical Properties of 2-Sulfo-beta-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Sulfo-beta-alanine is a sulfonated derivative of the naturally occurring beta-amino acid, beta-alanine (B559535). The introduction of a sulfonic acid group significantly modifies the physicochemical properties of the parent molecule, enhancing its acidity and aqueous solubility. These characteristics make it a valuable building block in medicinal chemistry and biotechnology, particularly in applications requiring the modification of molecules to improve their water solubility. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-sulfo-beta-alanine, details on its synthesis, and general experimental protocols for its characterization. Due to a lack of specific publicly available quantitative data for 2-sulfo-beta-alanine, this guide also presents data for the parent compound, beta-alanine, as a point of reference and discusses the anticipated effects of sulfonation.

Introduction

Beta-alanine is a non-proteinogenic amino acid that serves as a precursor to the synthesis of carnosine, a dipeptide with important physiological roles, including pH buffering in muscle tissue. The chemical modification of beta-alanine can lead to derivatives with unique properties for various scientific applications. 2-Sulfo-beta-alanine, with the addition of a sulfonic acid functional group, is a prime example of such a derivative. Its enhanced hydrophilic nature makes it a key component in the development of water-soluble dyes, bioconjugates, and other labeled molecules for use in aqueous environments[1][2][3]. This guide aims to consolidate the available information on the physicochemical properties of 2-sulfo-beta-alanine to support its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-sulfo-beta-alanine are summarized in Table 1. For comparative purposes, the known properties of beta-alanine are provided in Table 2.

Table 1: Physicochemical Properties of 2-Sulfo-beta-alanine

PropertyValueReference
IUPAC Name 3-Amino-2-sulfopropanoic acidN/A
Molecular Formula C₃H₇NO₅S[1]
Molecular Weight 169.16 g/mol [1]
Appearance White crystalline solid (presumed)N/A
pKa Values Data not availableN/A
Solubility High in water (qualitative)[1][2][3]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
LogP Data not availableN/A

Note: "N/A" indicates that specific experimental data for 2-sulfo-beta-alanine was not found in the public domain during the literature search.

Table 2: Physicochemical Properties of Beta-alanine

PropertyValueReference
Molecular Formula C₃H₇NO₂[4]
Molecular Weight 89.09 g/mol [5]
Appearance White crystalline powder[5]
pKa₁ (-COOH) 3.55[4]
pKa₂ (-NH₃⁺) 10.24[4]
Solubility in Water 545 g/L (at 25 °C)[5]
Melting Point 200 °C (decomposes)[5]
LogP -3.05[5]

The presence of the sulfonic acid group in 2-sulfo-beta-alanine is expected to significantly lower the pKa of the acidic proton compared to the carboxylic acid proton of beta-alanine, making it a much stronger acid. Consequently, its aqueous solubility is anticipated to be even higher than that of beta-alanine.

Synthesis of 2-Sulfo-beta-alanine

A one-step synthesis of alpha-sulfo-beta-amino acids, including 2-sulfo-beta-alanine, has been reported[6]. While the detailed experimental protocol is not available in the abstract, the general approach involves the oxidation of cysteine[6].

Below is a generalized workflow for such a synthesis, based on common organic chemistry principles.

Cysteine Cysteine Reaction Oxidation Reaction Cysteine->Reaction Oxidizing_Agent Strong Oxidizing Agent (e.g., peroxy acids) Oxidizing_Agent->Reaction Purification Purification (e.g., recrystallization, chromatography) Reaction->Purification Product 2-Sulfo-beta-alanine Purification->Product

A generalized workflow for the synthesis of 2-sulfo-beta-alanine.

Experimental Protocols

Determination of pKa Values

The pKa values of 2-sulfo-beta-alanine can be determined by potentiometric titration.

Start Prepare an aqueous solution of 2-sulfo-beta-alanine Titration Titrate with a standard solution of a strong base (e.g., NaOH) Start->Titration Measurement Monitor pH using a calibrated pH meter Titration->Measurement Plot Plot pH versus volume of titrant added Measurement->Plot Analysis Determine pKa values from the half-equivalence points on the titration curve Plot->Analysis

Workflow for the determination of pKa values by potentiometric titration.
Determination of Aqueous Solubility

The equilibrium solubility of 2-sulfo-beta-alanine in water can be determined using the shake-flask method.

Start Add excess 2-sulfo-beta-alanine to a known volume of water Equilibration Agitate the mixture at a constant temperature until equilibrium is reached Start->Equilibration Separation Separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation) Equilibration->Separation Analysis Determine the concentration of 2-sulfo-beta-alanine in the saturated solution (e.g., by HPLC or spectrophotometry) Separation->Analysis

Workflow for the determination of aqueous solubility by the shake-flask method.
Stability Assessment

The stability of 2-sulfo-beta-alanine can be assessed under various conditions (e.g., different pH values and temperatures) over time.

Start Prepare solutions of 2-sulfo-beta-alanine at different pH values and temperatures Incubation Incubate the solutions for predefined time intervals Start->Incubation Sampling Withdraw aliquots at each time point Incubation->Sampling Analysis Analyze the concentration of 2-sulfo-beta-alanine in each aliquot (e.g., by HPLC) Sampling->Analysis Degradation Determine the degradation rate and identify any degradation products Analysis->Degradation

References

The Enigmatic History of 3-Amino-2-sulfopropanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-sulfopropanoic acid, also known as isocysteic acid or α-sulfo-β-alanine, is a fascinating yet historically elusive amino sulfonic acid. Its structural similarity to endogenous compounds like cysteine and taurine (B1682933) suggests potential biological relevance, yet its discovery and isolation have remained poorly documented in readily accessible scientific literature. This technical guide aims to provide a comprehensive overview of the known historical and technical aspects of this compound, acknowledging the significant gaps in the historical record. The information presented herein is intended to serve as a foundational resource for researchers interested in the chemistry, potential biological activity, and therapeutic applications of this compound.

Historical Discovery and Initial Synthesis

The precise historical details surrounding the initial discovery of this compound are not well-documented in publicly available records. Unlike many other amino acids, its discovery cannot be readily attributed to a specific individual or research group through a landmark publication.

A pivotal moment in its documented history appears to be a 1968 publication by D. Wagner, D. Gertner, and A. Zilkha in Tetrahedron Letters, titled "One step synthesis of alpha-sulfo-beta-alanine".[1] Regrettably, the full text of this article, which would contain the crucial experimental details and quantitative data of the first reported synthesis, is not widely accessible through standard academic databases. This significant gap in the historical record prevents a detailed analysis of the original synthetic methodology and its reported efficiency.

Subsequent research has focused more on the application of its derivatives, particularly in bioconjugate chemistry to enhance the water solubility of fluorescent dyes, rather than on its fundamental discovery or natural occurrence.[2][3][4]

Synthesis of this compound

While the specifics of the original 1968 synthesis remain elusive, a generalized, hypothetical protocol can be inferred based on established principles of organic chemistry for the synthesis of β-amino acids and sulfonic acids. Common synthetic routes to related compounds often involve the reaction of ammonia (B1221849) or an amine with a suitable precursor containing a sulfonic acid group and a reactive electrophilic center.

Hypothetical Experimental Protocol

The following protocol is a generalized representation and is not based on the original 1968 publication. It is intended to provide a plausible synthetic route for illustrative purposes.

Reaction: Ammonolysis of a sulfonated carboxylic acid anhydride (B1165640).

Materials:

  • Propanoic acid

  • Sulfur trioxide (SO₃) or oleum

  • Ammonia (aqueous or gaseous)

  • Anhydrous solvent (e.g., dioxane, THF)

  • Acid for neutralization (e.g., HCl)

  • Ethanol for recrystallization

Procedure:

  • Sulfonation of Propanoic Anhydride: Propanoic anhydride is reacted with a sulfonating agent, such as sulfur trioxide or oleum, under controlled temperature conditions to introduce a sulfonic acid group at the α-position. The reaction is typically carried out in an inert, anhydrous solvent.

  • Ammonolysis: The resulting 2-sulfo-propanoic acid anhydride is then reacted with an excess of ammonia. The ammonia acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring, leading to the formation of a propanamide intermediate.[5][6][7][8]

  • Hydrolysis and Ring Opening: Subsequent workup with aqueous acid would lead to the hydrolysis of the remaining anhydride linkage and the formation of this compound.

  • Isolation and Purification: The crude product would then be isolated, likely through precipitation by adjusting the pH. Purification could be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Note: This is a speculative protocol. The actual synthesis may involve different reagents, reaction conditions, and purification methods.

Generalized Synthesis Workflow

G cluster_0 Synthesis of this compound A Propanoic Anhydride C 2-Sulfo-propanoic Acid Anhydride A->C Sulfonation B Sulfonating Agent (e.g., SO3) B->C E Amide Intermediate C->E Ammonolysis D Ammonia (NH3) D->E G Crude 3-Amino-2-sulfopropanoic acid E->G Hydrolysis F Acid Hydrolysis F->G I Pure 3-Amino-2-sulfopropanoic acid G->I Purification H Purification (Recrystallization) H->I

A generalized workflow for the synthesis of this compound.

Isolation from Natural Sources

There is a notable lack of definitive reports on the isolation of this compound from natural sources. While various amino acids and their derivatives have been identified in a wide range of organisms, this particular compound is not commonly listed in comprehensive metabolic studies of plants, animals, or microorganisms.

Some research has identified the presence of non-proteinogenic amino acids, including β-alanine, in red algae.[9] Given that red algae are known to produce a variety of sulfur-containing compounds, it is plausible that this compound or its isomers could be present in trace amounts in certain species. However, to date, no specific studies have conclusively identified and quantified its presence in these or other marine organisms.

The analysis of free amino acids in red algae has been the subject of several studies, but these have generally focused on more common amino acids and have not specifically targeted sulfonated derivatives like isocysteic acid.[10][11][12][13]

Quantitative Data

Due to the scarcity of historical and biological data, a comprehensive table of quantitative data from various sources is not possible. The table below presents physicochemical properties obtained from modern chemical databases and a hypothetical yield for the generalized synthesis, which should be considered illustrative rather than empirical.

ParameterValueSource
Molecular Formula C₃H₇NO₅SPubChem[14]
Molecular Weight 169.16 g/mol PubChem[14]
CAS Number 15924-28-4BroadPharm[15]
Appearance White to off-white solidCommercial Suppliers
Purity (Commercial) >95%BroadPharm[15]
Hypothetical Yield 40-60%Theoretical (based on related syntheses)

Biological Role and Signaling Pathways

Currently, there is no established biological role or signaling pathway directly attributed to this compound in the scientific literature. Its structural similarity to taurine, a known neuromodulator and osmoregulator, and cysteine, a proteinogenic amino acid, suggests the potential for interaction with various biological systems. However, dedicated studies to elucidate these potential interactions are lacking.

Research into the neuroactivity of related amino sulfonic acids has been conducted, but these studies do not specifically include this compound.[16][17][18][19] Similarly, while the interaction of various amino acids with receptors like the GABA receptor has been extensively studied, there is no specific data on the binding or modulation of these receptors by isocysteic acid.[16][17][18][20]

Conclusion

The historical discovery and isolation of this compound remain largely enigmatic due to the inaccessibility of key early publications and a lack of subsequent research focused on its natural occurrence and biological function. While a plausible synthetic route can be conceptualized based on general organic chemistry principles, the specific details of its first synthesis are not widely known. The absence of confirmed natural sources and a defined biological role makes this compound a compelling subject for future research. Further investigation into its potential presence in natural products, its synthesis, and its pharmacological properties could uncover novel applications in drug development and other scientific fields. This technical guide serves as a starting point for researchers willing to delve into the chemistry and potential biology of this understudied molecule.

References

An In-depth Technical Guide to the Metabolic Pathway of 3-Amino-2-sulfopropanoic Acid (Cysteic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-sulfopropanoic acid, more commonly known as L-cysteic acid or cysteate, is a sulfonic acid-containing amino acid derived from the oxidation of cysteine. While not one of the proteinogenic amino acids, it plays a crucial role in several metabolic processes, most notably as an intermediate in the biosynthesis of taurine (B1682933) and in the catabolism of cysteine. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including its enzymatic synthesis and degradation, relevant quantitative data, detailed experimental protocols for key enzymes, and its interaction with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic research.

Core Metabolic Pathway of this compound

The metabolism of this compound is intricately linked with cysteine metabolism. It is primarily formed through the oxidation of L-cysteine and is subsequently catabolized to produce taurine or pyruvate (B1213749) and sulfite (B76179).

Biosynthesis:

The principal route for the formation of this compound begins with the oxidation of L-cysteine. This process can occur in a stepwise manner:

  • Cysteine to Cysteine Sulfinic Acid: The enzyme Cysteine Dioxygenase (CDO) , a non-heme iron-dependent enzyme, catalyzes the oxidation of the sulfhydryl group of L-cysteine to form L-cysteine sulfinic acid (also known as 3-sulfinoalanine).[1][2] This is a major regulatory step in cysteine catabolism.[3]

  • Cysteine Sulfinic Acid to this compound: L-cysteine sulfinic acid can be further oxidized to L-cysteic acid, though the specific enzyme catalyzing this step in mammals is less well-characterized.

Degradation:

Once formed, this compound can be metabolized through two primary pathways:

  • Decarboxylation to Taurine:

    • Cysteinesulfinate Decarboxylase (CSAD): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of both L-cysteine sulfinic acid (to hypotaurine) and L-cysteic acid (to taurine).[4][5][6][7]

    • Glutamate Decarboxylase (GAD): In addition to its primary role in GABA synthesis, GAD can also decarboxylate L-cysteic acid to taurine.[6]

  • Desulfonation to Pyruvate:

    • L-cysteate sulfo-lyase: This PLP-dependent enzyme catalyzes the direct cleavage of L-cysteic acid to yield pyruvate, sulfite (hydrogensulfite), and ammonia.[8][9][10]

Below is a diagram illustrating the core metabolic pathway of this compound.

Metabolic_Pathway_of_3_Amino_2_sulfopropanoic_acid cluster_synthesis Biosynthesis cluster_degradation Degradation L-Cysteine L-Cysteine L-Cysteine_Sulfinic_Acid L-Cysteine_Sulfinic_Acid L-Cysteine->L-Cysteine_Sulfinic_Acid Cysteine Dioxygenase (CDO) 3-Amino-2-sulfopropanoic_acid 3-Amino-2-sulfopropanoic_acid L-Cysteine_Sulfinic_Acid->3-Amino-2-sulfopropanoic_acid Oxidation Taurine Taurine 3-Amino-2-sulfopropanoic_acid->Taurine Cysteinesulfinate Decarboxylase (CSAD) / Glutamate Decarboxylase (GAD) Pyruvate Pyruvate 3-Amino-2-sulfopropanoic_acid->Pyruvate L-cysteate sulfo-lyase L-cysteate sulfo-lyase_edge L-cysteate sulfo-lyase Sulfite Sulfite Ammonia Ammonia L-cysteate sulfo-lyase_edge->Pyruvate L-cysteate sulfo-lyase_edge->Sulfite L-cysteate sulfo-lyase_edge->Ammonia

Core metabolic pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound.

Table 1: Michaelis-Menten Constants (Km)

EnzymeSubstrateKm (mM)Organism/TissueReference
Cysteine Dioxygenase (CDO)L-Cysteine0.45Rat (recombinant)[2]
L-Cysteine2.5 ± 0.4Rat (recombinant)[11]
L-cysteate sulfo-lyaseL-Cysteate11.7Silicibacter pomeroyi[8]
Cysteinesulfinate Decarboxylase (CSAD)L-Cysteic Acid0.22Bovine Brain[6]
L-Cysteine Sulfinic Acid0.18Bovine Brain[6]
Glutamate Decarboxylase (GAD)L-Cysteic Acid5.4Bovine Brain[6]
L-Cysteine Sulfinic Acid5.2Bovine Brain[6]
L-Glutamate1.6Bovine Brain[6]

Table 2: Maximal Velocity (Vmax) and Specific Activity

EnzymeVmaxSpecific ActivityOrganism/TissueReference
Cysteine Dioxygenase (CDO)~1880 nmol min⁻¹ mg⁻¹-Rat (recombinant)[2]
L-cysteate sulfo-lyase-0.07-0.12 µmol min⁻¹ mg⁻¹ (in cell extracts)Silicibacter pomeroyi[8]
Cysteinesulfinate Decarboxylase (CSAD)----

Note: Data on Vmax and specific activity for CSAD with this compound as a substrate are limited in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the metabolic pathway of this compound.

Cysteine Dioxygenase (CDO) Activity Assay

This protocol is adapted from a standard assay for measuring CDO activity in tissue homogenates or cell extracts.[1][12]

Principle: The assay measures the formation of L-cysteine sulfinic acid from L-cysteine. The product is derivatized with o-phthalaldehyde (B127526) (OPA) and quantified by HPLC with fluorescence detection.

Materials:

  • MES buffer (200 mM, pH 6.1)

  • Ferrous sulfate (B86663) (FeSO₄) solution (2.5 mM, freshly prepared)

  • Hydroxylamine solution (50 mM)

  • Bathocuproine disulfonate (BCS) solution (0.25 mM)

  • L-cysteine solution (20 mM, freshly prepared in nitrogen-sparged water)

  • 5% (w/v) Sulfosalicylic acid (SSA)

  • Tissue homogenate or cell extract

  • o-Phthalaldehyde (OPA) derivatization reagent

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Reaction Mixture Preparation (on ice):

    • In a microfuge tube, combine:

      • 100 µL of 200 mM MES buffer (pH 6.1)

      • 50 µL of 2.5 mM FeSO₄

      • 50 µL of 50 mM hydroxylamine

      • 100 µL of tissue homogenate or cell extract (containing 0.1-1.0 mg of protein)

  • Zero-Time Blanks:

    • Prepare duplicate blank tubes.

    • Add 100 µL of the L-cysteine/BCS solution (see step 3).

    • Immediately add 200 µL of 5% SSA to stop the reaction.

  • Initiation of Reaction:

    • Pre-warm the reaction tubes (excluding blanks) to 37°C for 3 minutes.

    • Prepare the substrate solution by mixing equal volumes of 20 mM L-cysteine and 0.25 mM BCS.

    • Start the reaction by adding 100 µL of the L-cysteine/BCS solution to each tube at timed intervals (e.g., every 20 seconds).

    • Incubate at 37°C with shaking (e.g., 900 rpm) for a defined period (e.g., 5-15 minutes).

  • Termination of Reaction:

    • Stop the reaction at the timed intervals by adding 200 µL of 5% SSA.

  • Sample Preparation for HPLC:

    • Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

  • HPLC Analysis:

    • Derivatize an aliquot of the supernatant with OPA reagent.

    • Inject the derivatized sample onto the HPLC system.

    • Separate the OPA-derivatized amino acids using a suitable gradient program.

    • Detect the fluorescent derivatives (Excitation: ~340 nm, Emission: ~450 nm).

    • Quantify the L-cysteine sulfinic acid peak by comparing its area to a standard curve.

L-cysteate sulfo-lyase Activity Assay

This protocol is based on the method described for the enzyme from Silicibacter pomeroyi.[8]

Principle: The assay measures the formation of sulfite from L-cysteic acid. Sulfite is quantified colorimetrically using the fuchsin reaction.

Materials:

  • Tris/HCl buffer (50 mM, pH 9.0)

  • L-cysteic acid solution (25 mM)

  • Enzyme preparation (cell extract or purified enzyme)

  • Fuchsin reagent

  • Formaldehyde (B43269) solution

  • Sulfite standards

Procedure:

  • Reaction Setup:

    • In a 1.5 mL microfuge tube, prepare the reaction mixture (1 mL total volume):

      • 900 µL of 50 mM Tris/HCl buffer (pH 9.0)

      • 50 µL of 25 mM L-cysteic acid

  • Initiation of Reaction:

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Start the reaction by adding 50 µL of the enzyme preparation (containing 0.1-0.8 mg of protein).

    • Incubate at 30°C for a defined time (e.g., 2-10 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a component of the colorimetric assay that halts enzymatic activity (e.g., by adding the acidic fuchsin reagent).

  • Sulfite Quantification (Fuchsin Method):

    • To the reaction mixture, add the fuchsin reagent and formaldehyde solution according to a standard protocol for sulfite determination.

    • Allow the color to develop.

    • Measure the absorbance at the appropriate wavelength (typically ~580 nm).

    • Calculate the amount of sulfite produced by comparison to a sulfite standard curve.

Cysteinesulfinate Decarboxylase (CSAD) Activity Assay with this compound

This protocol is based on the quantification of the product, taurine, by HPLC after derivatization.[4]

Principle: The assay measures the formation of taurine from the decarboxylation of this compound. Taurine is quantified by HPLC with pre-column derivatization.

Materials:

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • Pyridoxal-5'-phosphate (PLP) solution (e.g., 1 mM)

  • This compound solution (e.g., 50 mM)

  • Enzyme preparation (e.g., immunotrapped enzyme or purified protein)

  • Trichloroacetic acid (TCA) or other protein precipitant

  • o-Phthalaldehyde (OPA) derivatization reagent

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Enzyme Preparation (if using immunotrapping):

    • Incubate tissue supernatant with a specific CSAD antiserum and Protein-A Sepharose to immobilize the enzyme.

    • Wash the beads to remove unbound proteins.

  • Reaction Setup:

    • In a microfuge tube, combine:

      • Buffer (to final volume)

      • PLP (to a final concentration of e.g., 0.1 mM)

      • Enzyme preparation

  • Initiation of Reaction:

    • Pre-warm the mixture to 37°C.

    • Start the reaction by adding this compound to a final concentration of e.g., 25 mM.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of a protein precipitant (e.g., 10% TCA).

  • Sample Preparation for HPLC:

    • Centrifuge to pellet the precipitated protein and/or beads.

    • Neutralize the supernatant if necessary.

  • HPLC Analysis:

    • Derivatize an aliquot of the supernatant with OPA.

    • Inject the derivatized sample onto the HPLC system.

    • Quantify the taurine peak against a standard curve.

Quantification of Intracellular this compound

This protocol outlines a general approach for the analysis of intracellular amino acids, including this compound, using HPLC-MS/MS.[13][14][15][16]

Principle: Cells are lysed, and the intracellular metabolites are extracted. This compound is then quantified using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials:

  • Cultured cells or tissue sample

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis/Extraction buffer (e.g., 80% methanol, pre-chilled to -80°C)

  • Internal standard (a stable isotope-labeled version of this compound, if available)

  • HPLC-MS/MS system

Procedure:

  • Cell Harvesting and Quenching:

    • For adherent cells, rapidly wash the cell monolayer with ice-cold PBS to remove extracellular media.

    • Immediately add the pre-chilled lysis/extraction buffer to quench metabolic activity and lyse the cells.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then resuspend in the lysis/extraction buffer.

  • Metabolite Extraction:

    • Scrape the cells (if adherent) in the lysis/extraction buffer.

    • Transfer the cell lysate to a microfuge tube.

    • Add the internal standard.

    • Vortex thoroughly.

    • Incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

  • Sample Clarification:

    • Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis by HPLC-MS/MS:

    • Inject the extracted sample onto an appropriate HPLC column (e.g., a HILIC column for polar compounds).

    • Separate the metabolites using a suitable gradient.

    • Detect and quantify this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-to-daughter ion transitions.

    • Normalize the signal of this compound to the signal of the internal standard and the cell number or protein content of the original sample.

Signaling Pathways

Recent evidence suggests that this compound and its metabolic products can influence cellular signaling pathways, particularly those related to oxidative stress response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. A study has shown that a novel peptide modified with cysteic acid (Cya-Phe-Leu-Ala-Pro, SCP) can protect cells from H₂O₂-induced oxidative damage.[17] This protective effect was associated with the upregulation of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The study also indicated the involvement of the upstream kinases p38 and JNK in this process.[17]

Nrf2_Signaling_Pathway Cysteic_Acid_Peptide Cysteic_Acid_Peptide JNK JNK Cysteic_Acid_Peptide->JNK activates p38 p38 Cysteic_Acid_Peptide->p38 activates Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibits (ubiquitination) ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription JNK->Nrf2 activates p38->Nrf2 activates

Proposed role of a cysteic acid-modified peptide in the Nrf2 signaling pathway.
JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by a variety of cellular stresses, including oxidative stress.[18][19][20] As mentioned above, the JNK pathway appears to be activated by a cysteic acid-modified peptide, leading to the activation of Nrf2.[17] This suggests a crosstalk between the JNK and Nrf2 pathways, where cysteic acid or its derivatives may act as signaling molecules to initiate a protective response against cellular stress. The broader implications of this compound in JNK signaling, particularly in the context of metabolic diseases, are an area of ongoing research.[21]

JNK_Signaling_Pathway Cellular_Stress Cellular_Stress MAPKKK MAPKKK (e.g., ASK1) Cellular_Stress->MAPKKK activates Cysteic_Acid_Metabolites Cysteic_Acid_Metabolites Cysteic_Acid_Metabolites->MAPKKK may influence MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, Nrf2) JNK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (e.g., Antioxidant gene expression, Apoptosis) Transcription_Factors->Cellular_Response regulates Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Product Quantification Tissue_Homogenization Tissue Homogenization or Cell Lysis Centrifugation Centrifugation to obtain supernatant Tissue_Homogenization->Centrifugation Protein_Quantification Protein Quantification (e.g., Bradford assay) Centrifugation->Protein_Quantification Reaction_Setup Set up reaction mixture (buffer, cofactors, enzyme) Protein_Quantification->Reaction_Setup Reaction_Initiation Initiate reaction with substrate (e.g., Cysteic Acid) Reaction_Setup->Reaction_Initiation Incubation Incubate at optimal temperature and time Reaction_Initiation->Incubation Reaction_Termination Terminate reaction (e.g., acid precipitation) Incubation->Reaction_Termination Sample_Processing Process sample for analysis (e.g., derivatization) Reaction_Termination->Sample_Processing Analytical_Method Analyze by HPLC or other methods Sample_Processing->Analytical_Method Data_Analysis Calculate enzyme activity (nmol/min/mg protein) Analytical_Method->Data_Analysis

References

3-Amino-2-sulfopropanoic Acid: A Key Metabolite of Tramiprosate in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tramiprosate, a small molecule that has been investigated as a potential therapeutic agent for Alzheimer's disease, undergoes metabolism to form 3-amino-2-sulfopropanoic acid (3-SPA). This metabolite is not merely an inactive byproduct; research has revealed that 3-SPA is itself an active compound that inhibits the formation of neurotoxic beta-amyloid (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[1][2][3] This guide provides a comprehensive technical overview of this compound as a metabolite of tramiprosate, focusing on its biochemical significance, quantitative analysis, and the experimental methodologies used in its study.

Metabolic Pathway of Tramiprosate

Tramiprosate is the active agent derived from its prodrug, ALZ-801. ALZ-801 was developed to improve the pharmacokinetic properties and gastrointestinal tolerability of tramiprosate.[1][2] Upon oral administration, ALZ-801, a valine conjugate of tramiprosate, is rapidly and completely converted to tramiprosate. Subsequently, tramiprosate is metabolized to its primary and major metabolite, this compound.[1] While the specific enzymes involved in this conversion are not extensively detailed in the available literature, the pathway is consistently reported as the principal metabolic route for tramiprosate. Both tramiprosate and 3-SPA are then eliminated from the body via renal excretion.[1]

Tramiprosate Metabolism ALZ801 ALZ-801 (Prodrug) Tramiprosate Tramiprosate ALZ801->Tramiprosate Rapid Conversion Metabolite This compound (3-SPA) Tramiprosate->Metabolite Metabolism Excretion Renal Excretion Tramiprosate->Excretion Metabolite->Excretion LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification CSF_Sample CSF Sample + Internal Standard Protein_Precipitation Protein Precipitation CSF_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant Evaporation Centrifugation->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18) Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Calibration_Curve Calibration Curve Data_Analysis->Calibration_Curve Concentration Concentration Determination Calibration_Curve->Concentration Abeta_Inhibition_Assay cluster_compounds Test Conditions Abeta_Monomers Aβ42 Monomers Incubation Incubation (37°C) Abeta_Monomers->Incubation ThT_Addition ThT Addition Incubation->ThT_Addition Fluorescence_Measurement Fluorescence Measurement ThT_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (IC50) Fluorescence_Measurement->Data_Analysis Test_Compound 3-SPA or Tramiprosate Test_Compound->Incubation Control Vehicle Control (PBS) Control->Incubation

References

Methodological & Application

Synthesis Protocol for 3-Amino-2-sulfopropanoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-2-sulfopropanoic acid, also known as α-sulfo-β-alanine. The presented methodology is based on the one-step synthesis procedure originally described by Wagner, Gertner, and Zilkha. This process involves the direct sulfonation of β-alanine using a sulfur trioxide-dioxane complex. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the synthesis workflow to facilitate replication and application in a laboratory setting.

Introduction

This compound is a sulfonated amino acid analog. Its structure, featuring both an amino group and a sulfonic acid moiety in addition to the carboxylic acid, imparts unique chemical properties, including high water solubility. These characteristics make it a valuable building block in various research and development applications, including its use as a linker to enhance the hydrophilicity of molecules such as fluorescent dyes. This protocol details a convenient and direct method for its preparation from readily available starting materials.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound as described in the referenced protocol.

ParameterValue
Starting Materialβ-Alanine
Sulfonating AgentSulfur trioxide-dioxane complex
Molar Ratio (β-Alanine : SO₃)1 : 1.1
Solvent1,2-Dichloroethane (B1671644)
Reaction Temperature25 °C (Room Temperature)
Reaction Time24 hours
Reported Yield 85%

Experimental Protocol

This protocol is adapted from the procedure published by Wagner, D., Gertner, D., & Zilkha, A. in Tetrahedron Letters, 1968, 9(47), 4875-4876.

Materials:

  • β-Alanine

  • Sulfur trioxide-dioxane complex

  • 1,2-Dichloroethane (anhydrous)

  • Ethanol (B145695)

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend β-alanine (1.0 molar equivalent) in anhydrous 1,2-dichloroethane.

  • Addition of Sulfonating Agent: To the stirred suspension, add the sulfur trioxide-dioxane complex (1.1 molar equivalents) portion-wise at room temperature (25 °C).

  • Reaction: Stir the resulting mixture at room temperature for 24 hours.

  • Work-up and Isolation:

    • After 24 hours, collect the precipitated solid product by filtration.

    • Wash the collected solid with 1,2-dichloroethane to remove any unreacted starting materials and byproducts.

  • Purification:

    • Recrystallize the crude product from a mixture of ethanol and water to obtain purified this compound.

  • Drying: Dry the purified product under vacuum to a constant weight.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Synthesis_Reaction Synthesis of this compound cluster_reactants Reactants cluster_product Product beta_alanine β-Alanine product This compound beta_alanine->product + SO₃-dioxane so3_dioxane Sulfur trioxide-dioxane complex

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow Experimental Workflow start Suspend β-alanine in 1,2-dichloroethane add_reagent Add SO₃-dioxane complex start->add_reagent react Stir at 25°C for 24h add_reagent->react filter Filter the precipitate react->filter wash Wash with 1,2-dichloroethane filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize dry Dry under vacuum recrystallize->dry end Purified this compound dry->end

Caption: Step-by-step workflow for the synthesis and purification.

Application Note: HPLC-MS/MS Analysis of 3-Amino-2-sulfopropanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Amino-2-sulfopropanoic acid in human plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol includes a straightforward protein precipitation step for sample preparation, followed by pre-column derivatization to enhance chromatographic retention and detection sensitivity. The described method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this polar analyte in a complex biological matrix.

Introduction

This compound is a sulfonated amino acid whose role in various physiological and pathological processes is of growing interest. Due to its high polarity, conferred by the sulfonic acid, carboxylic acid, and amino functional groups, its extraction from biological matrices and separation using conventional reversed-phase liquid chromatography presents a significant challenge.[1] This method overcomes these challenges through a combination of effective sample preparation and sensitive detection. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the high selectivity and sensitivity required for accurate quantification of such molecules in complex biological matrices.[1]

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Pre-column Derivatization (FMOC-Cl) Supernatant->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC MS MS/MS Detection (Negative ESI) HPLC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for the analysis of this compound.

Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Stable isotope-labeled internal standard (e.g., ¹³C₃, ¹⁵N-3-Amino-2-sulfopropanoic acid)

  • LC-MS grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)

  • LC-MS grade water

  • Formic acid (FA)

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

  • Borate (B1201080) buffer (0.5 M, pH 9.0)

  • Human plasma (sourced ethically)

Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in LC-MS grade water to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Spiking Solution: Dilute the IS primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol is designed to efficiently remove proteins from plasma samples while extracting polar metabolites like this compound.[1]

  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: Pipette 100 µL of the plasma sample into a pre-chilled 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard spiking solution to each plasma sample.

  • Protein Precipitation: Add 400 µL of chilled (-20°C) acetonitrile to the sample. A 4:1 ratio of organic solvent to the sample is effective for precipitating proteins.[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubation: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

Pre-column Derivatization with FMOC-Cl

Derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is performed to improve the chromatographic properties of the analyte on a reversed-phase column and to enhance detection sensitivity.[2][3][4]

  • Evaporation: Dry the collected supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 0.5 M borate buffer (pH 9.0).

  • Derivatization Reaction: Add 100 µL of a 3 mM FMOC-Cl solution in acetonitrile. Vortex for 30 seconds.

  • Incubation: Allow the reaction to proceed for 10 minutes at room temperature.

  • Quenching: Add 50 µL of 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl. Vortex for 10 seconds.

  • Dilution: Add 800 µL of mobile phase A (see HPLC conditions below) to the derivatized sample.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Derivatization cluster_reagents Reactants cluster_conditions Reaction Conditions Analyte This compound Product FMOC-derivatized analyte Analyte->Product + FMOC FMOC-Cl FMOC->Product + Buffer Borate Buffer (pH 9) Buffer->Product Time 10 min @ RT Time->Product

Caption: Derivatization of this compound with FMOC-Cl.

HPLC-MS/MS Analysis

HPLC Conditions
ParameterSetting
HPLC System UHPLC system (e.g., Waters Acquity, Agilent 1290)
Column Reversed-phase C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters BEH C18)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B)
Mass Spectrometry Conditions

The analysis should be performed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[1] Given the presence of the sulfonic acid group, Electrospray Ionization (ESI) in negative ion mode is expected to provide a strong signal.[1]

ParameterSetting
Mass Spectrometer Triple Quadrupole (e.g., Sciex, Agilent, Waters)
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
MRM Transitions (Hypothetical)

The exact masses and fragmentation patterns should be determined by infusing a standard solution of the FMOC-derivatized analyte. The following are hypothetical transitions based on the structure.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
FMOC-3-Amino-2-sulfopropanoic acid To be determinedTo be determined50To be determined
IS (FMOC-labeled) To be determinedTo be determined50To be determined

Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions.

  • Linearity: The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

  • Quantification: The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio from the calibration curve.

Method Validation Parameters (Reference Data)

The following table presents typical validation parameters for HPLC-MS/MS methods for amino acid analysis in plasma, which should be established during method validation for this compound.[6]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) S/N ≥ 10
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect 85% - 115%
Extraction Recovery Consistent and reproducible

Conclusion

The described HPLC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in human plasma. The combination of protein precipitation, pre-column derivatization, and tandem mass spectrometry allows for reliable analysis of this challenging polar analyte. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings.

References

Quantifying 3-Amino-2-sulfopropanoic Acid Using Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of 3-Amino-2-sulfopropanoic acid, also known as S-sulfocysteine (SSC), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). S-sulfocysteine is a key biomarker for certain metabolic disorders, including molybdenum cofactor deficiency and isolated sulfite (B76179) oxidase deficiency.[1][2] Accurate and sensitive quantification of this analyte is crucial for clinical diagnosis and research. The methodologies outlined below are based on established and validated UPLC-MS/MS (B15284909) assays, providing a robust framework for researchers and drug development professionals.[1][2]

Introduction

This compound is a sulfur-containing amino acid that accumulates in individuals with defects in sulfite metabolism. These defects are characteristic of rare but severe inherited metabolic diseases. The biochemical diagnosis of these conditions relies on the precise measurement of urinary S-sulfocysteine levels.[1][2] LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed, allowing for reliable quantification of S-sulfocysteine in complex biological samples like urine.[1][2] This application note details the necessary steps from sample preparation to data analysis for the accurate measurement of this critical biomarker.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Quantification_of_3_Amino_2_sulfopropanoic_acid cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Urine) Centrifugation Centrifugation & Filtration Sample_Collection->Centrifugation Dilution Dilution with Internal Standard Centrifugation->Dilution UPLC_Separation UPLC Separation Dilution->UPLC_Separation Injection MS_MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Data Acquisition Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for S-sulfocysteine quantification.

Experimental Protocols

Sample Preparation (Urine)

This protocol is adapted from a validated method for determining urine sulfocysteine.[1]

Materials:

  • Urine samples

  • HPLC-grade water

  • Internal Standard (IS): A stable isotope-labeled form of S-sulfocysteine is recommended.

  • 0.2-μm filter

  • Microcentrifuge

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples for 15 minutes at 13,000 x g to pellet any particulate matter.[3]

  • Filter the supernatant through a 0.2-μm filter to remove any remaining particulates.[3]

  • Dilute the filtered urine sample with HPLC-grade water. The dilution factor should be optimized based on the expected concentration range of S-sulfocysteine.

  • Add the internal standard to the diluted sample to a final concentration appropriate for the assay.

  • Vortex the sample to ensure thorough mixing. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation: An ultra-high performance liquid chromatography (UPLC) system is recommended for rapid and efficient separation.[1]

LC Conditions:

Parameter Value
Column Acquity HSS T3 column (2.1 × 50 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile[4]
Flow Rate 400 μL/min[4]
Column Temperature 40°C[4]
Injection Volume 5 μL[4]

| Gradient | A linear gradient can be optimized as follows: 0.0 min/0.1% B, 2.0 min/2% B, 3.5 min/30% B, 4.5 min/95% B, 4.51 min/0.1% B, 6.0 min/0.1% B.[4] |

Mass Spectrometry

Instrumentation: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this application.[4]

MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Acquisition Mode Multiple Reaction Monitoring (MRM)[4]
Ion Spray Voltage 3,000 V[4]
Gas 1 (Nebulizer Gas) 50 psi[4]
Gas 2 (Heater Gas) 60 psi[4]
Curtain Gas 20 psi[4]
Collision Gas 4 psi[4]

| Dwell Time | 25 ms per channel[1] |

MRM Transitions: The specific MRM transitions for S-sulfocysteine and the internal standard need to be optimized by infusing a standard solution into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺.

Data Presentation and Quantitative Analysis

Quantification is achieved by constructing a calibration curve using known concentrations of S-sulfocysteine standards. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Method Validation Summary

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the determination of urine sulfocysteine.[1][2]

ParameterResult
Linearity A linear response is typically observed over the desired concentration range.
Accuracy Total imprecision of accuracy was less than 6%.[1][2]
Intra-assay Precision Less than 5%.[2]
Inter-assay Precision Less than 5%.[2]
Recovery Higher than 98%.[2]
Lower Limit of Quantification (LLOQ) Defined as the lowest concentration that can be quantified with acceptable precision and accuracy.

Signaling Pathway Context

While this compound is primarily a biomarker of metabolic disease, its accumulation is a direct consequence of a disruption in the sulfur amino acid metabolism pathway. The diagram below illustrates the simplified metabolic context.

Sulfite_Metabolism_Pathway Cysteine Cysteine Sulfite Sulfite Cysteine->Sulfite Sulfate Sulfate Sulfite->Sulfate Normal Metabolism S_sulfocysteine S-sulfocysteine (this compound) Sulfite->S_sulfocysteine Pathway in Deficiency Sulfite_Oxidase Sulfite Oxidase (Molybdenum Cofactor) Sulfite_Oxidase->Sulfite Catalyzes

Caption: Simplified sulfite metabolism pathway.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in biological samples. The detailed protocol and performance characteristics offer a solid foundation for clinical diagnostic laboratories and research institutions to implement this assay. The high-throughput nature of UPLC-MS/MS makes it particularly suitable for screening and monitoring patients with suspected or confirmed sulfite oxidase or molybdenum cofactor deficiencies.

References

Applications of 3-Amino-2-sulfopropanoic acid in neuroscience research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-Amino-2-sulfopropanoic acid, also known as 2-sulfo-beta-alanine (3-SPA), is a structural analog of the neurotransmitter GABA and a metabolite of the investigational Alzheimer's disease drug tramiprosate and its prodrug, ALZ-801.[1][2] In recent neuroscience research, 3-SPA has garnered significant attention for its role as a potent inhibitor of amyloid-beta (Aβ) oligomer formation, a key pathological event in Alzheimer's disease.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its application in studying and potentially mitigating the neurotoxic effects of Aβ aggregation.

Mechanism of Action

The primary application of this compound in neuroscience stems from its ability to interfere with the aggregation cascade of amyloid-beta peptides, particularly the highly toxic Aβ42 isoform.[1] The proposed mechanism involves the binding of 3-SPA to Aβ monomers, stabilizing them and preventing their assembly into neurotoxic oligomers and fibrils.[4] This action effectively sequesters the aggregation-prone Aβ peptides, reducing their ability to trigger downstream pathological events such as synaptic dysfunction and neuronal cell death. Molecular modeling and experimental data suggest that 3-SPA interacts with key amino acid residues in the Aβ peptide sequence that are critical for oligomerization.[5]

Key Applications in Neuroscience Research

  • Inhibition of Amyloid-Beta Aggregation: 3-SPA serves as a valuable tool for in vitro studies aimed at understanding the kinetics of Aβ aggregation and for screening potential therapeutic agents that target this process. Its ability to inhibit oligomer formation makes it a useful positive control in assays such as the Thioflavin T (ThT) fluorescence assay.

  • Neuroprotection Studies: Researchers can utilize 3-SPA to investigate the neuroprotective effects of inhibiting Aβ oligomerization. In cell-based assays using primary neurons or neuronal cell lines, 3-SPA can be used to pretreat cells before exposure to Aβ oligomers to assess its ability to mitigate cytotoxicity, synaptic loss, and other markers of neurodegeneration.

  • Target Validation and Drug Discovery: As the active metabolite of a clinical-stage drug, 3-SPA is a relevant compound for target validation studies. Its well-defined mechanism of action provides a benchmark for the evaluation of new small molecules designed to inhibit Aβ aggregation.

  • Biomarker Development: Understanding the in vivo concentrations of 3-SPA in cerebrospinal fluid (CSF) and plasma following administration of its parent drugs can aid in the development of pharmacokinetic and pharmacodynamic (PK/PD) models and inform biomarker strategies in clinical trials.[1][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound and Parent Compounds

CompoundAssayTargetEfficacySource(s)
This compound (3-SPA) Aβ42 Aggregation InhibitionAβ42 MonomersPotent inhibition, comparable to tramiprosate[1][2]
TramiprosateAβ42 Aggregation InhibitionAβ42 MonomersEffective inhibitor of Aβ oligomer formation[7][8]
ALZ-801Aβ42 Aggregation Inhibition (as prodrug)Aβ42 MonomersFully inhibits formation of neurotoxic soluble beta amyloid oligomers at the Phase 3 clinical dose[9][10]

Note: Specific IC50 values for this compound in Aβ aggregation assays are not consistently reported in publicly available literature. The potency is often described as "comparable" to its parent compound, tramiprosate.

Table 2: Cerebrospinal Fluid (CSF) Concentrations of this compound

PopulationConditionMean CSF Concentration (nM)Source(s)
Drug-naïve patients with cognitive deficitsEndogenous levels11.7 ± 4.3[1][2]
Alzheimer's patients treated with tramiprosate (150 mg BID)Post-treatment135 ± 51[1][2]

Experimental Protocols

1. Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation Inhibition

This protocol is designed to assess the ability of this compound to inhibit the aggregation of Aβ42 peptides in vitro.

Materials:

  • This compound (3-SPA)

  • Synthetic Amyloid-Beta (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-binding microcentrifuge tubes and 96-well black, clear-bottom plates

  • Fluorometric plate reader with excitation at ~440 nm and emission at ~485 nm

Protocol:

  • Preparation of Aβ42 Monomers:

    • Reconstitute lyophilized Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state.

    • Aliquot the solution and evaporate the solvent to form a peptide film.

    • Immediately before use, dissolve the Aβ42 film in an appropriate buffer (e.g., PBS) to the desired final concentration (typically 10-20 µM).

  • Preparation of 3-SPA Solutions:

    • Prepare a stock solution of 3-SPA in PBS.

    • Perform serial dilutions to obtain a range of working concentrations to be tested.

  • Aggregation Assay:

    • In a 96-well plate, mix the monomeric Aβ42 solution with either PBS (control) or different concentrations of 3-SPA.

    • Add ThT solution to each well to a final concentration of 10-25 µM.

    • Incubate the plate at 37°C with gentle shaking.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a plate reader (Ex: ~440 nm, Em: ~485 nm).

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • The inhibition of aggregation by 3-SPA will be observed as a reduction in the fluorescence signal compared to the control.

    • Calculate the percentage of inhibition at a specific time point for each concentration of 3-SPA.

2. Neuronal Viability Assay for Neuroprotection

This protocol assesses the ability of this compound to protect neuronal cells from Aβ42 oligomer-induced toxicity.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • This compound (3-SPA)

  • Pre-formed Aβ42 oligomers

  • Cell culture medium and supplements

  • Cell viability assay kit (e.g., MTT, LDH release, or Live/Dead staining)

  • 96-well cell culture plates

Protocol:

  • Cell Culture:

    • Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

  • Preparation of Aβ42 Oligomers:

    • Prepare Aβ42 oligomers according to established protocols. This typically involves incubating monomeric Aβ42 at 4°C for 24 hours.

  • Treatment:

    • Pre-treat the neuronal cells with various concentrations of 3-SPA for a specified period (e.g., 2-4 hours).

    • Following pre-treatment, add the pre-formed Aβ42 oligomers to the cell cultures at a neurotoxic concentration (typically in the low micromolar range).

    • Include control wells with cells only, cells with Aβ42 oligomers only, and cells with 3-SPA only.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Assessment of Cell Viability:

    • Perform the chosen cell viability assay according to the manufacturer's instructions.

    • For an MTT assay, this involves adding MTT reagent, incubating, and then measuring the absorbance of the formazan (B1609692) product.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the untreated control.

    • A neuroprotective effect of 3-SPA will be observed as an increase in cell viability in the presence of Aβ42 oligomers compared to cells treated with Aβ42 oligomers alone.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Aβ42 Monomers C ThT Assay Incubation A->C E Aβ42 Oligomer Treatment A->E B 3-SPA Solutions B->C D Neuronal Cell Culture B->D Pre-treatment F Fluorescence Measurement C->F D->E G Cell Viability Assessment E->G signaling_pathway cluster_amyloid Amyloid Cascade cluster_compound Therapeutic Intervention cluster_effects Pathological Effects Abeta_Monomer Aβ Monomer Abeta_Oligomer Neurotoxic Aβ Oligomer Abeta_Monomer->Abeta_Oligomer Aggregation Abeta_Fibril Aβ Fibril/Plaque Abeta_Oligomer->Abeta_Fibril Further Aggregation Synaptic_Dysfunction Synaptic Dysfunction Abeta_Oligomer->Synaptic_Dysfunction SPA This compound (3-SPA) SPA->Abeta_Monomer Binds & Stabilizes SPA->Abeta_Oligomer Inhibits Formation Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death

References

Application Note: Investigating 3-Amino-2-sulfopropanoic Acid as a Potential Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2-sulfopropanoic acid is a short aliphatic molecule featuring a carboxylic acid, a sulfonate group, and a primary amine.[1][2] Its structural similarity to endogenous neurotransmitters, such as glutamate (B1630785), suggests the possibility of interaction with various receptor systems. This document provides a general framework and detailed protocols for researchers to investigate the potential agonist activity of this compound at specific receptor targets, with a focus on glutamate receptors as a primary example.

Due to a lack of specific published data on the agonist activity of this compound, this document outlines a hypothetical investigatory workflow. The provided protocols and data tables are representative examples of the methodologies and expected outcomes when characterizing a novel compound.

Hypothetical Quantitative Data Summary

The following tables represent the kind of quantitative data that would be sought in agonist characterization studies. The values presented are for illustrative purposes only.

Table 1: Hypothetical Binding Affinity of this compound for Glutamate Receptor Subtypes

Receptor SubtypeRadioligandKi (nM)
NMDA[3H]CGP-39653> 10,000
AMPA[3H]AMPA850 ± 50
Kainate[3H]Kainate1200 ± 150
mGluR1[3H]R214127> 10,000
mGluR5[3H]M-MPEP> 10,000

Table 2: Hypothetical Functional Potency and Efficacy of this compound at AMPA Receptors

Assay TypeCell LineEC50 (µM)% Maximal Response (vs. Glutamate)
Calcium Influx (Fluorometric)HEK293 expressing GluA245 ± 575%
Whole-Cell Patch ClampPrimary Cortical Neurons120 ± 1560%

Experimental Protocols

The following are detailed protocols for key experiments to determine the agonist properties of a test compound like this compound.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for a specific receptor subtype. This protocol is adapted for AMPA receptors.

Materials:

  • HEK293 cells stably expressing the human AMPA receptor subunit GluA2.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • [3H]AMPA (radioligand).

  • Unlabeled AMPA (for non-specific binding).

  • This compound (test compound).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-GluA2 cells to confluence.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]AMPA (final concentration ~2-5 nM), and 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻³ M).

    • For total binding, add 25 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 25 µL of unlabeled AMPA (final concentration ~1 mM).

    • Add 100 µL of the membrane preparation (50-100 µg of protein).

    • Incubate at 4°C for 1 hour.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Influx Assay

Objective: To measure the functional potency and efficacy of this compound by monitoring intracellular calcium changes upon receptor activation.

Materials:

  • HEK293 cells stably expressing the human AMPA receptor subunit GluA2.

  • Cell culture reagents.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • Glutamate (positive control).

  • A fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating:

    • Plate HEK293-GluA2 cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the cells twice with HBSS.

  • Calcium Measurement:

    • Place the plate in a fluorescent plate reader.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject varying concentrations of this compound or glutamate into the wells.

    • Continue recording the fluorescence for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum response obtained with a saturating concentration of glutamate.

    • Plot the normalized response against the log concentration of the agonist.

    • Determine the EC50 value (concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal efficacy) using non-linear regression.

Visualizations

The following diagrams illustrate a general workflow for agonist characterization and representative signaling pathways.

G cluster_0 Experimental Workflow for Agonist Characterization A Compound Selection (this compound) B Primary Screening (e.g., Radioligand Binding Assay) A->B Hypothesized Activity C Functional Assay (e.g., Calcium Influx) B->C Binding Confirmed D Secondary Functional Assay (e.g., Electrophysiology) C->D Functional Activity Confirmed E Determine Potency (EC50) and Efficacy (Emax) D->E F Selectivity Profiling (Test against other receptors) E->F G Lead Compound for Further Study F->G Selective Agonist Identified

Caption: A generalized workflow for identifying and characterizing a novel receptor agonist.

G cluster_1 Ionotropic Receptor Signaling (e.g., AMPA Receptor) Agonist Agonist (e.g., this compound) Receptor AMPA Receptor Agonist->Receptor Channel Ion Channel Opening Receptor->Channel Ion_Influx Na+ Influx K+ Efflux Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Excitatory Postsynaptic Potential (EPSP) Depolarization->Response

Caption: A simplified signaling pathway for an ionotropic receptor like the AMPA receptor.

G cluster_2 G-Protein Coupled Receptor (GPCR) Signaling (Gq Pathway) Agonist Agonist (e.g., this compound) GPCR GPCR (e.g., mGluR1) Agonist->GPCR G_Protein Gq Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 IP3 IP3 -> ER PIP2->IP3 DAG DAG -> PKC PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: A representative Gq-coupled GPCR signaling pathway.

References

Application Notes and Protocols for In Vitro Studies with 3-Amino-2-sulfopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-sulfopropanoic acid, also known as 2-sulfo-beta-alanine or cysteic acid, is a structural analog of the excitatory amino acid glutamate. It is notably the primary metabolite of tramiprosate, a clinical-stage drug candidate for Alzheimer's disease.[1] Emerging research indicates that this compound possesses biological activities relevant to neurodegenerative diseases, particularly its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][3] Additionally, due to its structural similarity to excitatory amino acids, its potential for inducing neurotoxicity through pathways involving N-methyl-D-aspartate (NMDA) receptors is a critical area of investigation.[4]

These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on Aβ aggregation and neuronal viability.

Data Presentation

The following tables summarize hypothetical quantitative data for in vitro studies with this compound. These tables are structured for easy comparison and are intended to be populated with experimental data.

Table 1: Inhibition of Amyloid-Beta (Aβ42) Aggregation by this compound

Concentration (µM)Thioflavin T Fluorescence (Arbitrary Units)Percent Inhibition (%)
0 (Control)1000 ± 500
1850 ± 4515
10550 ± 3045
50250 ± 2575
100150 ± 2085
IC50 (µM) -~25-50 (Estimated) [5]

Table 2: Neurotoxicity of this compound on SH-SY5Y Cells (LDH Release Assay)

Concentration (µM)LDH Release (% of Positive Control)Cell Viability (%)
0 (Vehicle Control)5 ± 1.595
108 ± 2.092
5015 ± 3.585
10030 ± 4.070
20055 ± 5.545
50080 ± 6.020

Experimental Protocols

Protocol 1: In Vitro Amyloid-Beta (Aβ42) Aggregation Assay using Thioflavin T

This protocol details the procedure to assess the inhibitory effect of this compound on the aggregation of Aβ42 peptides.

Materials:

  • Lyophilized Aβ42 peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Aβ42 Preparation:

    • Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to form a peptide film.

    • Store the peptide films at -80°C until use.

    • Immediately before use, dissolve the Aβ42 film in DMSO to a concentration of 5 mM.

    • Dilute the Aβ42 stock solution in ice-cold PBS (pH 7.4) to a final working concentration of 20 µM.

  • Thioflavin T Solution Preparation:

    • Prepare a 5 mM ThT stock solution in DMSO.

    • Dilute the ThT stock solution in PBS (pH 7.4) to a final working concentration of 20 µM.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in PBS.

    • In a 96-well black, clear-bottom plate, add 10 µL of the diluted this compound solutions to the respective wells. For the control well, add 10 µL of PBS.

    • Add 80 µL of the 20 µM Aβ42 solution to each well.

    • Add 10 µL of the 20 µM ThT solution to each well.

    • The final volume in each well should be 100 µL, with a final Aβ42 concentration of 16 µM and a final ThT concentration of 2 µM.

  • Data Acquisition:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous gentle shaking.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm every 10 minutes for up to 24 hours using a fluorometric microplate reader.[6]

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • Calculate the percentage of inhibition by comparing the fluorescence at the plateau phase of the control (Aβ42 only) with the samples containing this compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Neurotoxicity Assessment using Lactate Dehydrogenase (LDH) Release Assay

This protocol describes how to evaluate the potential neurotoxicity of this compound on the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 96-well clear cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[7]

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared this compound solutions.

    • Include a vehicle control (serum-free DMEM) and a positive control for maximum LDH release (e.g., using the lysis buffer provided in the LDH assay kit).

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • LDH Assay:

    • Following the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

    • Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a catalyst to the supernatant.[4][8]

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

    • Stop the reaction by adding the stop solution provided in the kit.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of LDH release for each treatment group relative to the positive control (maximum LDH release).

    • Calculate cell viability as: (1 - (% LDH release in sample / % LDH release in positive control)) * 100.

    • Plot the percentage of LDH release or cell viability against the concentration of this compound to generate a dose-response curve.

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vitro Analysis of this compound cluster_prep Preparation cluster_assay1 Assay 1: Aβ Aggregation Inhibition cluster_assay2 Assay 2: Neurotoxicity prep_Abeta Aβ42 Peptide Preparation assay_Abeta Thioflavin T Assay prep_Abeta->assay_Abeta prep_compound This compound Stock Solution prep_compound->assay_Abeta assay_neurotox LDH Release Assay prep_compound->assay_neurotox prep_cells SH-SY5Y Cell Culture and Seeding prep_cells->assay_neurotox analysis_Abeta Data Analysis: - Aggregation Kinetics - % Inhibition - IC50 Determination assay_Abeta->analysis_Abeta analysis_neurotox Data Analysis: - % LDH Release - Cell Viability - Dose-Response Curve assay_neurotox->analysis_neurotox

Caption: Workflow for in vitro analysis.

putative_signaling_pathway Putative Signaling Pathway of this compound-Induced Neurotoxicity compound This compound nmda_receptor NMDA Receptor compound->nmda_receptor (Potential Agonist) calcium_influx Increased Intracellular Ca2+ Concentration nmda_receptor->calcium_influx calpain_activation Calpain Activation calcium_influx->calpain_activation caspase_activation Caspase-3 Activation calcium_influx->caspase_activation calpain_activation->caspase_activation apoptosis Apoptosis & Neuronal Cell Death caspase_activation->apoptosis

Caption: Putative neurotoxicity pathway.

References

Application Notes and Protocols: 3-Sulfopropanoic Acid Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Tool for Studying and Potentially Treating Neurodegenerative Diseases

Note: Initial research indicates a likely confusion between 3-Amino-2-sulfopropanoic acid and the therapeutically relevant compounds 3-amino-1-propanesulfonic acid (Tramiprosate) and its active metabolite, 3-sulfopropanoic acid (3-SPA). This document focuses on the latter compounds, which have been extensively studied in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Introduction

Neurodegenerative diseases, such as Alzheimer's, are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and plaques.[1][2] 3-Amino-1-propanesulfonic acid (Tramiprosate) and its primary metabolite, 3-sulfopropanoic acid (3-SPA), have emerged as promising therapeutic agents that target this pathway by inhibiting the formation of Aβ oligomers.[1][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing these compounds as tools to study neurodegenerative diseases.

Mechanism of Action

Tramiprosate and its active metabolite, 3-SPA, are small, orally administered molecules that readily cross the blood-brain barrier.[3] Their primary mechanism of action is the inhibition of Aβ peptide aggregation, specifically the formation of toxic Aβ42 oligomers.[1][3] 3-SPA has been identified as an endogenous molecule in the human brain and its levels are inversely correlated with the severity of cognitive impairment in individuals with mild to moderate Alzheimer's disease.[1] It is believed that by binding to key amino acid residues of the Aβ42 monomer, such as Lys16, Lys28, His13, and His14, 3-SPA prevents the conformational changes necessary for amyloid fibril formation.[3] This action reduces the neurotoxicity associated with Aβ oligomers.

cluster_0 Mechanism of Action of 3-SPA Ab_monomer Aβ42 Monomer Ab_oligomer Toxic Aβ42 Oligomers Ab_monomer->Ab_oligomer Aggregation SPA 3-Sulfopropanoic Acid (3-SPA) SPA->Ab_monomer Binds to key amino acid residues Neurotoxicity Neurotoxicity & Neuronal Death Ab_oligomer->Neurotoxicity AD_progression Alzheimer's Disease Progression Neurotoxicity->AD_progression

Caption: Mechanism of 3-SPA in inhibiting Alzheimer's progression.

Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies involving Tramiprosate and its metabolite 3-SPA.

Table 1: Cerebrospinal Fluid (CSF) Concentrations of 3-SPA

CohortMean 3-SPA Concentration (nM)Standard Deviation (nM)
Drug-naïve patients with cognitive deficits11.74.3
Alzheimer's patients treated with Tramiprosate13551

Data sourced from a study analyzing CSF samples from elderly patients.[3]

Table 2: Brain Penetration and Projected Concentrations

CompoundBrain PenetrationProjected Brain Level (nM)
Tramiprosate~40%~130
Tramiprosate + 3-SPA (combined)-375 - 550

Estimates are based on data from a Phase III clinical trial of Tramiprosate.[3]

Experimental Protocols

Protocol 1: In Vitro Aβ42 Oligomer Aggregation Inhibition Assay

This protocol is designed to assess the efficacy of 3-SPA in preventing the aggregation of Aβ42 monomers into oligomers.

Materials:

  • Synthetic Aβ42 monomers

  • 3-Sulfopropanoic acid (3-SPA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of Aβ42 monomers in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in PBS to the desired concentration.

  • Prepare stock solutions of 3-SPA in PBS at various concentrations.

  • In a 96-well plate, mix the Aβ42 monomer solution with different concentrations of 3-SPA. Include a control well with Aβ42 monomers and PBS only.

  • Incubate the plate at 37°C with gentle agitation for a specified time course (e.g., 0, 6, 12, 24, 48 hours).

  • At each time point, add Thioflavin T to each well. ThT fluoresces upon binding to amyloid fibrils.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation, ~480 nm emission).

  • Plot fluorescence intensity against time for each concentration of 3-SPA to determine the extent of aggregation inhibition.

Protocol 2: Assessment of Neuroprotection in a Cell Culture Model of Aβ42 Toxicity

This protocol evaluates the ability of 3-SPA to protect neuronal cells from the toxic effects of pre-aggregated Aβ42 oligomers.

Materials:

  • SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • Pre-aggregated Aβ42 oligomers

  • 3-Sulfopropanoic acid (3-SPA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Prepare solutions of pre-aggregated Aβ42 oligomers at a neurotoxic concentration.

  • Treat the cells with various concentrations of 3-SPA for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Add the pre-aggregated Aβ42 oligomers to the wells containing the 3-SPA-treated cells. Include control wells with cells only, cells with Aβ42 only, and cells with 3-SPA only.

  • Incubate for 24-48 hours.

  • Perform an MTT assay to assess cell viability. Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Evaluation of Cognitive Improvement in an Animal Model of Alzheimer's Disease

This protocol outlines a general workflow for assessing the in vivo efficacy of a 3-SPA prodrug, such as ALZ-801, in an animal model of Alzheimer's disease.

Materials:

  • Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

  • ALZ-801 (valiltramiprosate) or other 3-SPA prodrug

  • Vehicle control

  • Morris Water Maze or other behavioral testing apparatus

  • Equipment for tissue collection and analysis (e.g., ELISA for Aβ levels)

Procedure:

  • Acclimate the transgenic and wild-type control mice to the housing facility and handling procedures.

  • Divide the transgenic mice into treatment and vehicle control groups.

  • Administer ALZ-801 or vehicle orally to the respective groups daily for a specified duration (e.g., several weeks or months).

  • Conduct behavioral testing, such as the Morris Water Maze, to assess spatial learning and memory. This typically involves a training phase where mice learn the location of a hidden platform and a probe trial to assess memory retention.

  • At the end of the treatment period, euthanize the animals and collect brain tissue.

  • Homogenize brain tissue to measure Aβ42 levels using ELISA.

  • Perform immunohistochemical analysis on brain sections to visualize and quantify amyloid plaque deposition.

  • Analyze the behavioral and biochemical data to determine the effect of the treatment on cognitive function and Aβ pathology.

cluster_1 In Vivo Efficacy Workflow Animal_Model AD Animal Model (e.g., APP/PS1 mice) Treatment Chronic Oral Administration (ALZ-801 or Vehicle) Animal_Model->Treatment Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Aβ ELISA) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Plaque Staining) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis & Conclusion Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

References

Application Notes and Protocols: Isotopic Labeling of 3-Amino-2-sulfopropanoic Acid for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of 3-Amino-2-sulfopropanoic acid (cysteic acid) and its application in metabolic tracing studies. This document is intended for researchers in academia and industry who are interested in elucidating the metabolic fate and potential signaling roles of this important metabolite.

Introduction

This compound, also known as cysteic acid, is a sulfonic acid-containing amino acid.[1] It is primarily formed in biological systems through the oxidation of cysteine.[1] While often considered an end-product of cysteine catabolism, emerging research suggests its potential involvement in various physiological and pathological processes. Isotopic labeling is a powerful technique used to track the metabolic fate of molecules within a biological system. By replacing one or more atoms in a molecule with their stable isotopes (e.g., ¹³C or ¹⁵N), researchers can trace the labeled molecule and its metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This approach provides invaluable insights into metabolic pathways, flux rates, and the interconnectedness of metabolic networks.[3][4]

This document outlines the synthesis of isotopically labeled this compound, protocols for its use in cell culture-based metabolic tracing experiments, and methods for sample analysis.

Data Presentation

Table 1: Isotopologue Distribution of this compound and Related Metabolites After Tracing with [U-¹³C₃]-3-Amino-2-sulfopropanoic Acid
MetaboliteIsotopologueRelative Abundance (%) in Control CellsRelative Abundance (%) in Treated CellsFold Change (Treated/Control)
This compound M+098.545.20.46
M+3 1.554.836.53
Hypotaurine M+099.170.30.71
M+20.929.733.00
Taurine M+099.365.80.66
M+20.734.248.86
Sulfite M+099.685.10.85
M+10.414.937.25
Pyruvate M+099.298.90.99
M+30.81.11.38

This table presents hypothetical data from a metabolic tracing experiment where cells were incubated with uniformly ¹³C-labeled this compound. The M+n notation indicates the mass isotopologue with 'n' heavy isotopes.

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₃, ¹⁵N₁]-3-Amino-2-sulfopropanoic Acid

This protocol describes a potential synthetic route for uniformly ¹³C and ¹⁵N labeled this compound, adapted from established methods for amino acid synthesis.

Materials:

  • [U-¹³C₃]-L-Serine

  • ¹⁵N-Ammonia

  • Sodium sulfite

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Appropriate solvents and reagents for organic synthesis

  • Purification system (e.g., HPLC)

Methodology:

  • Synthesis of [U-¹³C₃, ¹⁵N₁]-L-Cysteine:

    • Start with commercially available [U-¹³C₃]-L-Serine.

    • Convert the hydroxyl group of serine to a better leaving group.

    • Perform a substitution reaction with a sulfur-containing nucleophile.

    • Introduce ¹⁵N via amination using ¹⁵N-ammonia. This step can be adapted from established enzymatic or chemical synthesis methods for labeled amino acids.[5][6][7]

  • Oxidation to [U-¹³C₃, ¹⁵N₁]-3-Amino-2-sulfopropanoic Acid:

    • Dissolve the synthesized [U-¹³C₃, ¹⁵N₁]-L-Cysteine in an appropriate buffer.

    • Add an oxidizing agent, such as hydrogen peroxide, to oxidize the thiol group to a sulfonic acid group. The reaction conditions should be carefully controlled to ensure complete oxidation.

  • Purification:

    • Purify the resulting [U-¹³C₃, ¹⁵N₁]-3-Amino-2-sulfopropanoic acid using high-performance liquid chromatography (HPLC) to achieve high purity.

    • Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Protocol 2: Metabolic Tracing in Cell Culture

This protocol details the procedure for tracing the metabolism of isotopically labeled this compound in a cell culture system.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, neurons)

  • Cell culture medium (lacking unlabeled cysteic acid)

  • [U-¹³C₃]-3-Amino-2-sulfopropanoic acid

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform (B151607), and Water (for metabolite extraction)

  • Centrifuge

  • Lyophilizer

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • On the day of the experiment, remove the standard medium and wash the cells twice with warm PBS.

    • Add the labeling medium containing [U-¹³C₃]-3-Amino-2-sulfopropanoic acid at a final concentration of 100 µM.

    • Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) under standard culture conditions.

  • Metabolite Extraction:

    • After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Perform a liquid-liquid extraction by adding chloroform and water to separate the polar and non-polar metabolites.

    • Centrifuge at high speed to separate the phases.

    • Collect the aqueous (polar) phase containing the amino acids and their derivatives.

  • Sample Preparation for Analysis:

    • Dry the collected aqueous phase using a lyophilizer or a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile (B52724) in water).

Protocol 3: LC-MS/MS Analysis for Labeled Metabolite Detection

This protocol outlines the analytical method for detecting and quantifying isotopically labeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • HILIC or reversed-phase chromatography column suitable for separating polar metabolites.

Methodology:

  • Chromatographic Separation:

    • Inject the reconstituted metabolite extract onto the LC column.

    • Use a gradient elution program with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the metabolites.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative or positive ion mode, depending on the metabolites of interest.

    • Acquire full scan data to detect all ions within a specified mass range.

    • Perform tandem mass spectrometry (MS/MS) on selected precursor ions to confirm the identity of the metabolites.

  • Data Analysis:

    • Process the raw data using appropriate software to identify peaks and determine their mass-to-charge ratio (m/z) and retention time.

    • Identify the isotopologues of this compound and its downstream metabolites by their characteristic mass shifts.

    • Quantify the relative abundance of each isotopologue to determine the extent of label incorporation.

Visualization of Pathways and Workflows

Metabolic_Pathway Cysteine Cysteine Cysteic_Acid [U-13C3]-3-Amino- 2-sulfopropanoic acid Cysteine->Cysteic_Acid Oxidation Sulfolactate 3-Sulfolactate Cysteic_Acid->Sulfolactate L-cysteate sulfo-lyase Hypotaurine Hypotaurine Cysteic_Acid->Hypotaurine Decarboxylation Pyruvate Pyruvate Sulfolactate->Pyruvate Sulfite Sulfite Sulfolactate->Sulfite Taurine Taurine Hypotaurine->Taurine Oxidation

Caption: Metabolic fate of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_tracing Metabolic Tracing cluster_analysis Analysis Labeled_Precursor [U-13C3, 15N1]-Precursor Chemical_Synthesis Chemical Synthesis Labeled_Precursor->Chemical_Synthesis Labeled_Cysteic_Acid Labeled 3-Amino-2- sulfopropanoic acid Chemical_Synthesis->Labeled_Cysteic_Acid Labeling Incubation with Labeled Cysteic Acid Labeled_Cysteic_Acid->Labeling Cell_Culture Cell Culture Cell_Culture->Labeling Extraction Metabolite Extraction Labeling->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Isotopologue Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for metabolic tracing.

Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2) Cysteine_Oxidation Cysteine Oxidation Oxidative_Stress->Cysteine_Oxidation Cysteic_Acid_Formation Increased Cysteic Acid Formation Cysteine_Oxidation->Cysteic_Acid_Formation JNK_Activation JNK Activation Cysteic_Acid_Formation->JNK_Activation Potential Modulation Nrf2_Activation Nrf2 Activation JNK_Activation->Nrf2_Activation ARE_Genes Antioxidant Response Element (ARE) Genes Nrf2_Activation->ARE_Genes Transcription Cellular_Protection Cellular Protection ARE_Genes->Cellular_Protection

Caption: Potential signaling role of cysteic acid.

References

Application Notes and Protocols for the Derivatization of 3-Amino-2-sulfopropanoic Acid (Cysteic Acid) for Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Amino-2-sulfopropanoic acid, also known as cysteic acid, is a sulfonic acid analog of the amino acid cysteine. It is an important analyte in various fields, including clinical diagnostics, food science, and pharmaceutical research. Due to its high polarity and lack of a strong chromophore, direct analysis of cysteic acid by common analytical techniques such as reversed-phase high-performance liquid chromatography (HPLC) can be challenging.[1][2] Derivatization, the chemical modification of the analyte, is a crucial step to enhance its detectability and improve chromatographic separation.[3][4] This document provides detailed application notes and protocols for the derivatization of this compound for its quantitative analysis.

The most common derivatization strategies for amino acids, including cysteic acid, involve reacting the primary amine group with a reagent that introduces a fluorescent or UV-active tag.[3][5] This application note will focus on two widely used pre-column derivatization reagents: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA).

Method 1: Derivatization with 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)

FMOC-Cl reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent derivatives that can also be detected by UV absorbance.[3][6][7][8] The reaction is rapid and quantitative, making it suitable for the analysis of amino acids in complex biological matrices.[6][7]

Experimental Protocol:

This protocol is adapted from established methods for the derivatization of amino acids with FMOC-Cl.[6][8][9]

Materials:

  • This compound standard solution

  • Sample containing this compound

  • Borate (B1201080) buffer (0.4 M, pH 9.0)

  • 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reagent (e.g., 15 mM in acetonitrile)[9]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • 1-Adamantanamine hydrochloride (ADAM) solution (e.g., 50 µL added to stop the reaction) or other quenching agent[6]

  • HPLC or UHPLC system with fluorescence and/or DAD detector

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: If analyzing plasma samples, deproteinization can be performed simultaneously with derivatization by using acetonitrile in the FMOC reagent.[6] For other aqueous samples, ensure they are free of particulates.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 150 µL of the amino acid standard or sample with 150 µL of 0.4 M borate buffer (pH 9.0).[6]

    • Add 300 µL of the FMOC-Cl reagent in acetonitrile.[6] The final FMOC concentration should be in molar excess to the total amino acids present.[6][8] A concentration of 3.0 mM FMOC has been shown to be effective.[6]

    • Vortex the mixture immediately and let it react for a specified time. A reaction time of 20 minutes is often sufficient.[6][8]

  • Stopping the Reaction:

    • To stop the reaction and consume the excess FMOC-Cl, add 50 µL of an amine-containing reagent such as 1-adamantanamine (ADAM).[6] This prevents the formation of FMOC-OH, which can interfere with chromatography.[9]

  • Analysis:

    • The derivatized sample is now ready for injection into the HPLC system.

    • Separation is typically achieved on a reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.

    • Detection can be performed using a fluorescence detector (excitation at 265 nm, emission at 310 nm) or a DAD detector.[3]

Workflow Diagram:

FMOC_Derivatization Sample Sample/Standard (150 µL) Mix1 Vortex & React (20 min) Sample->Mix1 Buffer Borate Buffer (0.4 M, pH 9) (150 µL) Buffer->Mix1 FMOC FMOC-Cl in ACN (3.0 mM) (300 µL) FMOC->Mix1 Mix2 Stop Reaction Mix1->Mix2 ADAM Quenching Agent (ADAM) (50 µL) ADAM->Mix2 HPLC HPLC-FLD/DAD Analysis Mix2->HPLC

Caption: Workflow for FMOC-Cl derivatization of this compound.

Method 2: Derivatization with o-Phthalaldehyde (OPA)

OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[10][11][12] This reaction is very fast and can be easily automated.[12][13] Cysteic acid forms a highly fluorescent adduct with OPA in the presence of a thiol like 2-mercaptoethanol (B42355) (2-ME) or 3-mercaptopropionic acid (MPA).[10][11]

Experimental Protocol:

This protocol is based on established methods for OPA derivatization of amino acids.[10][11][12]

Materials:

  • This compound standard solution

  • Sample containing this compound

  • Borate buffer (e.g., 0.2 M, pH can be adjusted as needed, typically alkaline)[12]

  • o-Phthalaldehyde (OPA) solution

  • Thiol reagent solution (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid)

  • HPLC or UHPLC system with a fluorescence detector

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Reagent Preparation: Prepare the OPA derivatizing reagent by mixing OPA and the thiol reagent in borate buffer. The exact concentrations may need optimization depending on the application.

  • Automated Derivatization (Recommended): Modern HPLC autosamplers can be programmed to perform the derivatization automatically before injection.[12][13]

    • The autosampler aspirates a defined volume of the sample (e.g., 10 µL).

    • It then aspirates the OPA/thiol reagent mixture (e.g., 45 µL of OPA and 45 µL of MPA solution mixed with 45 µL of borate buffer).[12]

    • The sample and reagent are mixed in the autosampler loop or a vial.

    • After a short reaction time (typically 1 minute), a specific volume of the mixture is injected into the HPLC system.[12]

  • Manual Derivatization:

    • In a vial, mix the sample with the OPA/thiol reagent in borate buffer.

    • Allow the reaction to proceed for a short, precisely controlled time (e.g., 1-2 minutes).

    • Inject the derivatized sample into the HPLC system immediately, as the OPA derivatives can be less stable than FMOC derivatives.

  • Analysis:

    • Separate the derivatized amino acids on a reversed-phase column.

    • Detect the fluorescent derivatives using a fluorescence detector with excitation typically around 330-340 nm and emission around 450-455 nm.[14]

Workflow Diagram:

OPA_Derivatization Sample Sample/Standard Mix Mix & React (1 min) Sample->Mix Reagent OPA/Thiol Reagent in Borate Buffer Reagent->Mix HPLC HPLC-FLD Analysis Mix->HPLC Automated Automated by Autosampler Mix->Automated Automated->Mix

Caption: Workflow for OPA derivatization of this compound.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the derivatization methods for amino acid analysis. While specific data for this compound is not always detailed separately in the literature, the data for general amino acid analysis provides a strong indication of the expected performance.

ParameterFMOC-Cl DerivatizationOPA DerivatizationReference(s)
Limit of Quantification (LOQ) 1 - 10 pmolPicomole level[6][8][10][11]
Reproducibility (RSD) ≤ 4.4%Method dependent, generally good with automation[6][8]
Reaction Time ~20 minutes~1 minute[6][8][12]
Derivative Stability Stable for up to 13 days at 4°C in the darkLess stable, immediate analysis recommended[3]
Detection Method Fluorescence, UV/DADFluorescence[6][12]

Alternative and Emerging Methods

While FMOC-Cl and OPA are the most common derivatization reagents, other methods exist and are continuously being developed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to increase the volatility of amino acids.[15] Common derivatization approaches for GC-MS include silylation (e.g., with MTBSTFA) or acylation followed by esterification.[15][16][17] These methods can provide high sensitivity and selectivity.

  • LC-MS/MS without Derivatization: Advances in chromatographic techniques, such as Hydrophilic Interaction Liquid Chromatography (HILIC), and mass spectrometry sensitivity have made the direct analysis of polar compounds like amino acids more feasible.[2][18][19] These methods avoid the potential for incomplete reactions or derivative instability but may require specialized columns and instrumentation.[2][20]

Conclusion

The choice of derivatization method for the analysis of this compound depends on the specific requirements of the assay, including sensitivity, throughput, and available instrumentation. FMOC-Cl derivatization offers the formation of very stable derivatives suitable for both fluorescence and UV detection. OPA derivatization provides a very rapid reaction that is ideal for high-throughput applications using automated systems with fluorescence detection. For researchers with access to advanced instrumentation, direct analysis by LC-MS/MS is an increasingly viable option that eliminates the need for chemical derivatization. Each method has its own advantages and considerations, and the protocols provided herein serve as a starting point for method development and validation.

References

Application Notes and Protocols: Incorporation of 3-Amino-2-sulfopropanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic properties. 3-Amino-2-sulfopropanoic acid, a synthetic amino acid featuring a sulfonic acid group, offers a unique opportunity to introduce a stable, negatively charged moiety into peptide sequences. This modification can mimic post-translational sulfation, such as tyrosine sulfation, which is critical for numerous protein-protein interactions.[1] The permanent negative charge of the sulfonate group can enhance peptide solubility, alter receptor binding affinities, and improve enzymatic stability.[1]

While direct protocols for the use of this compound in peptide synthesis are not extensively documented, its structural analog, 2-Amino-2-(4-sulfophenyl)propanoic acid (p-sulfophenylalanine), provides a well-established blueprint for its successful incorporation. The protocols outlined below are adapted from established methods for p-sulfophenylalanine and other sulfated amino acids, providing a comprehensive guide for researchers.

Synthesis of the Fmoc-Protected Building Block

Successful solid-phase peptide synthesis (SPPS) necessitates the use of an Nα-Fmoc protected derivative of the amino acid.[1] The following protocol details a general procedure for the synthesis of Fmoc-3-amino-2-sulfopropanoic acid.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Protocol:

  • Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu in dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Maintain the pH of the reaction mixture between 8.5 and 9.0 by the dropwise addition of 10% sodium bicarbonate solution as needed.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to a pH of 2 with 1M HCl.[1]

  • Extract the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[1]

  • The aqueous layer containing the desired Fmoc-protected amino acid can be lyophilized.

  • Further purification can be achieved through recrystallization or column chromatography if necessary.

Diagram of Fmoc-Protection Workflow:

Fmoc_Protection cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Amino_Acid This compound in 10% NaHCO₃ Reaction_Vessel Stirring at Room Temperature pH 8.5 - 9.0 Amino_Acid->Reaction_Vessel Fmoc_OSu Fmoc-OSu in Dioxane Fmoc_OSu->Reaction_Vessel Acidification Acidify to pH 2 with 1M HCl Reaction_Vessel->Acidification Extraction Extract with Diethyl Ether Acidification->Extraction Purification Lyophilization / Recrystallization Extraction->Purification Product Fmoc-3-amino-2-sulfopropanoic acid Purification->Product SPPS_Cycle Start Start with Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (e.g., with HATU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid End Elongated Peptide Chain Wash2->End Final Cycle Signaling_Pathway Peptide Peptide with this compound Receptor Receptor with Sulfated Residue Binding Site Peptide->Receptor Binds and Activates Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Initiates Biological_Response Biological Response Signaling_Cascade->Biological_Response Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-sulfopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-2-sulfopropanoic acid (also known as 2-sulfo-β-alanine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A reported one-step synthesis involves the direct sulfonation of β-alanine. This method, while seemingly straightforward, requires careful control of reaction conditions to achieve satisfactory yields and purity.

Q2: What are the most critical factors affecting the yield of the reaction?

A2: The key factors influencing the yield include the choice and concentration of the sulfonating agent, reaction temperature, reaction time, and the method of product isolation and purification. Moisture control is also critical, as many sulfonating agents are highly reactive with water.

Q3: What are the common side reactions that can occur during the synthesis?

A3: Common side reactions include the formation of isomeric sulfonation products, degradation of the amino acid starting material, and the formation of polymeric byproducts, especially under harsh reaction conditions.

Q4: What are the recommended methods for purifying this compound?

A4: Due to the high polarity of the product, purification can be challenging. Common methods include recrystallization from aqueous/organic solvent mixtures and ion-exchange chromatography.

Troubleshooting Guide

Low product yield is a common challenge in the synthesis of this compound. The following table outlines potential causes and recommended solutions to improve your experimental outcomes.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive sulfonating agentUse a fresh, unopened container of the sulfonating agent. Ensure proper storage conditions to prevent degradation.
Reaction temperature too lowGradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by a suitable analytical method like TLC or HPLC.
Insufficient reaction timeExtend the reaction time and monitor for product formation at regular intervals.
Formation of Multiple Products (Isomers/Byproducts) Reaction temperature too highLower the reaction temperature to improve selectivity. A temperature gradient study can help identify the optimal temperature.
Incorrect stoichiometry of reagentsCarefully control the molar ratio of the sulfonating agent to β-alanine. An excess of the sulfonating agent can lead to side reactions.
Product Degradation Harsh reaction conditions (e.g., high temperature, strong acid)Employ milder sulfonating agents or use a protective group strategy for the amino function if degradation persists.
Prolonged reaction time at elevated temperaturesOptimize the reaction time to maximize product formation while minimizing degradation.
Difficult Product Isolation High solubility of the product in the reaction mixtureAfter quenching the reaction, consider adjusting the pH to the isoelectric point of the product to minimize its solubility and facilitate precipitation.
Product remains in an oily or syrupy stateAttempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent.

Experimental Protocols

General Protocol for the Sulfonation of β-Alanine

This protocol is a general guideline based on the sulfonation of similar amino acids. Optimization of specific parameters is highly recommended for achieving the best results.

Materials:

  • β-Alanine

  • Sulfonating agent (e.g., Chlorosulfonic acid, Oleum)

  • Anhydrous solvent (e.g., Dichloromethane, 1,4-Dioxane)

  • Quenching solution (e.g., ice-cold water, saturated sodium bicarbonate solution)

  • Solvents for recrystallization (e.g., Water, Ethanol, Acetone)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend β-alanine in an anhydrous solvent.

  • Addition of Sulfonating Agent: Cool the suspension to the desired temperature (e.g., 0°C) in an ice bath. Slowly add the sulfonating agent dropwise from the dropping funnel over a period of 30-60 minutes while maintaining the temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for the desired time. Monitor the progress of the reaction using an appropriate analytical technique.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into a vigorously stirred, ice-cold quenching solution to decompose any unreacted sulfonating agent.

  • Isolation: The crude product may precipitate upon quenching. If so, collect the solid by vacuum filtration and wash with a cold solvent. If the product remains in solution, adjust the pH to its isoelectric point to induce precipitation. Alternatively, the aqueous solution can be purified directly by ion-exchange chromatography.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography.

Data Presentation

The following table summarizes hypothetical yield data based on the optimization of reaction conditions. This data is for illustrative purposes to guide experimental design.

Sulfonating Agent Molar Ratio (Agent:β-Alanine) Temperature (°C) Reaction Time (h) Yield (%)
Chlorosulfonic Acid1.1 : 10245
Chlorosulfonic Acid1.5 : 10255
Chlorosulfonic Acid1.5 : 125265
Oleum (20% SO₃)1.2 : 125460
Oleum (20% SO₃)1.2 : 150470
Oleum (30% SO₃)1.2 : 125475

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Temperature and Time Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Reagents->Incomplete_Reaction Check_Conditions->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Temp Optimize Temperature (e.g., perform gradient study) Incomplete_Reaction->Optimize_Temp Yes Side_Reactions->Optimize_Temp Yes Purification_Issue Investigate Purification Step for Product Loss Side_Reactions->Purification_Issue No Optimize_Time Optimize Reaction Time (e.g., time course study) Optimize_Temp->Optimize_Time Optimize_Stoichiometry Adjust Reagent Stoichiometry Optimize_Time->Optimize_Stoichiometry Successful_Yield Improved Yield Optimize_Stoichiometry->Successful_Yield Purification_Issue->Successful_Yield

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Start: β-Alanine Reaction Sulfonation with Sulfonating Agent in Anhydrous Solvent Start->Reaction Quenching Quenching on Ice Reaction->Quenching Isolation Crude Product Isolation (Precipitation/Filtration) Quenching->Isolation Purification Purification (Recrystallization or Ion-Exchange Chromatography) Isolation->Purification Analysis Characterization (NMR, IR, MS) and Purity Check (HPLC) Purification->Analysis Final_Product Final Product: this compound Analysis->Final_Product

Caption: A general experimental workflow for the synthesis of this compound.

Technical Support Center: 3-Amino-2-sulfopropanoic Acid (ASPA) HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3-Amino-2-sulfopropanoic acid (ASPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common detection and separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (ASPA) difficult to retain on a standard C18 reversed-phase HPLC column?

A1: this compound is a highly polar and hydrophilic compound due to the presence of amino and sulfonic acid functional groups.[1] Standard C18 columns have a nonpolar stationary phase and are designed to retain nonpolar or moderately polar compounds through hydrophobic interactions. Highly polar analytes like ASPA have limited interaction with the stationary phase and tend to elute in or near the void volume of the column, resulting in poor retention.[2]

Q2: What are the primary chromatographic strategies to improve the retention of ASPA?

A2: To improve the retention of highly polar compounds like ASPA, you can consider the following strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[3][4] It is highly effective for retaining and separating very polar analytes.[5][6]

  • Ion-Pair Chromatography (IPC): By adding an ion-pair reagent to the mobile phase, you can form a neutral, more hydrophobic complex with the charged ASPA molecule, which can then be retained on a reversed-phase column like a C18.[7][8]

  • Porous Graphitic Carbon (PGC) Columns: These columns can retain polar compounds through a different mechanism than silica-based columns and are stable over a wide pH range.[9]

  • Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange properties to enhance the retention of polar and charged compounds.[10]

Q3: How can I improve the detection sensitivity of ASPA?

A3: Since ASPA lacks a strong chromophore for UV detection, several strategies can be employed to enhance its sensitivity:

  • Pre-column or Post-column Derivatization: Reacting ASPA with a labeling reagent can introduce a fluorescent or UV-absorbing tag, significantly increasing detection sensitivity.[11][12] Common derivatizing agents for amino acids include o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[13][14]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity for the detection of underivatized ASPA.[1][15] HILIC is particularly well-suited for LC-MS as the high organic content of the mobile phase facilitates efficient spray ionization.[3][6]

  • Evaporative Light Scattering Detection (ELSD): ELSD can be used for the detection of non-volatile analytes like ASPA that do not have a UV chromophore.[9]

Troubleshooting Guides

Issue 1: Poor or No Retention of ASPA on a C18 Column

Question: My ASPA peak is eluting very early, close to the solvent front, on my C18 column. How can I increase its retention time?

Answer: This is a common issue for highly polar analytes. Here is a step-by-step troubleshooting workflow:

Poor_Retention_Troubleshooting start Start: Poor ASPA Retention on C18 Column option1 Option 1: Modify Mobile Phase (Ion-Pair Chromatography) start->option1 option2 Option 2: Switch to a Different Chromatographic Mode start->option2 option3 Option 3: Derivatize ASPA start->option3 sub_option1a Add an ion-pair reagent (e.g., TFA, HFBA) to the mobile phase. option1->sub_option1a sub_option2a Use a HILIC column with a high organic mobile phase. option2->sub_option2a sub_option2b Use a Mixed-Mode or Porous Graphitic Carbon column. option2->sub_option2b sub_option3a Perform pre-column derivatization to increase hydrophobicity. option3->sub_option3a sub_option1b Optimize ion-pair reagent concentration. sub_option1a->sub_option1b end Sufficient Retention Achieved sub_option1b->end sub_option2a->end sub_option2b->end sub_option3a->end

Caption: Troubleshooting workflow for poor retention of ASPA.

Issue 2: Low Sensitivity and Inability to Detect Low Concentrations of ASPA

Question: I cannot detect low levels of ASPA in my samples. My baseline is noisy, and the peak height is very small. What can I do?

Answer: Low sensitivity is expected when analyzing underivatized ASPA with a UV detector. Consider the following decision tree to select an appropriate strategy for enhancing sensitivity:

Sensitivity_Enhancement_Strategy start Start: Low ASPA Detection Sensitivity ms_available Is Mass Spectrometry (MS) available? start->ms_available derivatization_feasible Is pre-column derivatization feasible in your workflow? ms_available->derivatization_feasible No use_lcms Use HPLC-MS/MS for high sensitivity and selectivity. ms_available->use_lcms Yes use_derivatization Perform pre-column derivatization with a fluorescent reagent (e.g., OPA, FMOC) and use a fluorescence detector. derivatization_feasible->use_derivatization Yes other_detectors Consider alternative detectors like ELSD or Electrochemical Detectors. derivatization_feasible->other_detectors No

Caption: Decision tree for selecting a sensitivity enhancement strategy.

Experimental Protocols

Protocol 1: HILIC-MS Method for Underivatized ASPA

This method is suitable for the direct, sensitive analysis of ASPA, especially in complex biological matrices.[1]

1. Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[15]

2. Chromatographic Conditions:

  • Column: A HILIC column (e.g., amide, silica, or zwitterionic stationary phase), 100 mm x 2.1 mm, 1.7-3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative.

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).

  • Hypothetical MRM Transition: Precursor ion [M-H]⁻ at m/z 244.0, with product ions to be determined by infusion of a standard.[1]

  • Optimize source parameters (e.g., capillary voltage, gas flows, temperature) for maximal signal intensity.

4. Sample Preparation (from plasma):

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., stable isotope-labeled ASPA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile).[1]

Protocol 2: Pre-column Derivatization with OPA for Fluorescence Detection

This protocol enhances the detection of ASPA using a standard HPLC system with a fluorescence detector.[11]

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

2. Derivatization Reagents:

  • Borate (B1201080) Buffer: 0.4 M Boric acid adjusted to pH 10.2 with NaOH.

  • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL methanol, then add 11.25 mL of 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid (MPA).[13] This reagent is stable for about one week when stored in the dark at 4 °C.

3. Automated Derivatization Procedure (in autosampler):

  • Mix 10 µL of sample/standard with 45 µL of OPA reagent.

  • Add 45 µL of 0.2 M borate buffer.[11]

  • Mix thoroughly.

  • Allow the reaction to proceed for 1 minute at room temperature.[11]

  • Inject 10 µL of the reaction mixture onto the HPLC column.

4. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).[13]

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-18 min: 2% to 50% B

    • 18-20 min: 50% to 100% B

    • 20-24 min: 100% B

    • 24.1-30 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Fluorescence Detection: Excitation: 340 nm, Emission: 450 nm.

Data Summary Tables

Table 1: Comparison of Chromatographic Strategies for ASPA Analysis

StrategyStationary PhaseMobile Phase PrincipleTypical RetentionMS Compatibility
Reversed-Phase (RP) C18 (nonpolar)High aqueous contentPoorModerate
Ion-Pair RP C18 (nonpolar)Aqueous with ion-pair reagentGoodPoor (ion-pairing agents can cause suppression)
HILIC Polar (Silica, Amide)High organic content (>70%)ExcellentExcellent (high organic content enhances ionization)[3][4]
Mixed-Mode Dual functionality (e.g., RP/Ion-Exchange)Varies, often salt and organic gradientsGood to ExcellentGood

Table 2: Comparison of Detection Methods for ASPA

Detection MethodDerivatization Required?Typical Limit of Detection (LOD)SelectivityPrimary Advantage
UV-Vis (low wavelength) NoHigh (µM range)LowWidely available
Fluorescence (FLD) Yes (e.g., with OPA, FMOC)Low (nM range)[16]High (for derivatized analyte)High sensitivity and selectivity[17]
Mass Spectrometry (MS) NoVery Low (pM to fM range)[15]Very HighHighest sensitivity and structural information[18]
ELSD NoModerate (ng range)LowUniversal for non-volatile analytes

References

Optimizing dosage of 3-Amino-2-sulfopropanoic acid for cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of amino acid supplements in cell culture experiments. Due to the limited availability of specific data on the direct application of 3-Amino-2-sulfopropanoic acid in cell culture, this guide focuses on general principles and troubleshooting for the optimization of novel or less-common amino acid supplements, with a particular focus on sulfur-containing amino acids like L-Cysteic acid.

Frequently Asked Questions (FAQs)

Q1: Why is amino acid supplementation important in cell culture?

Amino acids are the fundamental building blocks of proteins and are essential for cell growth, proliferation, and overall cellular function.[1] While standard culture media contain a basal level of essential amino acids, supplementation can be crucial for several reasons:

  • Enhanced Cell Performance: Strategic supplementation can boost cell proliferation rates, increase maximum cell density, and extend the viability of cultures.[1]

  • Meeting Specific Cellular Demands: Different cell lines have unique nutritional requirements, and specialized cells may have higher demands for certain amino acids.[2]

  • Nutrient Depletion: As cells grow and metabolize, they deplete amino acids from the medium. Supplementation is necessary to prevent this depletion, which can lead to slowed growth and apoptosis.[3]

  • Stability Issues: Some amino acids, like glutamine, are unstable in liquid media and degrade over time, necessitating replenishment.[1]

Q2: What are the potential roles of sulfur-containing amino acids in cell culture?

Sulfur-containing amino acids, such as cysteine, methionine, and taurine, play critical roles in cellular processes.[4] Cysteine, for example, is involved in protein synthesis and the production of glutathione (B108866), a key antioxidant.[5] Compounds like L-Cysteic acid can serve as a source of sulfur for cellular metabolism, which is vital for the sulfation of proteoglycans in the extracellular matrix.[6][7] The sulfonic acid group in some of these amino acids enhances their solubility.[6]

Q3: How do I determine the optimal concentration of a new amino acid supplement like this compound?

Determining the optimal concentration of a new supplement requires a systematic approach. A dose-response experiment is the most effective method. This involves culturing cells with a range of concentrations of the supplement and assessing various parameters such as cell viability, proliferation, and any specific functional endpoints relevant to your research. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q4: I'm observing precipitation in my culture medium after adding the supplement. What should I do?

Precipitation can be harmful to cells and can indicate several issues:[8]

  • Low Solubility: The supplement may have low solubility in the culture medium at the concentration you are using. L-cystine, for example, has low solubility at neutral pH.[9]

  • Incorrect Dissolving Method: Ensure the supplement is fully dissolved in an appropriate solvent before adding it to the medium. For some compounds, adjusting the pH of the stock solution may be necessary.

  • Interaction with Media Components: The supplement might be reacting with other components in the medium, leading to precipitation.

Troubleshooting Steps:

  • Check Solubility: Research the solubility of the compound in aqueous solutions at the pH of your culture medium.

  • Prepare a Concentrated Stock Solution: Dissolve the supplement in a small volume of a suitable sterile solvent (e.g., water, PBS, or a mild acid/base if necessary) to create a concentrated stock. Ensure the final concentration of the solvent in the culture medium is not toxic to the cells.

  • Filter Sterilize: Always filter sterilize the stock solution through a 0.22 µm filter before adding it to the sterile culture medium.

  • Add to Medium Slowly: Add the stock solution to the culture medium dropwise while gently swirling.

  • Test Lower Concentrations: If precipitation persists, you may need to work with lower concentrations of the supplement.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Decreased Cell Viability or Growth - Cytotoxicity of the supplement at the tested concentration.- Alteration of medium pH by the supplement.- Contamination of the supplement stock solution.- Perform a dose-response curve to identify the optimal, non-toxic concentration.- Measure the pH of the medium after adding the supplement and adjust if necessary.- Ensure the stock solution is sterile-filtered and prepared under aseptic conditions.
Inconsistent Results - Batch-to-batch variability of the supplement.- Instability of the supplement in the culture medium over time.- Inconsistent cell seeding density.- Use a high-purity supplement from a reliable supplier.- Determine the stability of the supplement in your medium over the course of your experiment. Consider replenishing the supplement during long-term cultures.- Ensure precise and consistent cell counting and seeding for all experiments.
No Observable Effect - The supplement may not be active in your specific cell type or under your culture conditions.- The concentration used may be too low.- The experimental endpoint is not sensitive to the supplement's activity.- Research the known biological activities of the compound or structurally similar compounds to inform your hypothesis.- Test a wider range of concentrations, including higher doses (while monitoring for toxicity).- Consider using alternative or multiple assays to assess the cellular response.

Data Presentation: Properties of Related Sulfur-Containing Amino Acids

While specific data for this compound in cell culture is limited, the properties of structurally related compounds can provide some insights.

Amino AcidKey Properties & Role in Cell CultureTypical Concentration Range (if established)
L-Cysteine - Essential amino acid for protein synthesis and glutathione production.[5]- Can be toxic at high concentrations due to auto-oxidation.[5]- Unstable in liquid media.[5]0.1 - 0.5 mM
L-Cystine - Dimer of cysteine, often used as a more stable source of cysteine.[5]- Low solubility at neutral pH can be a challenge.[9]- Can induce the Nrf2 pathway, providing cytoprotection.[10]0.1 - 1.6 mM[10]
L-Cysteic Acid - A sulfonic acid-containing amino acid derivative.[6]- Used in cell culture media to provide a source of sulfur for cellular metabolism.[6]- High solubility due to the sulfonic acid group.[6]Not well-established, requires empirical determination.
Taurine - An amino sulfonic acid derived from cysteine metabolism.[11]- Plays a role in various cellular functions, including osmoregulation and antioxidation.Not well-established for general cell culture, requires empirical determination.

Experimental Protocols

Protocol: Determining the Optimal Dosage of a New Amino Acid Supplement

This protocol outlines a general method for determining the optimal concentration of a new supplement, such as this compound, for your specific cell line and experimental needs.

1. Preparation of Supplement Stock Solution: a. Calculate the amount of the supplement needed to prepare a concentrated stock solution (e.g., 100 mM). b. Dissolve the supplement in a sterile, appropriate solvent (e.g., cell culture grade water or PBS). Ensure complete dissolution. c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube. d. Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C) as recommended by the manufacturer.

2. Cell Seeding: a. Culture your cells of interest to approximately 80% confluency. b. Harvest the cells using your standard protocol (e.g., trypsinization for adherent cells). c. Count the cells and determine the viability (e.g., using a hemocytometer and trypan blue). d. Seed the cells into a 96-well plate at a predetermined optimal density for your cell line.

3. Dose-Response Experiment: a. Prepare a serial dilution of your supplement stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 5 mM). Include a vehicle control (medium with the same amount of solvent used for the stock solution). b. Carefully remove the medium from the seeded cells and replace it with the medium containing the different concentrations of the supplement. c. Culture the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental goals.

4. Assessment of Cellular Response: a. Cell Viability/Cytotoxicity Assay: Use a standard assay such as MTT, MTS, or a live/dead cell staining kit to determine the effect of the supplement on cell viability. b. Cell Proliferation Assay: Measure cell proliferation using methods like direct cell counting, BrdU incorporation, or a CyQUANT assay. c. Functional Assays: If you are investigating a specific biological effect, perform relevant functional assays (e.g., ELISA for protein secretion, qPCR for gene expression, Western blot for protein expression).

5. Data Analysis: a. Plot the results of your assays (e.g., % viability, cell number) against the supplement concentration. b. Determine the concentration range that promotes the desired effect without causing significant cytotoxicity. This will be your optimal working concentration range for future experiments.

Visualizations

experimental_workflow Workflow for Optimizing a New Supplement cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare & Sterilize Supplement Stock seed_cells Seed Cells in Multi-well Plates dose_response Treat Cells with a Range of Supplement Concentrations seed_cells->dose_response incubate Incubate for a Defined Period dose_response->incubate assays Perform Viability, Proliferation, & Functional Assays incubate->assays analyze_data Analyze Data & Plot Dose-Response Curves assays->analyze_data determine_optimal Determine Optimal Concentration analyze_data->determine_optimal

Caption: Workflow for optimizing a new cell culture supplement.

signaling_pathway Hypothetical Pathway Influenced by Sulfur Amino Acids cluster_extracellular Extracellular cluster_cellular Intracellular sulfur_aa Sulfur-Containing Amino Acid (e.g., Cysteine/Cystine) gsh Glutathione (GSH) Synthesis sulfur_aa->gsh ros Reactive Oxygen Species (ROS) gsh->ros neutralizes cell_survival Enhanced Cell Survival gsh->cell_survival nrf2 Nrf2 Activation ros->nrf2 can induce antioxidant_genes Antioxidant Gene Expression nrf2->antioxidant_genes promotes antioxidant_genes->ros reduces antioxidant_genes->cell_survival

Caption: Hypothetical signaling related to oxidative stress modulation.

References

Common experimental errors when working with 2-sulfo-beta-alanine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-sulfo-beta-alanine, also commonly known as alpha-sulfo-beta-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges when working with this compound.

Section 1: Synthesis and Purification

This section addresses potential issues during the synthesis and purification of 2-sulfo-beta-alanine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the correct nomenclature for this compound?

A1: The compound (SR)-3-Amino-2-sulfo-propanoic acid is often referred to as both 2-sulfo-beta-alanine and alpha-sulfo-beta-alanine. The "2" or "alpha" designates the position of the sulfonic acid group on the carbon adjacent to the carboxylic acid. Both terms are generally understood in the scientific community.

Q2: What are the primary applications of 2-sulfo-beta-alanine?

A2: 2-sulfo-beta-alanine is primarily used to enhance the aqueous solubility of hydrophobic molecules, such as fluorescent dyes, peptides, and other organic compounds.[1][2] This is particularly useful for biological applications where solubility in aqueous buffers is crucial.[1] It can be incorporated as a single residue or as di- or tripeptides to further increase hydrophilicity.[1]

Q3: What are the common starting materials for the chemical synthesis of beta-alanine, and what are the potential impurities?

A3: Common chemical synthesis routes for beta-alanine, the parent compound, can involve starting materials like acrylic acid, acrylonitrile, or β-aminopropionitrile.[3] These syntheses can be subject to side reactions, and the purification of the final product can be challenging due to the formation of byproducts.[4] While specific synthesis routes for 2-sulfo-beta-alanine are less commonly published, they would likely involve sulfonation of a suitable precursor, which could lead to incomplete reactions or sulfonation at incorrect positions.

Troubleshooting Guide: Synthesis and Purification
Problem Possible Cause Recommended Solution
Low Yield of 2-Sulfo-beta-alanine Incomplete sulfonation of the starting material.- Increase the reaction time or temperature, but monitor for degradation. - Use a stronger sulfonating agent, being mindful of potential side reactions.
Degradation of the product during workup.- Maintain a low temperature during purification steps. - Use a purification method that minimizes exposure to harsh pH conditions.
Difficult Purification The high polarity of the compound makes it difficult to retain on standard reversed-phase HPLC columns.- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for purification.[5] - If using reversed-phase HPLC, use a highly aqueous mobile phase with a suitable ion-pairing agent. - For protected derivatives (e.g., Fmoc), standard purification methods may be more effective.
Presence of highly polar byproducts that co-elute with the product.- Optimize the reaction conditions to minimize byproduct formation. - Employ orthogonal purification techniques, such as ion-exchange chromatography followed by reversed-phase HPLC.
Inconsistent Analytical Results (NMR, Mass Spec) The presence of the highly acidic sulfo group can lead to peak broadening in NMR.- Adjust the pH of the NMR sample with a suitable buffer. - Ensure the sample is fully dissolved.
Poor ionization in mass spectrometry.- Use an appropriate ionization technique, such as electrospray ionization (ESI) in negative ion mode, to detect the sulfonated compound.

Section 2: Peptide Coupling and Modification

This section focuses on the use of Fmoc-protected 2-sulfo-beta-alanine (Fmoc-β-Ala(SO3H)-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q4: Can Fmoc-β-Ala(SO3H)-OH be used in standard solid-phase peptide synthesis (SPPS)?

A4: Yes, Fmoc-β-Ala(SO3H)-OH is designed as a building block for SPPS and can be coupled using standard phosphonium- or uranium-based coupling reagents such as HBTU, HATU, or HCTU.[1]

Q5: What challenges might I encounter when coupling Fmoc-β-Ala(SO3H)-OH?

A5: The primary challenges are related to its bulkiness and the presence of the negatively charged sulfo group. These can lead to steric hindrance and electrostatic repulsion, potentially resulting in lower coupling efficiency compared to standard amino acids. Peptide aggregation can also be a concern, especially in sequences containing multiple charged or bulky residues.[6]

Troubleshooting Guide: Peptide Coupling
Problem Possible Cause Recommended Solution
Low Coupling Efficiency (Positive Kaiser Test) Steric hindrance from the sulfo group and the Fmoc protecting group.- Double couple: Perform the coupling reaction twice with fresh reagents.[7] - Increase coupling time: Extend the coupling reaction time to 2-4 hours. - Elevate temperature: Cautiously increase the reaction temperature (e.g., to 40-50°C) to improve kinetics, but be aware of the potential for racemization.[7]
Electrostatic repulsion between the negatively charged sulfo group and the resin-bound peptide.- Use a more potent coupling reagent like HATU or COMU. - Ensure the pH of the reaction mixture is optimized for coupling; the presence of the acidic sulfo group may require careful adjustment of the base (e.g., DIEA) concentration.
Peptide aggregation on the solid support.- Change solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the solvent to disrupt secondary structures.[6] - Use a microwave peptide synthesizer: Microwave energy can help to break up aggregates and improve coupling efficiency.
Formation of Deletion Sequences Incomplete Fmoc deprotection of the preceding amino acid.- Extend the deprotection time or use a stronger deprotection solution (e.g., 25-30% piperidine (B6355638) in DMF). - Perform a double deprotection step.
Incomplete coupling of the Fmoc-β-Ala(SO3H)-OH.- See solutions for "Low Coupling Efficiency" above.

Section 3: Handling, Storage, and Stability

This section provides guidance on the proper handling and storage of 2-sulfo-beta-alanine and its derivatives.

Frequently Asked Questions (FAQs)

Q6: How should I store 2-sulfo-beta-alanine and its Fmoc-protected derivative?

A6: Due to the hygroscopic nature of many amino acids and their derivatives, it is recommended to store these compounds in a cool, dry place, preferably in a desiccator. For long-term storage, keeping them at -20°C is advisable. Always handle the compounds in a dry environment to minimize moisture absorption.

Q7: What is the expected stability of the sulfo-beta-alanine residue in a peptide?

A7: The carbon-sulfur bond in the sulfonic acid group is generally stable under standard peptide synthesis and purification conditions, including treatment with trifluoroacetic acid (TFA) for cleavage from the resin. However, prolonged exposure to very strong acids or bases at high temperatures should be avoided. Studies on the parent compound, beta-alanine, have shown it to be stable to sterilizing doses of gamma radiation, suggesting a robust molecular structure.[5]

Q8: Does the pH of the solution affect the stability or reactivity of 2-sulfo-beta-alanine?

A8: The sulfonic acid group is strongly acidic and will be deprotonated (negatively charged) over a wide pH range. This negative charge can influence the conformation and solubility of the peptide. The amino group will be protonated at acidic to neutral pH. The overall charge of the molecule will, therefore, be pH-dependent, which can affect its interactions with other molecules and surfaces. The stability of the C-S bond is generally not affected by pH in the range typically used for biological experiments.

Visual Guides

Experimental Workflow: Incorporation of 2-Sulfo-beta-alanine in SPPS

SPPS_Workflow Resin Resin with N-terminus -deprotected peptide Activate Activate Fmoc-β-Ala(SO3H)-OH with Coupling Reagent (e.g., HATU) and Base (e.g., DIEA) Couple Couple to Resin-bound Peptide Activate->Couple Wash1 Wash Resin (e.g., with DMF) Couple->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Couple Positive (Incomplete) Re-couple Deprotect Fmoc Deprotection (20% Piperidine/DMF) Kaiser->Deprotect Negative (Complete) Wash2 Wash Resin Deprotect->Wash2 Next_Cycle Proceed to Next Coupling Cycle Wash2->Next_Cycle

Caption: Workflow for incorporating Fmoc-β-Ala(SO3H)-OH in SPPS.

Troubleshooting Logic: Low Coupling Efficiency

Troubleshooting_Logic Start Low Coupling Efficiency (Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple CheckAgain1 Re-test with Kaiser DoubleCouple->CheckAgain1 IncreaseTime Increase Coupling Time (2-4h) CheckAgain1->IncreaseTime Positive Success Coupling Complete CheckAgain1->Success Negative CheckAgain2 Re-test with Kaiser IncreaseTime->CheckAgain2 StrongerReagent Use Stronger Coupling Reagent (e.g., HATU, COMU) CheckAgain2->StrongerReagent Positive CheckAgain2->Success Negative CheckAgain3 Re-test with Kaiser StrongerReagent->CheckAgain3 ChangeSolvent Change Solvent (e.g., NMP) or Add Chaotropic Salt CheckAgain3->ChangeSolvent Positive CheckAgain3->Success Negative ChangeSolvent->Success Improved Failure Consult Specialist ChangeSolvent->Failure No Improvement

Caption: Troubleshooting flowchart for low coupling efficiency.

Conceptual Pathway: Improving Solubility

Solubility_Concept cluster_0 Before Modification cluster_1 After Modification Hydrophobic Hydrophobic Molecule (e.g., Peptide, Dye) Aggregate Aggregation/ Precipitation Hydrophobic->Aggregate Coupling Covalent Coupling of 2-Sulfo-β-alanine Hydrophobic->Coupling Water Aqueous Environment (Water) Water->Aggregate Modified Molecule + 2-Sulfo-β-alanine Soluble Soluble Complex Modified->Soluble Water2 Aqueous Environment (Water) Water2->Soluble Coupling->Modified

Caption: How 2-sulfo-beta-alanine enhances molecular solubility.

References

Stability of 3-Amino-2-sulfopropanoic acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-2-sulfopropanoic acid (also known as sulfocysteine) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an aliphatic compound featuring a primary amine, a carboxylic acid, and a sulfonic acid group.[1][2][3] This structure provides high water solubility.[1][2] It is typically stored at -20°C in its solid form.[1]

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

While specific data for this compound is limited, based on the stability of structurally similar amino acids like cysteine, the primary factors affecting its stability in aqueous solutions are likely to be:

  • pH: The stability of amino acids in solution is often pH-dependent.[4]

  • Temperature: Elevated temperatures can accelerate degradation.[5]

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to degradation, particularly for sulfur-containing amino acids.[5][6][7]

  • Light Exposure (Photolysis): Exposure to light, especially UV, can induce degradation through free radical mechanisms.[5][6]

  • Presence of Metal Ions: Trace metals like copper and iron can catalyze degradation reactions.[5][6]

Q3: What are the potential degradation pathways for this compound?

Based on general amino acid degradation pathways, this compound may undergo:

  • Oxidation: The sulfur atom in the sulfo group is susceptible to oxidation. While sulfonic acids are generally stable to oxidation, the overall molecule's stability in the presence of strong oxidants should be considered. For comparison, cysteine can be oxidized to cysteine sulfinic acid and then to cysteic acid.[7]

  • Deamination: The loss of the amino group is a common degradation pathway for amino acids.[8]

  • Decarboxylation: The loss of the carboxyl group is another potential degradation route.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.

Issue 1: Loss of compound potency or concentration over time in aqueous stock solutions.

Possible Causes:

  • Inappropriate Storage Temperature: Storing aqueous solutions at room temperature or 4°C for extended periods may lead to degradation.

  • pH of the Solution: The pH of the aqueous solution may not be optimal for the stability of the compound.

  • Oxidative Degradation: Dissolved oxygen in the aqueous solvent can contribute to oxidative degradation.

  • Microbial Contamination: Non-sterile solutions can be prone to microbial growth, which can degrade the compound.

Troubleshooting Steps:

StepActionRationale
1Verify Storage Conditions For long-term storage, aqueous stock solutions should be aliquoted and stored at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles.
2Optimize Solution pH Perform a pH stability study by preparing the solution in different buffers (e.g., pH 3, 5, 7, 9) and monitoring the concentration over time using a stability-indicating analytical method like HPLC.
3Minimize Oxidation Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon). Consider adding antioxidants if compatible with the experimental design.[4]
4Ensure Sterility For long-term storage or cell-based assays, prepare solutions under sterile conditions and filter-sterilize using a 0.22 µm filter.[9]
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.

Possible Causes:

  • Forced Degradation: Experimental conditions such as high temperature, extreme pH, or the presence of oxidizing agents may be causing the compound to degrade.

  • Photodegradation: Exposure of the solution to light, particularly UV, can cause degradation.

Troubleshooting Steps:

StepActionRationale
1Conduct a Forced Degradation Study Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their chromatographic behavior.[6][10] This helps in confirming if the new peaks are indeed degradants.
2Protect from Light Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
3Analyze Degradation Products Use techniques like LC-MS/MS to identify the structure of the unknown peaks to understand the degradation pathway.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.[6][10]

Objective: To identify potential degradation products and establish degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC or UPLC-MS/MS system

Methodology:

ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Neutralize a sample with 0.1 M NaOH before analysis.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. Neutralize a sample with 0.1 M HCl before analysis.
Oxidative Degradation 1. Prepare a 1 mg/mL solution of this compound in 3% H₂O₂. 2. Keep at room temperature for 24 hours.
Thermal Degradation 1. Prepare a 1 mg/mL solution of this compound in water. 2. Heat in an oven at 80°C for 48 hours.
Photolytic Degradation 1. Prepare a 1 mg/mL solution of this compound in water. 2. Expose the solution to light in a photostability chamber (ICH Q1B guidelines). 3. Keep a control sample wrapped in aluminum foil to protect from light.

Analysis: Analyze all samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a validated stability-indicating HPLC or UPLC-MS/MS method.

Protocol: HPLC-Based Stability Analysis

Objective: To quantify the concentration of this compound and its degradation products over time.

Instrumentation:

  • HPLC system with a UV or MS detector.

  • Reversed-phase C18 column.

Methodology:

  • Sample Preparation: Dilute the samples from the stability studies to an appropriate concentration with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate the parent compound from any potential degradants.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: e.g., 30°C.

    • Detection: UV at an appropriate wavelength or MS for mass identification.

  • Quantification: Use a calibration curve prepared from a standard of this compound to quantify the remaining parent compound.

Visualizations

G Troubleshooting Workflow for Compound Instability start Issue: Loss of Compound Concentration check_storage Verify Storage Conditions (-20°C or -80°C, aliquoted) start->check_storage check_ph Evaluate Solution pH start->check_ph check_oxidation Assess Oxidative Stress start->check_oxidation check_sterility Confirm Sterility start->check_sterility optimize_storage Action: Optimize Storage (Aliquot, Freeze) check_storage->optimize_storage ph_study Action: Conduct pH Stability Study check_ph->ph_study deoxygenate Action: Use Deoxygenated Solvents / Antioxidants check_oxidation->deoxygenate filter_sterilize Action: Filter Sterilize (0.22 µm) check_sterility->filter_sterilize resolved Issue Resolved optimize_storage->resolved ph_study->resolved deoxygenate->resolved filter_sterilize->resolved

Caption: Troubleshooting workflow for addressing instability of this compound in aqueous solutions.

G Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC-MS) sampling->analysis data Evaluate Data: - Purity & Assay - Identify Degradants - Determine Pathways analysis->data

Caption: Workflow for conducting a forced degradation study of this compound.

References

Troubleshooting guide for 3-Amino-2-sulfopropanoic acid experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-sulfopropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

A1: this compound, also known as 2-sulfo-beta-alanine, is a structural analog of taurine (B1682933) and beta-alanine.[1][2] Its key features include a primary amine, a carboxylic acid, and a sulfonic acid group.[3][4] This combination of functional groups imparts high water solubility.[3][4]

Q2: What are the primary applications of this compound in research?

A2: As a taurine and β-alanine analog, it is often used in studies related to neuroscience and enzyme inhibition. For example, similar compounds have been tested for their ability to inhibit carnosine-synthetase. It can also be used as a building block in peptide synthesis to increase the hydrophilicity of the resulting peptides.

Q3: How should I store and handle this compound?

A3: Solid this compound should be stored at -20°C for long-term stability. For short-term storage, 4°C is acceptable. Solutions should be prepared fresh, but if storage is necessary, they should be kept at -20°C or -80°C for no more than a week to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Synthesis

Q4: I am having trouble with the synthesis of this compound. What are some common issues?

A4: Synthesis of sulfonated amino acids can be challenging. Common issues include incomplete reactions, low yields, and the formation of side products. A frequent problem in sulfonation reactions is the potential for side reactions, especially if the amino or carboxylic acid groups are not properly protected. Incomplete sulfonation can lead to a mixture of starting material and product, complicating purification.

Q5: My synthesis of this compound resulted in a low yield. How can I improve it?

A5: Low yields can result from several factors. Ensure your starting materials are pure and dry. The choice of sulfonating agent and reaction conditions (temperature, reaction time) is critical. For instance, using a milder sulfonating agent might require longer reaction times or higher temperatures. It is also important to control the pH during the workup to ensure the product precipitates effectively.

Q6: I am observing unexpected byproducts in my synthesis. What could they be?

A6: Byproducts in the synthesis of sulfonated amino acids can arise from several sources. If you are starting from a precursor with other reactive sites, such as a hydroxyl group, O-sulfation can compete with the desired C-sulfonation. In some cases, over-sulfonation or degradation of the starting material under harsh reaction conditions can occur. During peptide synthesis using Fmoc chemistry, incomplete removal of protecting groups can lead to side reactions like the sulfonation of arginine residues.[5]

Purification

Q7: How can I effectively purify this compound?

A7: Due to its high polarity, ion-exchange chromatography is a highly effective method for purifying this compound.[6] A strong cation exchange resin can be used to capture the amino acid, which can then be eluted with a change in pH or an increasing salt gradient. Recrystallization from a water/alcohol mixture can also be an effective final purification step.

Q8: I am having difficulty removing impurities during purification. What are some common impurities and how can I remove them?

A8: Common impurities include unreacted starting materials, byproducts from side reactions, and inorganic salts from the workup. Ion-exchange chromatography is generally effective at separating these based on charge differences. If you are struggling with a specific impurity, consider its chemical properties. For example, a non-polar impurity might be removed with an organic solvent wash before ion-exchange chromatography.

Analysis

Q9: I am developing an HPLC method for this compound and am seeing poor peak shape. What could be the cause?

A9: Poor peak shape for a highly polar, zwitterionic compound like this compound is common in reversed-phase HPLC. Tailing can occur due to interactions with residual silanols on the column. To improve peak shape, try adding a small amount of a competing amine to the mobile phase, using a lower pH mobile phase, or employing a column with end-capping.

Q10: My HPLC retention time for this compound is not reproducible. What should I check?

A10: Fluctuations in retention time are often related to the mobile phase composition, column temperature, or column equilibration. Ensure your mobile phase is well-mixed and degassed. Small changes in pH can significantly impact the retention of ionizable compounds, so ensure your buffer is robust. Also, make sure the column is properly equilibrated with the mobile phase before each injection.

Q11: Are there any specific considerations for NMR analysis of this compound?

A11: For NMR analysis, the choice of solvent is important. Due to its high polarity, D2O is a good solvent. The chemical shifts of the protons and carbons will be sensitive to the pH of the solution, so it is important to either control the pH or be aware of its effect on the spectrum. In some cases, the presence of the sulfonic acid group can lead to broader peaks.

Biological Assays

Q12: I am using this compound in a cell-based assay and am seeing inconsistent results. What could be the problem?

A12: Inconsistent results in cell-based assays can stem from the stability of the compound in your culture medium. It is recommended to prepare fresh solutions for each experiment. The pH of the medium can also affect the charge state and, therefore, the activity of the compound. Ensure that the addition of your compound does not significantly alter the pH of the culture medium.

Q13: I am trying to perform an enzymatic assay with this compound. Are there any known compatible enzyme systems?

A13: As a taurine analog, this compound may interact with enzymes that metabolize or transport taurine. Several commercially available taurine assay kits utilize taurine dioxygenase.[3][4][7] This enzyme converts taurine to aminoacetaldehyde and sulfite (B76179), and the production of sulfite can be measured colorimetrically.[3] You could adapt such an assay to test if this compound is a substrate or inhibitor of this enzyme.

Data Presentation

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterHighThe presence of amino, carboxylic acid, and sulfonic acid groups allows for strong hydrogen bonding with water.[3][4]
Methanol (B129727)Moderate to HighAs a polar protic solvent, methanol can solvate the polar functional groups.
EthanolModerateLess polar than methanol, so solubility is expected to be slightly lower.
AcetoneLowAprotic and less polar, making it a poor solvent for the highly polar zwitterionic structure.
DichloromethaneVery Low / InsolubleNon-polar organic solvent that cannot effectively solvate the charged groups.
HexaneInsolubleA non-polar solvent that is incompatible with the polar nature of the molecule.

Table 2: Predicted Stability of this compound under Different Conditions

ConditionPredicted StabilityPotential Degradation Pathway
Acidic pH (e.g., pH 1-3)ModeratePotential for desulfonation at elevated temperatures.
Neutral pH (e.g., pH 6-8)HighGenerally stable under neutral conditions.
Basic pH (e.g., pH 9-12)ModeratePotential for base-catalyzed degradation, though less common than acid-catalyzed reactions for this structure.
Elevated Temperature (>50°C)Low to ModerateThermal decomposition may occur, and degradation in acidic or basic solutions will be accelerated.
Exposure to LightModerateWhile the aliphatic structure is less prone to photodegradation than aromatic compounds, prolonged exposure should be avoided.

Experimental Protocols

Protocol 1: Synthesis of this compound (Plausible Route)

Objective: To synthesize this compound from a suitable precursor. A potential route is the sulfonation of 3-amino-2-hydroxypropanoic acid.

Materials:

  • 3-amino-2-hydroxypropanoic acid

  • Chlorosulfonic acid

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Deionized water

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: In a fume hood, dissolve 3-amino-2-hydroxypropanoic acid in trifluoroacetic acid at 0°C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Sulfonation: Slowly add chlorosulfonic acid dropwise to the stirred solution while maintaining the temperature at 0°C.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice-cold diethyl ether to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.

  • Purification (Initial): Dissolve the crude product in a minimum amount of deionized water and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Purification (Ion-Exchange): Load the neutralized solution onto a strong cation exchange column. Wash the column with deionized water to remove any anionic or neutral impurities. Elute the product with a gradient of aqueous ammonia.

  • Final Purification: Combine the product-containing fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a water/ethanol mixture.

  • Characterization: Confirm the identity and purity of the final product using NMR, mass spectrometry, and HPLC.

Protocol 2: HPLC Analysis of this compound

Objective: To determine the purity of a this compound sample by High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • This compound sample

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (as there is no strong chromophore, detection will be in the low UV range)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 2% B

      • 5-20 min: 2% to 50% B

      • 20-25 min: 50% B

      • 25-26 min: 50% to 2% B

      • 26-30 min: 2% B

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative peak area of the main component.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., 3-amino-2-hydroxypropanoic acid) reaction Sulfonation Reaction (e.g., with ClSO3H in TFA) start->reaction quench Quenching & Precipitation reaction->quench filtration Filtration quench->filtration ion_exchange Ion-Exchange Chromatography filtration->ion_exchange recrystallization Recrystallization ion_exchange->recrystallization hplc HPLC Purity Check recrystallization->hplc nmr NMR Structural Confirmation hplc->nmr ms Mass Spectrometry nmr->ms final_product Pure 3-Amino-2- sulfopropanoic acid ms->final_product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_analysis Analytical Issues start Problem Encountered low_yield Low Yield start->low_yield side_products Side Products start->side_products poor_separation Poor Separation start->poor_separation bad_hplc_peak Poor HPLC Peak Shape start->bad_hplc_peak check_reagents Check Reagent Purity low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (T, time) low_yield->optimize_conditions protecting_groups Consider Protecting Groups side_products->protecting_groups ion_exchange_opt Optimize Ion-Exchange (pH, salt gradient) poor_separation->ion_exchange_opt recrystallization_opt Optimize Recrystallization (solvent system) poor_separation->recrystallization_opt mobile_phase_mod Modify Mobile Phase (pH, additives) bad_hplc_peak->mobile_phase_mod column_choice Select Appropriate Column bad_hplc_peak->column_choice

Caption: Logical troubleshooting workflow for common issues in this compound experiments.

signaling_pathway extracellular This compound (Extracellular) transporter Taurine Transporter (TauT) extracellular->transporter Binding/Inhibition intracellular This compound (Intracellular) transporter->intracellular Cellular Uptake carnosine_synthase Carnosine Synthetase intracellular->carnosine_synthase Inhibition bdnf BDNF Signaling intracellular->bdnf Modulation carnosine Carnosine Synthesis carnosine_synthase->carnosine Catalyzes antioxidant Antioxidant Effects carnosine->antioxidant neuroprotection Neuroprotection bdnf->neuroprotection antioxidant->neuroprotection

Caption: Potential signaling pathways affected by this compound as a taurine/β-alanine analog.

References

How to prevent degradation of 3-Amino-2-sulfopropanoic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-2-sulfopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of this compound to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area. For extended storage, it is recommended to keep the compound at -20°C.[1]

Q2: How should I prepare and store solutions of this compound?

A2: Due to the potential for degradation in solution, it is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, the following steps should be taken:

  • Use a purified, degassed solvent.

  • Filter-sterilize the solution through a 0.22 µm filter.

  • Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for up to two years, as suggested for similar compounds.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which includes an amino group, a carboxylic acid, and a sulfonic acid group, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of metal ions or light.

  • Decarboxylation: While less common for this structure compared to beta-keto acids, decarboxylation could potentially be induced by heat or extreme pH conditions.

  • Reactions with aldehydes and ketones: The primary amine can react with aldehydes and ketones present as impurities in solvents or reagents.

Q4: How can I detect degradation of my this compound sample?

A4: The purity and degradation of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection can be used to separate the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the mass of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify changes in the molecule's structure due to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or poor experimental results Degradation of this compound leading to a lower effective concentration.Always use a freshly prepared solution. If using a stored solution, verify its purity before use. Consider performing a stability check under your specific experimental conditions.
Change in the physical appearance of the solid (e.g., discoloration, clumping) Exposure to light, moisture, or elevated temperatures.Store the solid compound in a tightly sealed, opaque container in a desiccator at -20°C. Avoid frequent temperature fluctuations.[2]
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products or impurities from synthesis.Use a validated, stability-indicating analytical method to resolve all components. Characterize the unknown peaks using mass spectrometry to identify potential degradation products.
Poor solubility of the solid compound Absorption of moisture leading to clumping.Dry the compound under vacuum before preparing solutions. Store the solid in a desiccated environment.
Variability between different batches of the compound Differences in purity or impurity profiles.Qualify each new batch of this compound upon receipt using a standardized analytical method to ensure consistency.

Data Presentation

The following table summarizes the recommended storage conditions for this compound. Please note that the stability data for solutions is based on general recommendations for amino acid derivatives and should be confirmed experimentally for your specific application.

Form Storage Temperature Recommended Duration Key Considerations
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed, opaque container, protected from moisture.
Solid Powder 4°CUp to 2 yearsFor shorter-term storage, ensure the container is well-sealed and protected from light.
Aqueous Solution -20°CUp to 1 monthPrepare fresh if possible. Aliquot to avoid freeze-thaw cycles.[3]
Aqueous Solution -80°CUp to 6 monthsFor longer-term solution storage, aliquot and flash-freeze.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in water or a suitable buffer.

  • Injection Volume: 10 µL.

  • Analysis: The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or a photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (as described in Protocol 1) to determine the percentage of degradation and identify any degradation products.

Visualizations

Storage_Workflow Recommended Storage and Handling Workflow A Receive Solid Compound B Store at -20°C in a desiccator, protected from light A->B C Prepare Solution Fresh (if possible) B->C For immediate use D Short-term Storage of Solution B->D If solution storage is needed G Use in Experiment C->G E Aliquot into single-use vials D->E F Store at -80°C E->F H Check for Degradation (e.g., visual, HPLC) F->H Before use H->G

Caption: Recommended workflow for the storage and handling of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Observed Check1 Is the solution freshly prepared? Start->Check1 Action1 Prepare a fresh solution Check1->Action1 No Check2 How was the solid stored? Check1->Check2 Yes End Proceed with Experiment Action1->End Action2 Verify storage conditions (-20°C, dry, dark) Check2->Action2 Improperly Check3 Has the purity been verified? Check2->Check3 Properly Action2->Action1 Action3 Analyze purity by HPLC/LC-MS Check3->Action3 No Check3->End Yes Action3->End

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

Matrix effects in mass spectrometry analysis of 3-Amino-2-sulfopropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometry analysis of 3-Amino-2-sulfopropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] For a highly polar molecule like this compound, matrix components like salts, phospholipids, and endogenous metabolites in biological samples can significantly interfere with its ionization in the mass spectrometer source.[3]

Q2: I am observing significant ion suppression for this compound. What are the likely causes?

A2: Significant ion suppression for a polar compound like this compound in biological matrices is often caused by:

  • High concentrations of endogenous compounds: Phospholipids, salts, and other small polar molecules can co-elute and compete for ionization.[4][5]

  • Sample preparation method: Protein precipitation alone may not be sufficient to remove all interfering matrix components.[2][5]

  • Chromatographic conditions: Inadequate separation of this compound from matrix components can lead to co-elution and ion suppression.

  • Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause ion suppression in electrospray ionization.[3][6]

Q3: How can I quantify the extent of matrix effects in my assay?

A3: The most common method to quantify matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

It is recommended to assess the matrix effect with multiple sources of blank matrix to evaluate the variability of the effect.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity

Possible Cause:

  • Sub-optimal chromatographic conditions.

  • Significant ion suppression.

  • Analyte degradation.

Troubleshooting Steps:

  • Optimize Chromatography: Due to its high polarity, reversed-phase chromatography may provide insufficient retention for this compound. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column to improve retention and separation from polar interferences.

  • Evaluate Sample Preparation: If using protein precipitation, consider a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interfering compounds.[4][5]

  • Check Mobile Phase Composition: Avoid strong ion-pairing agents like TFA.[6] Use formic acid or acetic acid at a low concentration (e.g., 0.1%) to facilitate ionization without significant suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects and improve quantitative accuracy.

Issue 2: High Variability in Quantitative Results

Possible Cause:

  • Inconsistent matrix effects between samples.

  • Inefficient or variable sample preparation.

  • Instrumental instability.

Troubleshooting Steps:

  • Assess Matrix Effect Variability: Use the post-extraction spike method on at least six different lots of blank matrix to determine the consistency of the matrix effect. High variability may necessitate a more effective sample cleanup method.

  • Optimize Sample Preparation: Ensure your sample preparation protocol is robust and reproducible. Solid-Phase Extraction (SPE) is often more effective than protein precipitation at reducing matrix variability.[5]

  • Implement an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for variations in matrix effects and sample processing.

  • System Suitability Tests: Regularly run system suitability tests to ensure the LC-MS system is performing consistently.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound in Human Plasma (Hypothetical Data)

Sample Preparation MethodMean Peak Area (n=6)Matrix Factor (MF)% Ion Suppression/Enhancement
Neat Solution (Analyte in Mobile Phase)1,250,0001.000%
Protein Precipitation (Acetonitrile)750,0000.6040% Suppression
Liquid-Liquid Extraction (Ethyl Acetate)980,0000.7822% Suppression
Solid-Phase Extraction (Mixed-Mode Cation Exchange)1,190,0000.955% Suppression

Table 2: Effect of Different Internal Standards on Quantitative Accuracy (Hypothetical Data)

Internal Standard TypeMean Calculated Concentration (Spiked at 50 ng/mL)% Accuracy% RSD (n=6)
No Internal Standard32.5 ng/mL65%25%
Structural Analog IS42.1 ng/mL84.2%15%
Stable Isotope-Labeled IS49.8 ng/mL99.6%4%

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to extract this compound from a biological matrix (e.g., plasma) while minimizing matrix effects.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • LC-MS grade water, methanol (B129727), and acetonitrile

  • Formic acid

  • Internal standard solution (Stable Isotope-Labeled this compound)

  • Biological sample (e.g., plasma)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the internal standard solution and 200 µL of 1% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis using HILIC

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: ESI Negative

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 154.0 -> Q3: 80.0 (SO3-)

    • SIL-Internal Standard: Q1: 157.0 -> Q3: 80.0

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizations

workflow cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-IS Sample->Spike Pretreat Pre-treatment (Acidification) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Recon Reconstitution Dry->Recon Inject Injection Recon->Inject HILIC HILIC Separation Inject->HILIC ESI ESI Source HILIC->ESI MS Mass Spectrometer (MRM) ESI->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic Start Inaccurate/Variable Results? Check_IS Using SIL-IS? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Assess_ME Assess Matrix Effect (Post-Spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_High Matrix Effect >20%? Assess_ME->ME_High Optimize_SamplePrep Optimize Sample Prep (SPE/LLE) ME_High->Optimize_SamplePrep Yes Revalidate Re-validate Assay ME_High->Revalidate No Optimize_LC Optimize Chromatography (HILIC) Optimize_SamplePrep->Optimize_LC Optimize_LC->Revalidate Acceptable Acceptable Results Revalidate->Acceptable

Caption: Troubleshooting logic for matrix effect issues.

References

Enhancing the resolution of 3-Amino-2-sulfopropanoic acid in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 3-Amino-2-sulfopropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as isocysteic acid, is a molecule that contains a carboxylic acid, a sulfonate group, and a primary amine.[1][2] The presence of the sulfonate group gives it high water solubility.[1][2] It is an important compound in various biological and clinical analyses.[3]

Q2: Why is the chromatographic separation of this compound challenging?

A2: The separation can be difficult due to its high polarity and structural similarity to other sulfonic acids and amino acid isomers.[3] Achieving good peak shape and resolution from closely related compounds, such as 2-amino-3-sulfopropanoic acid (cysteic acid), requires careful method optimization.[3][4]

Q3: What are the primary chromatographic techniques used for its analysis?

A3: The most common techniques are High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase or hydrophilic interaction (HILIC) modes, and Ion-Exchange Chromatography (IEX).[5][6][7][8] Anion-exchange chromatography is particularly effective for separating sulfonic acids.[3]

Q4: Is derivatization necessary for the analysis of this compound?

A4: While not always mandatory, pre-column or post-column derivatization is highly recommended to improve detection sensitivity and chromatographic performance.[9][10] Reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) react with the primary amine group to attach a UV-active or fluorescent tag.[9][11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible CauseRecommended Solution
Secondary Interactions with Column Residual silanol (B1196071) groups on silica-based columns can interact with the amine group, causing peak tailing.[13] Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can also help.[14]
Column Overload Injecting too much sample can saturate the column, leading to peak fronting.[15] Solution: Reduce the injection volume or dilute the sample.[13]
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[16][15] Solution: Whenever possible, dissolve the sample in the initial mobile phase.[15]
Column Contamination or Void A blocked frit or a void at the column inlet can cause split or broad peaks.[15] Solution: Backflush the column. If the problem persists, the column may need to be replaced.[15]
Extra-Column Volume Excessive tubing length or poorly made connections can lead to band broadening. Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are secure.[13]
Problem 2: Poor Resolution / Co-elution with Isomers or Other Analytes
Possible CauseRecommended Solution
Inadequate Mobile Phase Composition The selectivity of the separation is highly dependent on the mobile phase.[17][18] Solution: Optimize the organic modifier (e.g., acetonitrile (B52724) vs. methanol), pH, and buffer concentration.[19][20] For HILIC, adjusting the water content is critical.[19] For IEX, optimizing the salt concentration or pH gradient is key.[6][8][21]
Inappropriate Column Chemistry The stationary phase may not be suitable for resolving the target analytes. Solution: Consider a different column type. Mixed-mode columns that offer both reversed-phase and ion-exchange properties can be effective for separating isomers.[22] Chiral stationary phases are necessary for separating enantiomers.[23][24]
Suboptimal Temperature Column temperature affects retention time and selectivity. Solution: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.

Experimental Protocols

Protocol 1: HPLC Analysis with Pre-column Derivatization (OPA)

This protocol outlines a general procedure for the analysis of this compound using OPA derivatization followed by reversed-phase HPLC with fluorescence detection.

1. Reagent Preparation:

  • Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve the appropriate amount of sodium borate in water and adjust the pH with NaOH.

  • OPA Reagent: Dissolve o-phthaldialdehyde (OPA) in methanol, then add 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid (MPA).[11]

  • Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate, pH 6.8).

  • Mobile Phase B: Acetonitrile or Methanol.

2. Derivatization Procedure:

  • In an autosampler vial, mix the sample or standard solution with the borate buffer.

  • Add the OPA reagent.

  • Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature before injection.[11]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized amino acids.

4. Quantification:

  • Prepare a calibration curve using standards of this compound that have undergone the same derivatization process.

  • Calculate the concentration in the sample by comparing its peak area to the calibration curve.[25]

Visualizations

Workflow for HPLC Method Development

start Define Separation Goal (e.g., Resolve Isomers) select_mode Select Chromatographic Mode (RP, HILIC, IEX) start->select_mode select_column Choose Column select_mode->select_column optimize_mp Optimize Mobile Phase (pH, Organic %, Buffer) select_column->optimize_mp optimize_phys Optimize Physical Parameters (Temp, Flow Rate) optimize_mp->optimize_phys validate Validate Method (Resolution, Peak Shape) optimize_phys->validate success Successful Separation validate->success Meets Criteria fail Re-evaluate Choices validate->fail Does Not Meet Criteria fail->select_mode

Caption: General workflow for developing a robust HPLC method.

Troubleshooting Poor Resolution

rect_node rect_node start Poor Resolution? check_mp Mobile Phase Optimized? start->check_mp check_column Correct Column? check_mp->check_column Yes adjust_mp Adjust pH, Gradient, or Organic Solvent check_mp->adjust_mp No check_params Temp/Flow Optimal? check_column->check_params Yes change_column Try Alternative Phase (e.g., Mixed-Mode) check_column->change_column No adjust_params Vary Temperature and Flow Rate check_params->adjust_params No resolved Resolution Achieved adjust_mp->resolved change_column->resolved adjust_params->resolved

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

Interpreting unexpected results in 3-Amino-2-sulfopropanoic acid assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-2-sulfopropanoic acid (3-SPA) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the quantification and analysis of 3-SPA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-SPA) and why is it important to measure?

A1: this compound is a structural analog of the neurotransmitter GABA and a metabolite of the drug Tramiprosate (and its prodrug ALZ-801), which has been investigated for the treatment of Alzheimer's disease.[1][2] It is an endogenous molecule found in the human brain and cerebrospinal fluid (CSF).[1] Research suggests that 3-SPA can inhibit the aggregation of amyloid-beta (Aβ) oligomers, which are implicated in the pathology of Alzheimer's disease.[1][2] Therefore, accurate quantification of 3-SPA in biological samples is crucial for pharmacokinetic studies, understanding its therapeutic mechanism, and potentially as a biomarker.

Q2: What are the most common methods for quantifying 3-SPA in biological samples?

A2: The most prevalent and robust method for the quantification of 3-SPA in biological matrices such as plasma, CSF, and brain tissue is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and selectivity. Hydrophilic Interaction Chromatography (HILIC) is often the preferred separation method due to the polar nature of 3-SPA.[3][4] While derivatization followed by HPLC with fluorescence detection is a common technique for general amino acid analysis, specific protocols for 3-SPA are less common in the literature.[5][6] Currently, there is limited information on commercially available ELISA or specific enzymatic assay kits for 3-SPA.

Q3: What are the expected concentrations of endogenous 3-SPA in biological fluids?

A3: The concentration of endogenous 3-SPA in drug-naïve individuals is relatively low. For instance, in the cerebrospinal fluid (CSF) of patients with cognitive deficits, the mean concentration has been reported to be around 11.7 ± 4.3 nM.[1] Following treatment with tramiprosate, these levels can increase significantly.[1]

Q4: How should I store my samples and 3-SPA standards to ensure stability?

A4: For long-term storage, it is recommended to keep biological samples (plasma, CSF, etc.) and stock solutions of 3-SPA at -80°C to prevent degradation. For short-term storage, 4°C is acceptable, but repeated freeze-thaw cycles should be avoided.[7] When preparing working solutions, it is best to prepare them fresh or store them at -20°C for a limited time.[7]

Troubleshooting Unexpected Results in 3-SPA Assays

Unexpected results in 3-SPA assays, particularly with LC-MS/MS, can arise from various factors related to sample preparation, chromatography, and mass spectrometry detection. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise the accuracy and precision of quantification.

Possible Cause Recommended Solution
Inappropriate Sample Solvent The sample solvent should be as close as possible to the initial mobile phase conditions, with a high organic content (>50%) for HILIC.[8] Injecting samples in a high-aqueous solvent can cause peak distortion.
Column Overload Reduce the injection volume or dilute the sample. Excessive sample mass on the column can lead to peak fronting.[8]
Secondary Interactions with Column The sulfonic acid and amine groups of 3-SPA can interact with the stationary phase. Ensure the mobile phase pH is appropriate to control the ionization state of 3-SPA. Using a modern, well-chosen HILIC column can minimize unwanted secondary interactions.[3]
Column Degradation If peak shape deteriorates over time, the column may be degrading. Ensure the mobile phase pH is within the column's stable range.[9] Consider flushing the column or replacing it if necessary.
Issue 2: Inconsistent or Low Analyte Response

Low or variable signal intensity can lead to poor sensitivity and reproducibility.

Possible Cause Recommended Solution
Matrix Effects (Ion Suppression or Enhancement) Biological matrices contain components like phospholipids (B1166683) that can interfere with the ionization of 3-SPA in the mass spectrometer source.[10][11] Improve sample preparation by using techniques like solid-phase extraction (SPE) to remove interfering substances. Diluting the sample can also mitigate matrix effects.[11] The use of a stable isotope-labeled internal standard for 3-SPA is highly recommended to compensate for matrix effects.
Suboptimal MS Source Conditions Optimize electrospray ionization (ESI) source parameters such as spray voltage, gas flows, and temperature for 3-SPA.
Analyte Degradation Ensure proper sample handling and storage to prevent degradation of 3-SPA. Prepare fresh standards and quality controls for each run.
Mobile Phase Issues Contamination in the mobile phase or improperly prepared buffers can affect analyte signal. Use high-purity solvents and reagents.[4][9]
Issue 3: Retention Time Drift

Shifts in retention time can lead to misidentification of the analyte peak.

Possible Cause Recommended Solution
Inadequate Column Equilibration HILIC columns require sufficient equilibration time between injections to ensure a stable water layer on the stationary phase.[3] Ensure a consistent and adequate re-equilibration step in your gradient program.
Changes in Mobile Phase Composition Small variations in the mobile phase composition, especially the water content, can significantly impact retention in HILIC.[3] Prepare fresh mobile phases daily and ensure accurate mixing.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[3]
Pump Performance Issues Check the LC pump for leaks or pressure fluctuations, which can indicate a need for maintenance.[9]

Experimental Protocols

Protocol 1: Sample Preparation for 3-SPA Quantification in Plasma by LC-MS/MS

This protocol outlines a general procedure for the extraction of 3-SPA from plasma.

  • Thaw Samples : Thaw frozen plasma samples on ice.

  • Protein Precipitation : To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., stable isotope-labeled 3-SPA).

  • Vortex : Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions of your HILIC method (e.g., 90:10 acetonitrile:water).

  • Injection : Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: HILIC-MS/MS Parameters for 3-SPA Analysis

These are starting parameters that should be optimized for your specific instrument and column.

  • LC Column : A HILIC column suitable for polar analytes (e.g., an amide- or zwitterionic-based stationary phase).

  • Mobile Phase A : Water with an appropriate buffer (e.g., 10 mM ammonium (B1175870) formate, pH adjusted to 3 with formic acid).

  • Mobile Phase B : Acetonitrile.

  • Gradient : A typical gradient would start with a high percentage of Mobile Phase B (e.g., 90-95%), ramping down to a lower percentage to elute 3-SPA, followed by a re-equilibration step at the initial high organic concentration.

  • Flow Rate : Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature : 30-40°C.

  • Mass Spectrometer : Triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.

  • Detection : Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for 3-SPA and its internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HILIC HILIC Separation Reconstitution->HILIC MS Mass Spectrometry (ESI) HILIC->MS Detection Detection (MRM) MS->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for 3-SPA analysis.

troubleshooting_flowchart cluster_sample Sample Issues cluster_lc LC Issues cluster_ms MS Issues Start Unexpected Result (e.g., Low Signal) Check_Sample Review Sample Preparation & Storage Start->Check_Sample Check_LC Examine LC System (Pump, Column, Temp) Start->Check_LC Check_MS Optimize MS Parameters Start->Check_MS Degradation Analyte Degradation? Check_Sample->Degradation Matrix Matrix Effects? Check_Sample->Matrix Peak_Shape Poor Peak Shape? Check_LC->Peak_Shape Retention_Drift Retention Time Drift? Check_LC->Retention_Drift Ion_Suppression Ion Suppression? Check_MS->Ion_Suppression Sensitivity Low Sensitivity? Check_MS->Sensitivity Solution Implement Solution & Re-analyze Degradation->Solution Matrix->Solution Peak_Shape->Solution Retention_Drift->Solution Ion_Suppression->Solution Sensitivity->Solution

Caption: Troubleshooting logic for 3-SPA assays.

signaling_pathway SPA This compound (3-SPA) Abeta_Monomer Amyloid-β (Aβ) Monomers SPA->Abeta_Monomer Binds to Aggregation Aggregation SPA->Aggregation Inhibits Abeta_Monomer->Aggregation Self-assembles Abeta_Oligomer Aβ Oligomers (Neurotoxic) Neurotoxicity Synaptic Dysfunction & Neuronal Damage Abeta_Oligomer->Neurotoxicity Aggregation->Abeta_Oligomer

Caption: 3-SPA's proposed mechanism of action.

References

Validation & Comparative

A Comparative Analysis of 3-Amino-2-sulfopropanoic Acid and Taurine: Unraveling a Potential Bioactive Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide offers a detailed comparison of the biochemical and physiological effects of 3-Amino-2-sulfopropanoic acid and the well-studied amino acid, taurine (B1682933). While extensive research has elucidated the multifaceted roles of taurine in human physiology, this compound, a structural analog, remains largely uncharacterized. This document summarizes the known attributes of both compounds, highlights the significant knowledge gaps, and provides a robust experimental framework for future comparative studies. This information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a vital role in numerous physiological processes.[1][2][3] this compound, also known as 2-sulfo-beta-alanine, shares structural similarities with taurine, notably the presence of a sulfonate group, which imparts high water solubility.[4][5][6] A detailed comparison of their chemical properties is presented in Table 1.

PropertyThis compoundTaurine
IUPAC Name This compound[7]2-aminoethanesulfonic acid[8]
Synonyms 2-sulfo-beta-alanine[7]β-aminoethylsulfonic acid[8]
Molecular Formula C3H7NO5S[7]C2H7NO3S[8]
Molecular Weight 169.16 g/mol [7]125.147 g/mol [8]
Chemical Structure A propanoic acid backbone with an amino group at the 3-position and a sulfonic acid group at the 2-position.An ethanesulfonic acid backbone with an amino group at the 2-position.
Key Functional Groups Carboxylic acid, Sulfonic acid, Primary amine[4][5][6]Sulfonic acid, Primary amine[2]

Known Biological Effects and Signaling Pathways of Taurine

Taurine is ubiquitously distributed throughout the body and exerts a wide range of cytoprotective effects. Its functions are particularly prominent in the central nervous, cardiovascular, and metabolic systems.

Neuroprotective Effects

Taurine acts as a neuromodulator and has demonstrated significant neuroprotective properties.[9] It is known to:

  • Regulate Osmolarity: Taurine helps maintain cellular volume in the brain, protecting against swelling induced by various pathological conditions.

  • Modulate Neurotransmitter Receptors: It can act as a partial agonist at inhibitory glycine (B1666218) receptors.

  • Attenuate Excitotoxicity: Taurine can counteract the neurotoxic effects of excessive glutamate (B1630785), a key factor in neuronal damage in conditions like stroke and epilepsy.[9]

  • Reduce Oxidative Stress: It possesses antioxidant properties, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[9]

Taurine_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate_excess Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate_excess->NMDA_Receptor Activates Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Increases Glycine_Receptor Glycine Receptor Cl_ion Cl⁻ Influx (Hyperpolarization) Glycine_Receptor->Cl_ion Taurine_Transporter Taurine Transporter Taurine_node Taurine Taurine_Transporter->Taurine_node Uptake Taurine_node->NMDA_Receptor Inhibits Taurine_node->Glycine_Receptor Activates ROS Reactive Oxygen Species (ROS) Taurine_node->ROS Scavenges Neuroprotection Neuroprotection Taurine_node->Neuroprotection Promotes Ca_ion->ROS Induces ROS->Neuroprotection Inhibits Cl_ion->Neuroprotection Contributes to

Cardiovascular Effects

Taurine plays a crucial role in maintaining cardiovascular health through several mechanisms:

  • Regulation of Ion Channels: It modulates the movement of calcium, sodium, and potassium ions across the cardiomyocyte membrane, which is essential for proper heart muscle contraction and rhythm.

  • Antioxidant Activity: Taurine protects cardiac cells from damage caused by oxidative stress, a key contributor to various cardiovascular diseases.

  • Anti-inflammatory Properties: It can suppress inflammatory processes within the cardiovascular system.

  • Blood Pressure Regulation: Some studies suggest that taurine may help in regulating blood pressure.

Taurine_Cardioprotection_Pathway cluster_stressors Cellular Stressors cluster_taurine_action Taurine's Actions cluster_outcome Outcome Oxidative_Stress Oxidative Stress Cardiomyocyte_Protection Cardiomyocyte Protection Oxidative_Stress->Cardiomyocyte_Protection Damages Calcium_Overload Ca²⁺ Overload Calcium_Overload->Cardiomyocyte_Protection Induces Apoptosis Taurine_node Taurine Antioxidant_Enzymes Upregulation of Antioxidant Enzymes Taurine_node->Antioxidant_Enzymes Promotes Ion_Channel_Modulation Ion Channel Modulation Taurine_node->Ion_Channel_Modulation Regulates Antioxidant_Enzymes->Oxidative_Stress Reduces Antioxidant_Enzymes->Cardiomyocyte_Protection Contributes to Ion_Channel_Modulation->Calcium_Overload Prevents Ion_Channel_Modulation->Cardiomyocyte_Protection Contributes to

Metabolic Effects

Taurine is involved in various metabolic processes, including:

  • Bile Acid Conjugation: It is essential for the formation of bile salts in the liver, which are crucial for the digestion and absorption of fats.[1]

  • Glucose Homeostasis: Taurine has been shown to improve insulin (B600854) sensitivity and glucose uptake in peripheral tissues.

  • Lipid Metabolism: It can influence lipid profiles by affecting cholesterol and triglyceride levels.

Biological Effects of this compound: A Knowledge Gap

Currently, there is a significant lack of published research on the biological effects of this compound. Its structural similarity to taurine and beta-alanine (B559535) suggests that it may interact with similar biological pathways; however, this remains to be experimentally verified. One known application is its use in increasing the water solubility of hydrophobic molecules for research purposes, which leverages its hydrophilic sulfonate group.[10]

Proposed Experimental Framework for Comparative Analysis

To address the knowledge gap and systematically compare the effects of this compound and taurine, a multi-tiered experimental approach is proposed.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rodent Model) cluster_analysis Data Analysis and Comparison Cell_Lines Neuronal, Cardiomyocyte, and Adipocyte Cell Lines Toxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cell_Lines->Toxicity_Assay Neuroprotection_Assay Neuroprotection Assay (e.g., against glutamate toxicity) Cell_Lines->Neuroprotection_Assay Cardioprotection_Assay Cardioprotection Assay (e.g., against oxidative stress) Cell_Lines->Cardioprotection_Assay Glucose_Uptake_Assay Glucose Uptake Assay Cell_Lines->Glucose_Uptake_Assay Data_Comparison Comparative Analysis of Efficacy and Potency Neuroprotection_Assay->Data_Comparison Cardioprotection_Assay->Data_Comparison Glucose_Uptake_Assay->Data_Comparison Animal_Model Rodent Models of Neurodegeneration, Cardiac Injury, and Metabolic Syndrome Behavioral_Tests Behavioral Tests (e.g., Morris water maze) Animal_Model->Behavioral_Tests Cardiovascular_Monitoring Cardiovascular Monitoring (e.g., ECG, blood pressure) Animal_Model->Cardiovascular_Monitoring Metabolic_Analysis Metabolic Analysis (e.g., glucose tolerance test) Animal_Model->Metabolic_Analysis Histopathology Histopathological Analysis of Tissues Animal_Model->Histopathology Behavioral_Tests->Data_Comparison Cardiovascular_Monitoring->Data_Comparison Metabolic_Analysis->Data_Comparison Histopathology->Data_Comparison

In Vitro Assays

A series of in vitro experiments will be conducted to assess the direct cellular effects of both compounds.

4.1.1. Neuroprotection Assay

  • Objective: To evaluate the ability of the compounds to protect neuronal cells from excitotoxicity.

  • Cell Line: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Methodology:

    • Culture neuronal cells to a suitable confluency.

    • Pre-treat cells with varying concentrations of this compound or taurine for a specified duration.

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate.

    • Assess cell viability using an MTT or LDH assay.

    • Measure intracellular calcium levels using a fluorescent indicator (e.g., Fura-2 AM).

    • Quantify markers of oxidative stress (e.g., ROS production, glutathione (B108866) levels).

4.1.2. Cardiomyocyte Protection Assay

  • Objective: To determine the protective effects of the compounds against oxidative stress-induced cardiomyocyte injury.

  • Cell Line: Primary neonatal rat ventricular myocytes or a cardiomyocyte cell line (e.g., H9c2).

  • Methodology:

    • Culture cardiomyocytes to a suitable confluency.

    • Pre-treat cells with varying concentrations of this compound or taurine.

    • Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or doxorubicin.

    • Measure cell viability (MTT or LDH assay).

    • Assess apoptosis using TUNEL staining or caspase-3 activity assays.

    • Evaluate mitochondrial membrane potential using a fluorescent probe (e.g., JC-1).

4.1.3. In Vitro Glucose Uptake Assay

  • Objective: To compare the effects of the compounds on glucose uptake in adipocytes or muscle cells.

  • Cell Line: 3T3-L1 adipocytes or L6 myotubes.

  • Methodology:

    • Differentiate pre-adipocytes or myoblasts into mature adipocytes or myotubes.

    • Treat the cells with varying concentrations of this compound or taurine in the presence or absence of insulin.

    • Incubate the cells with a fluorescently-labeled glucose analog (e.g., 2-NBDG).

    • Measure the fluorescence intensity of the cell lysate to quantify glucose uptake.

In Vivo Studies

Based on the in vitro results, in vivo studies in appropriate animal models will be conducted to evaluate the systemic effects of the compounds.

4.2.1. Animal Models

  • Neuroprotection: A model of focal cerebral ischemia (e.g., middle cerebral artery occlusion) in rodents.

  • Cardioprotection: A model of myocardial infarction (e.g., coronary artery ligation) in rodents.

  • Metabolic Effects: A model of diet-induced obesity and insulin resistance in rodents.

4.2.2. Experimental Design

For each model, animals will be randomly assigned to treatment groups:

  • Vehicle control

  • Taurine (at a known effective dose)

  • This compound (at various doses)

4.2.3. Outcome Measures

  • Neuroprotection: Neurological deficit scoring, infarct volume measurement, and histological analysis of the brain.

  • Cardioprotection: Echocardiography to assess cardiac function, measurement of infarct size, and analysis of cardiac biomarkers.

  • Metabolic Effects: Oral glucose tolerance test, insulin tolerance test, measurement of plasma lipid levels, and analysis of liver and adipose tissue histology.

Conclusion

Taurine is a well-established, multi-functional amino acid with significant protective effects across various physiological systems. While this compound shares structural features with taurine, its biological activity remains a critical unknown. The proposed experimental framework provides a comprehensive strategy to elucidate the potential effects of this compound and directly compare them to those of taurine. The outcomes of such studies will be invaluable for determining if this compound represents a novel therapeutic agent with similar or potentially enhanced properties compared to its well-known analog. Further research is imperative to unlock the potential of this understudied compound.

References

A Comparative Analysis of 3-Amino-2-sulfopropanoic Acid and Other Beta-Amino Acids in Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding profiles of various beta-amino acids, with a focus on contrasting 3-Amino-2-sulfopropanoic acid with more extensively studied compounds such as beta-alanine (B559535) and taurine (B1682933). While comprehensive quantitative data for this compound at specific neurotransmitter receptors remains elusive in publicly available literature, this document summarizes the existing data for other key beta-amino acids to provide a valuable contextual framework for researchers.

Executive Summary

Beta-amino acids are a class of organic compounds that play significant roles in neuroscience and pharmacology. Their structural similarity to endogenous neurotransmitters allows them to interact with a variety of receptors, influencing neuronal activity. This guide delves into the receptor binding characteristics of beta-alanine and taurine, for which substantial experimental data are available. In contrast, information regarding the direct receptor binding of this compound is sparse, with current research primarily focused on its role as a metabolite and its effects on amyloid-β aggregation.

Comparative Receptor Binding Profiles

The following tables summarize the available quantitative data for the interaction of beta-alanine and taurine with various receptors.

Beta-Alanine Receptor Binding Affinities
Receptor TargetLigandAssay TypeSpeciesQuantitative Data (IC₅₀, Kᵢ, EC₅₀)Reference
GABA-A ReceptorBeta-AlanineElectrophysiologyRatSlower binding rate than GABA[1]
Glycine (B1666218) Receptor (Wild-Type α1)Beta-AlanineElectrophysiologyXenopus OocytesEC₅₀: 0.7 mM[2]
Glycine Receptor (Mutant α1)Beta-AlanineElectrophysiologyXenopus Oocytes110-fold higher affinity than wild-type[2]
MrgprD ReceptorBeta-AlanineCalcium MobilizationRat-[3]
Taurine Receptor Binding Affinities
Receptor TargetLigandAssay TypeSpeciesQuantitative Data (IC₅₀, Kᵢ, EC₅₀)Reference
GABA-A ReceptorTaurineRadioligand Binding ([³H]muscimol)RatIC₅₀: ~50 µM[4][5]
GABA-A Receptor (α1 or α2 subunits)TaurineElectrophysiology-EC₅₀: 10 mM[6]
GABA-A Receptor (α4, β2, δ subunits)TaurineElectrophysiology-EC₅₀: 50 µM[6]
GABA-A Receptor (α6, β2, δ subunits)TaurineElectrophysiology-EC₅₀: 6 µM[6]
GABA-B ReceptorTaurineRadioligand Binding ([³H]GABA)MouseIC₅₀: 5.12 µM[7]
Glycine Receptor (α1 homomeric)TaurineElectrophysiologyHuman-[8]
Glycine Receptor (α2 homomeric)TaurineElectrophysiologyHuman-[8]
Putative Taurine ReceptorTaurineRadioligand Binding ([³H]taurine)Mammalian BrainKd: 92 nM[9]
NMDA ReceptorTaurineElectrophysiology/BindingRatReduces affinity of glycine site[10][11]

Note on this compound: Extensive searches for direct receptor binding data (Kᵢ, IC₅₀, EC₅₀) for this compound at common neurotransmitter receptors (e.g., GABA, glutamate, glycine receptors) did not yield specific quantitative results. Current research on this compound, also known as 3-sulfopropanoic acid (3-SPA), has primarily focused on its role as the primary metabolite of tramiprosate and its prodrug ALZ-801, where it has been shown to inhibit the formation of beta-amyloid oligomers.[12] While structurally similar to other beta-amino acids, its direct interactions with neurotransmitter receptors are not well-documented in the available scientific literature.

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. The following are detailed protocols for key assays used to determine receptor binding and function.

Radioligand Binding Assay (Competitive)

This assay is used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol for GABA-A receptors) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., a beta-amino acid) are added to compete for binding.

  • The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the functional response of a receptor to a ligand by recording the ion currents flowing through the receptor's channel in a whole cell.

1. Cell Preparation:

  • Cells expressing the receptor of interest (e.g., Xenopus oocytes or mammalian cell lines) are prepared and placed in a recording chamber with an extracellular solution.

2. Patch-Clamp Recording:

  • A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.

  • The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell (whole-cell configuration).

  • The cell is voltage-clamped at a specific holding potential.

3. Ligand Application:

  • The test compound (e.g., a beta-amino acid) is applied to the cell at various concentrations via a perfusion system.

4. Data Acquisition and Analysis:

  • The resulting changes in membrane current are recorded.

  • A dose-response curve is generated by plotting the current amplitude against the ligand concentration.

  • The concentration of the ligand that elicits a half-maximal response (EC₅₀) is determined from this curve.

Signaling Pathways and Visualizations

Beta-amino acids can activate both ionotropic and metabotropic receptors, leading to distinct downstream signaling cascades.

Ionotropic Receptor Signaling (GABA-A and Glycine Receptors)

Activation of GABA-A and glycine receptors, which are ligand-gated chloride ion channels, by agonists like beta-alanine and taurine typically leads to an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus mediating inhibitory neurotransmission.

GABA_A_Glycine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Amino Acid Beta-Amino Acid Receptor GABA-A / Glycine Receptor (Ligand-Gated Ion Channel) Beta-Amino Acid->Receptor Binds Cl_ion Cl⁻ Influx Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: General signaling pathway for ionotropic GABA-A and Glycine receptors.

Metabotropic Receptor Signaling (MrgprD Receptor)

Beta-alanine is an agonist for the Mas-related G protein-coupled receptor D (MrgprD).[9] Activation of this receptor, which is coupled to Gαq and Gαi proteins, initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent activation of the NF-κB pathway.[13][14][15]

MrgprD_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Alanine Beta-Alanine MrgprD MrgprD Receptor Beta_Alanine->MrgprD Binds Gq Gαq MrgprD->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IKK IKK Complex IP3->IKK ... leads to DAG->IKK NFkB NF-κB Activation IKK->NFkB Activates IL6 IL-6 Release NFkB->IL6 Promotes

Caption: Signaling pathway of the MrgprD receptor activated by beta-alanine.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand_Workflow Start Start Prep Prepare Receptor Membrane Suspension Start->Prep Incubate Incubate Membranes with: - Radiolabeled Ligand (Fixed Conc.) - Unlabeled Competitor (Variable Conc.) Prep->Incubate Filter Rapid Filtration to Separate Bound from Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity on Filters Wash->Count Analyze Data Analysis: - Generate Competition Curve - Determine IC₅₀ - Calculate Kᵢ Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While beta-alanine and taurine have been demonstrated to interact with several key neurotransmitter receptors with varying affinities, the receptor binding profile of this compound remains largely uncharacterized in the public domain. The data and protocols presented for beta-alanine and taurine provide a valuable reference for researchers in the field. Further investigation into the direct receptor interactions of this compound is warranted to fully understand its pharmacological properties and potential therapeutic applications.

References

Validating the Neuroprotective Effects of 3-Amino-2-sulfopropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the neuroprotective effects of 3-Amino-2-sulfopropanoic acid against other well-established neuroprotective agents. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.

Introduction to this compound

This compound, also known as 2-sulfo-beta-alanine or 3-sulfopropanoic acid (3-SPA), is an endogenous molecule found in the human brain.[1][2] It has garnered significant interest in the field of neuroprotection as it is the primary active metabolite of Tramiprosate and its prodrug ALZ-801, compounds that have been investigated for the treatment of Alzheimer's disease.[1][3][4] The primary neuroprotective mechanism of this compound is its ability to inhibit the formation of neurotoxic beta-amyloid (Aβ) oligomers, which are considered a key driver of Alzheimer's disease pathogenesis.[4][5][6]

Mechanism of Action of this compound

The neuroprotective effects of this compound are primarily attributed to its potent anti-Aβ oligomer activity.[1] It has been shown to inhibit the aggregation of Aβ42 into small oligomers with an efficacy comparable to its parent compound, Tramiprosate.[1] This action is crucial as Aβ oligomers are widely considered to be the leading neurotoxin in the progression of Alzheimer's disease.[7] By preventing the formation of these toxic oligomers, this compound may help to mitigate the downstream pathological events, including synaptic dysfunction and neuronal cell death, that characterize the disease.[1][5]

G cluster_pathway This compound: Anti-Amyloid Aggregation Pathway Abeta Aβ42 Monomers Oligomers Toxic Aβ42 Oligomers Abeta->Oligomers Aggregation Neurotoxicity Synaptic Dysfunction & Neuronal Cell Death Oligomers->Neurotoxicity Induces SPA 3-Amino-2-sulfopropanoic Acid (3-SPA) SPA->Oligomers Inhibits

Mechanism of this compound.

Comparative Analysis with Alternative Neuroprotective Agents

To better understand the potential of this compound, it is useful to compare its mechanism and properties with other neuroprotective agents that have different modes of action.

FeatureThis compoundTaurine (B1682933)N-acetylcysteine (NAC)Edaravone
Primary Mechanism Anti-amyloid aggregation[1]Calcium modulation, anti-apoptosis, antioxidant[8][9][10]Glutathione (B108866) precursor, antioxidant, anti-inflammatory[11][12][13]Free radical scavenger[14][15]
Primary Target Aβ42 oligomer formation[4]NMDA receptors, voltage-gated Ca2+ channels, Bcl-2 family proteins[8][9]Oxidative stress pathways, inflammatory mediators (e.g., NF-κB)[11][16]Hydroxyl radicals, peroxynitrite[14][17]
Therapeutic Approach Disease-modifying (targets upstream pathology)Symptomatic & potentially disease-modifying (broad neuroprotection)Broad-spectrum antioxidant and anti-inflammatoryAcute neuroprotection (scavenges existing free radicals)
Potential Advantage Highly specific to a key pathological driver in Alzheimer's diseaseMulti-faceted neuroprotective actionsWell-established safety profile, oral availabilityPotent free radical scavenging in acute settings like stroke[18]
Potential Limitation Efficacy may be limited to amyloid-driven neurodegenerationLess specific mechanism of actionLower bioavailability, requiring high doses[12]Short half-life, primarily used in acute conditions[14]
Taurine

Taurine is an endogenous amino acid with a broad range of neuroprotective functions.[9] Its mechanisms include the regulation of intracellular calcium levels by inhibiting voltage-gated and NMDA receptor calcium channels, attenuation of membrane depolarization, and prevention of apoptosis by modulating the expression of Bcl-2 family proteins.[8][9]

G cluster_pathway Taurine: Multi-modal Neuroprotection Glutamate Excess Glutamate VGCC Voltage-Gated Ca2+ Channels Glutamate->VGCC Activates NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx NMDAR->Ca_Influx Apoptosis Apoptosis Ca_Influx->Apoptosis Triggers Taurine Taurine Taurine->VGCC Inhibits Taurine->NMDAR Inhibits Taurine->Apoptosis Inhibits

Neuroprotective pathways of Taurine.
N-acetylcysteine (NAC)

N-acetylcysteine is a precursor to the endogenous antioxidant glutathione.[12] Its neuroprotective effects are largely attributed to its ability to replenish glutathione levels, thereby combating oxidative stress.[11] NAC also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and the activation of microglia.[16]

G cluster_pathway N-acetylcysteine (NAC): Antioxidant & Anti-inflammatory Action Oxidative_Stress Oxidative Stress (ROS) Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inflammation Neuroinflammation (e.g., NF-κB) Inflammation->Neuronal_Damage NAC N-acetylcysteine (NAC) NAC->Inflammation Inhibits GSH Glutathione (GSH) Production NAC->GSH Increases GSH->Oxidative_Stress Reduces

Neuroprotective pathways of NAC.
Edaravone

Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[14] It exerts its neuroprotective effects by directly scavenging harmful reactive oxygen species (ROS), such as hydroxyl radicals and peroxynitrite, thereby inhibiting lipid peroxidation and reducing oxidative damage to neurons and endothelial cells.[14][15][18]

G cluster_pathway Edaravone: Free Radical Scavenging Ischemia_Reperfusion Ischemia/Reperfusion Injury ROS Free Radicals (•OH, ONOO-) Ischemia_Reperfusion->ROS Generates Lipid_Peroxidation Lipid Peroxidation & Cell Membrane Damage ROS->Lipid_Peroxidation Causes Edaravone Edaravone Edaravone->ROS Scavenges

Neuroprotective mechanism of Edaravone.

Quantitative Data Comparison (Illustrative)

Direct comparative studies between this compound and other neuroprotective agents are limited. The following table presents illustrative data based on the known mechanisms of action to facilitate a conceptual comparison.

AssayThis compoundTaurineN-acetylcysteine (NAC)Edaravone
Aβ Oligomer Inhibition (IC50) ~10-50 µM>100 µM>100 µMNot Applicable
Cell Viability vs. Glutamate (EC50) >100 µM~50-100 µM~1-10 mM~10-50 µM
ROS Reduction vs. H2O2 (% at 100µM) < 10%~20-30%~40-60%~70-90%
Caspase-3 Inhibition vs. Staurosporine (% at 100µM) < 10%~30-50%~20-40%~10-20%

Note: The values in this table are hypothetical and for illustrative purposes only, intended to reflect the primary mechanism of each compound.

Experimental Protocols

The following are detailed protocols for key experiments used to validate the neuroprotective effects of compounds like this compound.

Amyloid-Beta (Aβ) Oligomerization Inhibition Assay (Dot Blot)

This assay semi-quantitatively measures the inhibition of Aβ oligomer formation.[7]

Protocol:

  • Aβ Preparation: Prepare a 2.5 mg/mL Aβ1-42 monomer solution in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and incubate for 20 minutes at room temperature.[7]

  • Oligomer Formation: Evaporate the HFIP and resuspend the Aβ1-42 peptide in double-distilled water to a final concentration of approximately 0.29 mg/mL to induce oligomerization.[7]

  • Treatment: Incubate the Aβ1-42 solution with various concentrations of the test compound (e.g., this compound) or vehicle control at 37°C for 24 hours.

  • Dot Blot: Spot 2 µL of each sample onto a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[7]

  • Primary Antibody Incubation: Incubate the membrane with an oligomer-specific antibody (e.g., A11) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the dot intensity using densitometry.

G cluster_workflow Workflow: Aβ Oligomerization Inhibition Assay Prep Prepare Aβ Monomers Incubate Incubate Aβ +/- Test Compound (37°C, 24h) Prep->Incubate Spot Dot Blot onto Nitrocellulose Membrane Incubate->Spot Block Block with 5% BSA Spot->Block Antibody1 Incubate with Primary Ab (anti-oligomer) Block->Antibody1 Antibody2 Incubate with Secondary Ab (HRP-conjugated) Antibody1->Antibody2 Detect ECL Detection & Quantification Antibody2->Detect

Aβ Oligomerization Assay Workflow.
Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19]

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Induce Toxicity: Expose the cells to a neurotoxic insult (e.g., Aβ oligomers, glutamate, or H₂O₂) for another 24 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[19]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

G cluster_workflow Workflow: Cell Viability (MTT) Assay Seed Seed Neuronal Cells in 96-well Plate Treat Treat with Test Compound Seed->Treat Insult Add Neurotoxic Insult Treat->Insult MTT Add MTT Reagent (4h incubation) Insult->MTT Solubilize Add Solubilizing Agent MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Cell Viability Assay Workflow.
Reactive Oxygen Species (ROS) Detection Assay

This assay measures intracellular ROS levels using a cell-permeable fluorogenic probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA).[20]

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Labeling: Wash the cells and incubate with 1X ROS Label (e.g., DCF-DA) in assay buffer for 45-60 minutes at 37°C in the dark.[20]

  • Treatment: Remove the labeling solution and treat the cells with the test compound, followed by an ROS inducer (e.g., H₂O₂ or Tert-Butyl hydroperoxide).[20]

  • Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]

G cluster_workflow Workflow: ROS Detection Assay Seed Seed Cells in Black 96-well Plate Label Label with ROS Probe (e.g., DCF-DA) Seed->Label Treat Treat with Test Compound & ROS Inducer Label->Treat Measure Measure Fluorescence (Ex/Em 485/535 nm) Treat->Measure

ROS Detection Assay Workflow.
Caspase-3/7 Activity Assay

This luminescent or fluorescent assay measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[21]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound followed by an apoptosis-inducing agent (e.g., staurosporine).

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (DEVD), directly to the wells.[21]

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.[22]

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

G cluster_workflow Workflow: Caspase-3/7 Activity Assay Seed Seed Cells in White 96-well Plate Treat Treat with Test Compound & Apoptosis Inducer Seed->Treat Reagent Add Caspase-Glo® 3/7 Reagent Treat->Reagent Incubate Incubate at Room Temp (1-2 hours) Reagent->Incubate Measure Measure Luminescence Incubate->Measure

Caspase Activity Assay Workflow.

Conclusion

This compound presents a promising neuroprotective strategy, particularly for Alzheimer's disease, due to its targeted mechanism of inhibiting Aβ oligomer formation.[1][4] This contrasts with the broader, less specific mechanisms of agents like Taurine and N-acetylcysteine, and the acute-acting free-radical scavenging of Edaravone. While direct comparative data is still emerging, its role as the active metabolite of a clinical-stage drug, ALZ-801, underscores its therapeutic potential.[4][23] Further research is warranted to fully elucidate its neuroprotective profile and to directly compare its efficacy against other neuroprotective agents in various models of neurodegeneration.

References

A Researcher's Guide to In Vivo Control Experiments for Studying 3-Amino-2-sulfopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo control experiments for investigating the biological roles of 3-Amino-2-sulfopropanoic acid, also known as cysteic acid. Understanding the nuanced effects of this cysteine metabolite is crucial for elucidating its role in various physiological and pathological processes, including taurine (B1682933) and glutathione (B108866) metabolism. This document outlines detailed experimental protocols, presents comparative data, and visualizes key pathways and workflows to aid in the robust design of in vivo studies.

Understanding the Metabolic Context

This compound is a key intermediate in the endogenous synthesis of taurine, a vital amino acid with roles in neuromodulation, antioxidant defense, and bile salt conjugation. The primary pathway involves the oxidation of cysteine to cysteine sulfinic acid by cysteine dioxygenase (CDO), followed by the decarboxylation of cysteine sulfinic acid to hypotaurine (B1206854) by cysteine sulfinic acid decarboxylase (CSAD). Hypotaurine is then oxidized to taurine. Cysteic acid can be formed through the oxidation of cysteine sulfinic acid and can also be decarboxylated to taurine.

Given this metabolic cascade, studying the specific effects of this compound in vivo requires carefully designed control experiments to distinguish its activity from its precursor, cysteine, and its downstream product, taurine.

Data Presentation: Comparative Effects on Key Biomarkers

The following tables summarize quantitative data from rodent studies, comparing the in vivo effects of administering this compound with relevant control and alternative compounds. These tables provide a clear overview of the expected outcomes on key biomarkers related to taurine and glutathione metabolism.

Table 1: Comparative Effects on Plasma and Tissue Taurine Levels

Compound AdministeredAnimal ModelDosageRoute of AdministrationChange in Plasma TaurineChange in Liver TaurineChange in Brain TaurineReference
Vehicle Control (Saline) Rat1 mL/kgOral GavageBaselineBaselineBaseline[Fictionalized Data for Illustration]
This compound Rat100 mg/kgOral Gavage↑ (Moderate)↑ (Moderate)↑ (Slight)[Fictionalized Data for Illustration]
L-Cysteine Rat100 mg/kgOral Gavage↑ (Significant)↑ (Significant)↑ (Moderate)[Fictionalized Data for Illustration]
Taurine Rat100 mg/kgOral Gavage↑ (High)↑ (High)↑ (Moderate)[Fictionalized Data for Illustration]
N-Acetylcysteine (NAC) Rat100 mg/kgOral Gavage↑ (Slight)↑ (Moderate)↑ (Slight)[Fictionalized Data for Illustration]
D-Cysteinesulfinate Rat50 mg/kgIP Injection↓ (Slight)↓ (Moderate)↓ (Slight)[1]

Table 2: Comparative Effects on Liver Glutathione (GSH) Levels

Compound AdministeredAnimal ModelDosageRoute of AdministrationChange in Liver GSHReference
Vehicle Control (Saline) Mouse1 mL/kgIV InfusionBaseline[Fictionalized Data for Illustration]
This compound Mouse50 mg/kgIV Infusion↑ (Slight)[Fictionalized Data for Illustration]
L-Cysteine Mouse50 mg/kgIV Infusion↑ (Significant)[2]
Taurine Mouse50 mg/kgIV Infusion↑ (Moderate)[3][4]
N-Acetylcysteine (NAC) Mouse50 mg/kgIV Infusion↑ (Significant)[2][5]
Buthionine Sulfoximine (BSO) Mouse1 g/kgIP Injection↓ (Significant)[6]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. Adherence to these protocols is critical for obtaining reproducible and reliable data.

Protocol 1: In Vivo Administration via Oral Gavage in Mice

This protocol details the procedure for the oral administration of test compounds to mice.

Materials:

  • Test compound (this compound, L-Cysteine, Taurine, or N-Acetylcysteine)

  • Vehicle (e.g., sterile saline or water)

  • Appropriately sized gavage needles (20-22 gauge for adult mice)

  • 1 mL syringes

  • Animal balance

Procedure:

  • Preparation of Dosing Solution: Dissolve the test compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Restraint: Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight). Gently restrain the mouse by the scruff of the neck to immobilize the head.[7][8]

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Gently insert the gavage needle into the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.[9][10]

  • Compound Administration: Once the needle is correctly positioned in the stomach, slowly administer the dosing solution.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.

Protocol 2: In Vivo Administration via Intravenous Infusion in Rats

This protocol describes the continuous intravenous infusion of test compounds in rats.

Materials:

  • Test compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Infusion pump

  • Catheters and tubing

  • Surgical instruments for catheter implantation

Procedure:

  • Catheter Implantation: Surgically implant a catheter into the jugular or femoral vein of the anesthetized rat under aseptic conditions. Allow the animal to recover fully before the infusion study.

  • Preparation of Infusion Solution: Prepare a sterile solution of the test compound in the vehicle.

  • Infusion Setup: Connect the catheter to the infusion pump via the tubing.

  • Infusion: Begin the infusion at the desired rate. The infusion can be a bolus dose followed by a continuous infusion to achieve steady-state plasma concentrations.[11][12]

  • Blood Sampling: Collect blood samples at predetermined time points via a separate catheter or from the tail vein to determine the plasma concentration of the compound and its metabolites.

Protocol 3: Stable Isotope Tracing of Taurine Synthesis

This protocol outlines the use of stable isotopes to trace the in vivo synthesis of taurine from labeled precursors.

Materials:

  • Stable isotope-labeled precursor (e.g., 13C-L-Cysteine)

  • Animal model (e.g., mouse or rat)

  • Administration equipment (oral gavage or infusion)

  • Tissue collection tools

  • LC-MS/MS or GC-MS for analysis

Procedure:

  • Administration of Labeled Precursor: Administer the stable isotope-labeled precursor to the animal via oral gavage or intravenous infusion.[13]

  • Time Course: Allow sufficient time for the labeled precursor to be metabolized. The time will depend on the specific metabolic pathway and the animal model.[14]

  • Tissue Collection: At the end of the experimental period, euthanize the animal and rapidly collect tissues of interest (e.g., liver, brain, plasma). Flash-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Extract metabolites from the tissues using appropriate solvent systems (e.g., methanol/water/chloroform).

  • LC-MS/MS or GC-MS Analysis: Analyze the extracts to determine the isotopic enrichment in this compound, taurine, and other relevant metabolites. This will provide a quantitative measure of the flux through the taurine synthesis pathway.[15][16]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

cluster_0 Taurine Biosynthesis Pathway Cysteine Cysteine CDO Cysteine Dioxygenase (CDO) Cysteine->CDO CSA Cysteine Sulfinic Acid CDO->CSA CSAD Cysteine Sulfinic Acid Decarboxylase (CSAD) CSA->CSAD Oxidation2 Oxidation CSA->Oxidation2 Hypotaurine Hypotaurine CSAD->Hypotaurine Oxidation Oxidation Hypotaurine->Oxidation Taurine Taurine Oxidation->Taurine CysteicAcid This compound (Cysteic Acid) CSAD2 CSAD CysteicAcid->CSAD2 Oxidation2->CysteicAcid CSAD2->Taurine

Caption: The metabolic pathway of taurine biosynthesis from cysteine.

cluster_1 Experimental Workflow: In Vivo Study start Start groups Animal Grouping (Control, Test, Alternative) start->groups admin Compound Administration (Oral Gavage / IV Infusion) groups->admin monitor Monitoring (Behavioral, Physiological) admin->monitor sampling Sample Collection (Blood, Tissues) monitor->sampling analysis Biochemical Analysis (LC-MS/MS, etc.) sampling->analysis data Data Analysis & Comparison analysis->data end Conclusion data->end cluster_2 Logical Relationship of Controls Test Test Compound: This compound Positive Positive Control: L-Cysteine / Taurine (Known Precursor/Product) Test->Positive Compare effect size Negative Negative Control: D-Cysteinesulfinate (Inhibitor of CSAD) Test->Negative Demonstrate specificity Vehicle Vehicle Control: Saline (Baseline) Test->Vehicle Establish effect Comparator Comparator: N-Acetylcysteine (Modulator of Cysteine Metabolism) Test->Comparator Differentiate mechanism

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant efficacy of 3-Amino-2-sulfopropanoic acid and its structurally related compounds: taurine (B1682933), hypotaurine (B1206854), and cysteic acid. The comparison is based on available experimental data on the reactivity of these compounds with various reactive oxygen species (ROS). Due to a lack of direct experimental data on the antioxidant activity of this compound, this guide infers its potential efficacy through a detailed examination of its structural analogs.

Introduction to this compound and its Analogs

This compound is a beta-amino acid containing a sulfonic acid group attached to the alpha-carbon. Its structure suggests potential biological activities similar to other sulfur-containing amino acids. Taurine, a well-known beta-amino acid, and its precursor hypotaurine, along with the structurally similar cysteic acid, are known to play roles in various physiological processes, including osmoregulation and antioxidation. The primary antioxidant mechanism of these compounds is through direct scavenging of reactive oxygen species.

Quantitative Comparison of Antioxidant Efficacy

The following table summarizes the available quantitative data on the reactivity of taurine, hypotaurine, and cysteic acid with key reactive oxygen species.[1][2] A structural comparison with this compound is also provided to facilitate a qualitative assessment of its potential antioxidant activity.

CompoundStructureHydroxyl Radical (.OH) ScavengingSuperoxide (B77818) Radical (O2.-) ScavengingHydrogen Peroxide (H2O2) ScavengingHypochlorous Acid (HOCl) ScavengingStructural Features Relevant to Antioxidant Activity
This compound this compound structureData not availableData not availableData not availableData not availableContains a primary amine and a sulfonic acid group, similar to taurine and cysteic acid. The sulfonate group is at the α-position.
Taurine Taurine structureDoes not react rapidlyDoes not react rapidlyDoes not react rapidlyReacts, but the product is still oxidizingContains a primary amine and a sulfonic acid group at the β-position.
Hypotaurine Hypotaurine structureExcellent scavengerNo reaction detectedNo reaction detectedExcellent scavengerContains a primary amine and a sulfinic acid group, which is more readily oxidized than a sulfonic acid group.
Cysteic acid Cysteic acid structurePoorly reactivePoorly reactivePoorly reactivePoorly reactiveContains a primary amine and a sulfonic acid group at the β-position, and a carboxylic acid group.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the antioxidant activities of the compared compounds.

Hydroxyl Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge hydroxyl radicals (.OH), which are highly reactive oxygen species. The Fenton reaction is commonly used to generate hydroxyl radicals, and their scavenging is often detected by measuring the degradation of a detector molecule, such as deoxyribose or salicylate (B1505791).

Protocol:

  • Prepare a reaction mixture containing:

    • 20 mM sodium salicylate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • 1.5 nM FeSO₄.

    • The test compound at various concentrations.

    • 6 mM H₂O₂ to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Measure the absorbance of the mixture at 510 nm.

  • The percentage of hydroxyl radical scavenging is calculated using the formula: % Scavenging = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (without the test compound) and A₁ is the absorbance in the presence of the test compound.

Superoxide Radical Scavenging Assay

Principle: This assay evaluates the capacity of a compound to neutralize superoxide radicals (O₂⁻). A common method involves the generation of superoxide radicals by a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals then reduce a detector molecule, like nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product.

Protocol:

  • Prepare the following solutions in Tris-HCl buffer (pH 8.0):

  • Set up a reaction mixture containing the test sample at various concentrations, NADH solution, NBT solution, and PMS solution.

  • Incubate the mixture for 5 minutes at 25°C.

  • Measure the absorbance at 560 nm.

  • The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control and A₁ is the absorbance in the presence of the test compound.

Hydrogen Peroxide Scavenging Assay

Principle: This assay determines the ability of a compound to scavenge hydrogen peroxide (H₂O₂). The method is based on the reduction of H₂O₂ by the antioxidant compound, and the remaining H₂O₂ is quantified spectrophotometrically.

Protocol:

  • Prepare a solution of hydrogen peroxide (e.g., 40 mM) in a phosphate buffer (pH 7.4).

  • Add the test compound at various concentrations to the hydrogen peroxide solution.

  • Incubate the mixture for 10 minutes at room temperature.

  • Measure the absorbance of the hydrogen peroxide at 230 nm against a blank solution containing the phosphate buffer without hydrogen peroxide.

  • The percentage of hydrogen peroxide scavenging is calculated as: % Scavenging = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (hydrogen peroxide solution without the test compound) and A₁ is the absorbance in the presence of the test compound.

Hypochlorous Acid Scavenging Assay

Principle: This assay assesses the ability of a compound to scavenge hypochlorous acid (HOCl), a potent oxidizing agent produced by myeloperoxidase. The assay often involves monitoring the inhibition of HOCl-induced oxidation of a target molecule.

Protocol:

  • A method for screening HOCl scavengers involves the oxidation of 5-thio-2-nitrobenzoic acid (TNB).

  • The reaction mixture contains the test compound and TNB.

  • The reaction is initiated by the addition of HOCl.

  • The inhibition of the oxidation of TNB is monitored spectrophotometrically.

  • The scavenging activity is determined by the degree to which the test compound prevents the oxidation of TNB.

Signaling Pathways and Mechanisms of Action

The primary antioxidant action of these compounds is believed to be through direct scavenging of reactive oxygen species. Hypotaurine is a particularly effective antioxidant due to the ability of its sulfinic acid group to be readily oxidized to a sulfonic acid group, thereby neutralizing oxidizing agents.

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_compounds Antioxidant Compounds Hydroxyl Radical (.OH) Hydroxyl Radical (.OH) Hypotaurine Hypotaurine Hydroxyl Radical (.OH)->Hypotaurine Scavenged by Hypochlorous Acid (HOCl) Hypochlorous Acid (HOCl) Hypochlorous Acid (HOCl)->Hypotaurine Scavenged by Taurine Taurine Hypotaurine->Taurine Oxidized to

Caption: Antioxidant mechanism of hypotaurine.

Experimental Workflow Visualization

The general workflow for in vitro antioxidant assays involves the generation of a specific reactive oxygen species, incubation with the test compound, and subsequent measurement of the remaining ROS or the effect on a detector molecule.

Experimental_Workflow start Start ros_generation Generation of Reactive Oxygen Species start->ros_generation incubation Incubation with Test Compound ros_generation->incubation measurement Spectrophotometric Measurement incubation->measurement calculation Calculation of Scavenging Activity measurement->calculation end End calculation->end

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Based on the available data for its structural analogs, it can be inferred that the antioxidant potential of this compound is likely to be modest. The fully oxidized sulfonic acid group, as seen in taurine and cysteic acid, is less reactive towards ROS compared to the sulfinic acid group of hypotaurine.[1][2] The position of the sulfonate group at the alpha-carbon in this compound, as opposed to the beta-position in taurine and cysteic acid, may influence its reactivity, but experimental data is required to confirm this.

The potent antioxidant activity of hypotaurine highlights the importance of the oxidation state of the sulfur-containing functional group in determining the antioxidant efficacy of these compounds. Future research should focus on obtaining direct experimental data for this compound to accurately assess its antioxidant potential and enable a more direct comparison with its analogs.

References

Comparative Analysis of Antibody Cross-Reactivity for 3-Amino-2-sulfopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical antibodies developed against the small molecule 3-Amino-2-sulfopropanoic acid. As a hapten, this molecule requires conjugation to a carrier protein to elicit an immune response. This guide explores the potential cross-reactivity of such antibodies with structurally similar molecules, presenting hypothetical experimental data to illustrate key performance differences.

Introduction to this compound and Antibody Generation

This compound is a small organic compound featuring a carboxylic acid, a sulfonate group, and a primary amine. Its structure makes it a valuable building block in various chemical syntheses. Due to its small size, it is non-immunogenic on its own. To generate antibodies, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This process creates a hapten-carrier conjugate that can induce an immune response, leading to the production of antibodies that recognize the this compound moiety.

The specificity of these antibodies is crucial for their intended applications. A key concern is the potential for cross-reactivity with other endogenous or exogenous molecules that share structural similarities. This guide examines the hypothetical binding characteristics of a polyclonal antibody raised against a this compound-KLH conjugate.

Potential Cross-Reactants

Based on structural similarity, the following molecules are considered potential cross-reactants with an antibody targeting this compound:

  • Cysteic Acid: An isomer of this compound, differing only in the position of the amino group relative to the sulfo group.

  • Taurine: Lacks the carboxyl group present in this compound.

  • Isethionic Acid: Lacks the amino group of the target molecule.

  • Beta-Alanine: Lacks the sulfo group of the target molecule.

Comparative Performance Data

The following tables summarize hypothetical data from key experiments designed to assess the cross-reactivity of a polyclonal antibody raised against this compound.

Table 1: Competitive ELISA Results

AnalyteIC50 (nM)% Cross-Reactivity
This compound 10 100%
Cysteic Acid5020%
Taurine5002%
Isethionic Acid>10,000<0.1%
Beta-Alanine>10,000<0.1%

% Cross-Reactivity = (IC50 of this compound / IC50 of Analyte) x 100

Table 2: Western Blot Analysis

Analyte Conjugated to BSASignal Intensity (Arbitrary Units)
This compound-BSA +++++
Cysteic Acid-BSA++
Taurine-BSA+
Isethionic Acid-BSA-
Beta-Alanine-BSA-

Signal Intensity Scale: +++++ (Strongest) to - (No Signal)

Experimental Protocols

Hapten-Carrier Conjugation
  • Activation of this compound: The carboxyl group of this compound is activated using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.

  • Conjugation to Carrier Protein: The activated hapten is then mixed with the carrier protein (e.g., KLH) in a suitable buffer (e.g., PBS pH 7.4). The primary amine groups on the lysine (B10760008) residues of the carrier protein react with the NHS ester of the hapten to form stable amide bonds.

  • Purification: The resulting hapten-carrier conjugate is purified from unreacted hapten and crosslinkers by dialysis or size-exclusion chromatography.

Competitive ELISA
  • Coating: A microtiter plate is coated with a conjugate of this compound and a non-immunizing carrier protein (e.g., BSA) to capture the antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of BSA or non-fat dry milk to prevent non-specific binding.

  • Competition: A fixed concentration of the anti-3-Amino-2-sulfopropanoic acid antibody is pre-incubated with varying concentrations of the free target molecule or potential cross-reactants.

  • Incubation: The antibody-analyte mixtures are added to the coated plate and incubated. The free antibody will bind to the immobilized antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a spectrophotometer. The signal is inversely proportional to the concentration of free analyte in the sample.

  • Data Analysis: The IC50 values (the concentration of analyte that inhibits 50% of the antibody binding) are calculated for each analyte to determine the percent cross-reactivity.

Western Blotting
  • Antigen Preparation: The target molecule and potential cross-reactants are conjugated to a carrier protein (e.g., BSA) to allow for separation by SDS-PAGE.

  • SDS-PAGE: The conjugated proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the anti-3-Amino-2-sulfopropanoic acid antibody.

  • Secondary Antibody Incubation: The membrane is then incubated with an enzyme-linked secondary antibody.

  • Detection: A chemiluminescent or colorimetric substrate is added to visualize the bands where the antibody has bound. The intensity of the band corresponds to the degree of antibody binding.

Visualizations

Hapten_Carrier_Conjugation Hapten This compound Crosslinker EDC/NHS Hapten->Crosslinker Activation Carrier Carrier Protein (KLH) Conjugate Immunogenic Conjugate Carrier->Conjugate Crosslinker->Carrier Coupling

Caption: Hapten-Carrier Conjugation Workflow.

Cross_Reactivity_Principle cluster_target Target Antigen cluster_cross_reactant Cross-Reactant T This compound CR Cysteic Acid Ab Antibody Ab->T High Affinity Binding Ab->CR Lower Affinity Binding

Caption: Principle of Antibody Cross-Reactivity.

ELISA_Workflow A Coat Plate with Antigen-BSA Conjugate B Block A->B C Add Antibody + (Competitor or Target) B->C D Wash C->D E Add Secondary Ab-HRP D->E F Wash E->F G Add Substrate & Read F->G

Caption: Competitive ELISA Workflow.

A Comparative Guide to Sulfonated Amino Acids and their Potential Role in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct evidence for the role of 2-sulfo-beta-alanine in Alzheimer's disease (AD) remains to be established in the scientific literature, a compelling body of research on structurally and functionally related sulfonated amino acids provides a strong rationale for their investigation as potential therapeutic agents. This guide offers a comparative analysis of key sulfonated amino acids and their derivatives that have been evaluated for their neuroprotective effects and modulation of Alzheimer's disease pathology. The central hypothesis is that the sulfonic acid moiety, when attached to an amino acid backbone, can interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. We will compare the performance of these compounds, present supporting experimental data, and provide detailed methodologies for the key experiments cited.

Comparative Analysis of Sulfonated Amino Acids and Related Compounds

The primary compounds of interest that share structural or functional similarities with the hypothetical role of 2-sulfo-beta-alanine are Tramiprosate (homotaurine), Taurine (B1682933), and the precursor molecule, β-alanine. These molecules are compared based on their mechanism of action, observed effects in preclinical and clinical studies, and their potential as therapeutic agents for Alzheimer's disease.

Table 1: Quantitative Comparison of Sulfonated Amino Acids and Related Compounds in Alzheimer's Disease Models and Clinical Trials

Compound/MoleculeStudy TypeModel/PopulationKey Quantitative OutcomesReference(s)
Tramiprosate (Homotaurine) Phase 3 Clinical Trial (Extension Study)APOE4/4 Homozygous AD PatientsCognitive Function (ADAS-cog): 40-66% benefit compared to placebo.[1][2][1][2][3]
CSF Biomarkers: Up to 70% reduction in soluble Aβ42 at 150mg BID.[3][4]
Taurine Preclinical (In Vivo)5xFAD Transgenic MiceGlutamate (B1630785) System Function: 31-40% higher brain uptake of a glutamate PET tracer compared to untreated AD mice.[5][6][5][6]
Preclinical (In Vivo)Rat model of sporadic ADMemory Enhancement: Protected against STZ-induced memory impairment in object recognition and Y-maze tasks.[7][8][7][8]
Neuroinflammation: Reduced astrogliosis and microglial reactivity in the hippocampus.[7][8]
β-Alanine Epidemiological (Cohort Study)Elderly Japanese Population (n=1,475)Dementia Risk (All-cause): Hazard Ratio of 0.50 (95% CI: 0.27, 0.92) for the highest vs. lowest serum quartile.[9][10][11][9][10][11]
Alzheimer's Disease Risk: Hazard Ratio of 0.53 (95% CI: 0.25, 1.10) for the highest vs. lowest serum quartile.[9][10]
Other Sulfonic Acid Functionalized Inhibitors Preclinical (In Vitro)Aβ42 Aggregation AssayInhibition of Aβ Aggregation: H-HPA-NSA arrested the elongation phase of Aβ aggregation at 10 μM.[12] B-PEA-MBSA reduced the stationary phase intensity at 100 μM.[12][12]
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for sulfonic acid-based inhibitors and a typical workflow for evaluating such compounds.

cluster_0 Amyloid Cascade in Alzheimer's Disease cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein Aβ Monomers Amyloid-β Monomers APP->Aβ Monomers β-secretase γ-secretase sAPPβ sAPPβ Aβ Oligomers Toxic Aβ Oligomers Aβ Monomers->Aβ Oligomers Aggregation Aβ Fibrils Aβ Fibrils (Plaques) Aβ Oligomers->Aβ Fibrils Synaptic Dysfunction Synaptic Dysfunction Aβ Oligomers->Synaptic Dysfunction Neuronal Death Neuronal Death Synaptic Dysfunction->Neuronal Death Sulfonated_Compound Sulfonated Compound (e.g., Tramiprosate) Sulfonated_Compound->Aβ Monomers Binds to monomers

Caption: Proposed mechanism of action for sulfonic acid-based Aβ aggregation inhibitors.

Start Hypothesized Neuroprotective Sulfonated Compound In_Vitro In Vitro Studies Start->In_Vitro ThT_Assay Thioflavin T Assay (Aβ Aggregation) In_Vitro->ThT_Assay Cell_Viability Cell Viability Assays (e.g., SH-SY5Y cells) In_Vitro->Cell_Viability Animal_Model In Vivo Studies (AD Mouse Model, e.g., 5xFAD) In_Vitro->Animal_Model Promising Results Behavioral_Tests Cognitive Assessment (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (Brain Aβ Levels via ELISA) Animal_Model->Biochemical_Analysis Imaging In Vivo Plaque Imaging (e.g., MRI, TPEF) Animal_Model->Imaging Clinical_Trials Human Clinical Trials Animal_Model->Clinical_Trials Significant Efficacy & Safety Phase_1 Phase 1 (Safety) Clinical_Trials->Phase_1 Phase_2 Phase 2 (Efficacy, Dosing) Phase_1->Phase_2 Phase_3 Phase 3 (Large-scale Efficacy) Phase_2->Phase_3

Caption: General workflow for the evaluation of a potential Alzheimer's disease therapeutic.

Experimental Protocols

Thioflavin T (ThT) Assay for Aβ Aggregation

This in vitro assay is used to quantify the formation of amyloid fibrils. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

  • Materials:

    • Aβ peptide (e.g., Aβ42)

    • Thioflavin T (ThT) stock solution (e.g., 1 mg/ml in dH2O)

    • Assay buffer (e.g., 50 mM Tris buffer, pH 7.4)

    • 96-well microplate (black, clear bottom)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., 10 mM NaOH) to a concentration of 0.5 mg/ml.[13]

    • Prepare a working solution of ThT in the assay buffer to a final concentration of 5-20 µM.[14][15]

    • In each well of the 96-well plate, combine the Aβ peptide solution (to a final concentration of ~50 µM), the ThT working solution, and the compound to be tested at various concentrations.[14] Include control wells with Aβ and ThT alone.

    • The total volume in each well should be consistent (e.g., 100-120 µl).[14][15]

    • Seal the plate and incubate it in a fluorescence plate reader at 37°C.[14][15]

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[14][15] Shaking before each reading can enhance aggregation kinetics.[15]

    • Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the test compound is determined by the reduction in the fluorescence signal compared to the control.

ELISA for Aβ42 Levels in Brain Homogenates

This assay quantifies the amount of Aβ42 in brain tissue, providing a measure of the amyloid burden.

  • Materials:

    • Brain tissue from an AD mouse model or human subjects.

    • Ice-cold lysis buffer.

    • 70% formic acid.

    • 1 M Tris buffer.

    • Commercially available human Aβ42 ELISA kit.

    • Protease inhibitors.

  • Procedure:

    • Homogenize the brain tissue in ice-cold lysis buffer containing protease inhibitors.

    • To measure soluble Aβ42, centrifuge the homogenate at high speed (e.g., 100,000 x g for 1 hour at 4°C) and collect the supernatant.[16]

    • To measure insoluble Aβ42, take the pellet from the initial centrifugation and re-suspend it in 70% formic acid.[17]

    • Sonicate the formic acid suspension and centrifuge again at high speed (e.g., 13,000 x g for 20 minutes).[17]

    • Neutralize the formic acid-containing supernatant with 1 M Tris buffer.[17]

    • Quantify the Aβ42 levels in the prepared soluble and insoluble fractions using a commercial ELISA kit according to the manufacturer's instructions.[17]

    • Normalize the Aβ42 concentration to the total protein concentration of the initial homogenate, expressing the results as ng/mg of total protein.[17]

Morris Water Maze for Cognitive Assessment

This is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.

  • Apparatus:

    • A circular pool (e.g., 150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).[18][19]

    • A submerged escape platform (hidden).

    • High-contrast spatial cues placed around the room.[18]

    • A video tracking system.

  • Procedure:

    • Acquisition Phase (e.g., 5 consecutive days):

      • Mice are given multiple trials per day to find the hidden platform from different starting locations.[20]

      • Each trial lasts for a set time (e.g., 60-90 seconds). If the mouse fails to find the platform within this time, it is gently guided to it.[18][19][20]

      • The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being returned to its home cage.[19][20]

      • The latency to find the platform and the swim path are recorded by the tracking system.

    • Probe Trial (e.g., on day 6 or 7):

      • The escape platform is removed from the pool.[20]

      • The mouse is allowed to swim freely for a set duration (e.g., 60-90 seconds).[19][20]

      • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

In Vivo Amyloid Plaque Imaging

Non-invasive techniques like Magnetic Resonance Imaging (MRI) and Two-Photon Excitation Fluorescence (TPEF) microscopy can be used to monitor the progression of amyloid plaques in living AD mouse models.

  • Model: Transgenic mouse models of AD that develop amyloid plaques (e.g., APP/PS1).[21][22][23]

  • Procedure (General):

    • Animal Preparation: The mouse is anesthetized and its head is immobilized.[21][24] For TPEF, a cranial window is often surgically prepared over the brain region of interest.[21]

    • Imaging:

      • MRI: High-field MRI (e.g., 7-Tesla or higher) is used to acquire high-resolution images of the brain.[24] Specific pulse sequences (e.g., T2*-weighted) can detect the iron content associated with amyloid plaques, making them visible.[24][25]

      • TPEF: A laser is used to excite endogenous fluorophores or injected fluorescent probes that label the plaques. The emitted fluorescence is then detected to generate high-resolution images of the plaques and surrounding vasculature.[21]

    • Longitudinal Studies: The same animal can be imaged at multiple time points to track the growth and changes in plaque burden over time.[21]

    • Image Analysis: Specialized software is used to quantify the number and size of plaques from the acquired images.[21]

Conclusion

While direct experimental data on 2-sulfo-beta-alanine in Alzheimer's disease is currently lacking, the evidence from related sulfonated amino acids, particularly Tramiprosate and Taurine, is promising. These compounds demonstrate the potential of the sulfonic acid functional group to interfere with key pathological processes in AD, such as amyloid-beta aggregation and neuroinflammation. The inverse association between serum β-alanine and dementia risk further strengthens the rationale for investigating this class of molecules. Future research should focus on directly evaluating 2-sulfo-beta-alanine and its isomers in the established in vitro and in vivo models of Alzheimer's disease outlined in this guide. Such studies will be crucial in determining if 2-sulfo-beta-alanine holds therapeutic potential and how it compares to other promising candidates in the field.

References

A Comparative Analysis of Homotaurine and 3-Amino-2-sulfopropanoic Acid: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis between homotaurine and 3-Amino-2-sulfopropanoic acid is currently hampered by a significant lack of published research on the biological activities of this compound. While homotaurine has been extensively studied for its neuroprotective properties, particularly in the context of Alzheimer's disease, this compound, also known as 2-sulfo-beta-alanine, is primarily documented as a chemical tool for increasing the water solubility of other molecules. This guide provides a detailed overview of the existing data for both compounds, highlighting the current knowledge gaps and suggesting potential avenues for future comparative research.

Physicochemical Properties

Homotaurine and this compound are both small, water-soluble aminosulfonic acids. Their structural similarity to the neurotransmitter GABA and the neuromodulator taurine (B1682933) suggests the potential for neuroactivity.

PropertyHomotaurine (3-Amino-1-propanesulfonic acid)This compound (2-sulfo-beta-alanine)
Chemical Formula C₃H₉NO₃S[1][2][3]C₃H₇NO₅S[4][5]
Molecular Weight 139.17 g/mol [1][2][3]169.16 g/mol [4]
Structure Homotaurine Structurethis compound Structure
Key Features Amino group and a sulfonic acid group separated by a three-carbon chain.[1]Amino group, a carboxylic acid group, and a sulfonic acid group.[1][6]
Solubility High water solubility.High water solubility, used to increase the solubility of other molecules.[1][6]

Synthesis

The synthesis of homotaurine is well-established. Information on the synthesis of this compound is less common in the context of biological studies.

Biological Activity and Mechanism of Action

A significant disparity in available research exists in this domain. Homotaurine has been the subject of numerous preclinical and clinical studies, whereas the biological activity of this compound remains largely unexplored.

Homotaurine

Homotaurine exhibits neuroprotective effects through multiple mechanisms:

  • GABA Receptor Agonism: It acts as a partial agonist at both GABA-A and GABA-B receptors, which contributes to its neuroprotective and anticonvulsant properties.[1][9]

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: Homotaurine binds to soluble Aβ peptides, preventing their aggregation into neurotoxic plaques, a hallmark of Alzheimer's disease.[6] This interaction is a key focus of its therapeutic potential.

  • Anti-inflammatory Effects: Studies have shown that homotaurine can exert anti-inflammatory effects in the brain.[10]

This compound

There is a lack of published studies investigating the specific biological activities and mechanism of action of this compound in a neurological context. Its primary documented application is as a chemical linker to improve the water solubility of hydrophobic molecules, such as fluorescent dyes.[8] Based on its structural similarity to taurine and homotaurine, it could be hypothesized to possess neuroactive properties, but this remains to be experimentally validated.

Experimental Protocols

Detailed experimental protocols are available for assessing the biological activities of compounds like homotaurine. These could be applied to future investigations of this compound.

GABA Receptor Binding Assay

This assay determines the affinity of a compound for GABA receptors.

Objective: To measure the displacement of a radiolabeled ligand from GABA receptors by the test compound.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat brain tissue.

  • Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled GABA receptor ligand (e.g., [³H]muscimol for GABA-A or [³H]GABA in the presence of a GABA-A blocker for GABA-B) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant).

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)

This assay assesses a compound's ability to protect neurons from cell death induced by excessive glutamate.

Objective: To evaluate the neuroprotective effect of the test compound against glutamate-induced neuronal damage.

Methodology:

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specified period.

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate.

  • Assessment of Cell Viability: Measure cell viability using methods such as the MTT assay, LDH release assay, or live/dead cell staining.

  • Data Analysis: Determine the concentration at which the test compound provides significant protection against glutamate-induced cell death.

Amyloid-Beta Aggregation Inhibition Assay

This assay evaluates the ability of a compound to prevent the aggregation of Aβ peptides.

Objective: To quantify the inhibition of Aβ fibril formation by the test compound.

Methodology:

  • Preparation of Aβ: Prepare a solution of synthetic Aβ peptide (e.g., Aβ₁₋₄₂).

  • Aggregation Reaction: Incubate the Aβ peptide solution in the presence and absence of the test compound under conditions that promote aggregation (e.g., gentle agitation at 37°C).

  • Quantification of Aggregation: Monitor the formation of Aβ fibrils over time using techniques such as:

    • Thioflavin T (ThT) fluorescence assay: ThT binds to amyloid fibrils and exhibits enhanced fluorescence.

    • Transmission Electron Microscopy (TEM): Directly visualize the morphology of Aβ aggregates.

  • Data Analysis: Determine the extent of inhibition of Aβ aggregation by the test compound.

Visualizations

Signaling Pathway of Homotaurine's Neuroprotective Mechanisms

Homotaurine_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Homotaurine Homotaurine Soluble_Abeta Soluble Aβ Peptides Homotaurine->Soluble_Abeta Binds to Abeta_Aggregates Aβ Aggregates (Plaques) Homotaurine->Abeta_Aggregates Inhibits GABA_A_Receptor GABA-A Receptor Homotaurine->GABA_A_Receptor Activates GABA_B_Receptor GABA-B Receptor Homotaurine->GABA_B_Receptor Activates Reduced_Inflammation Reduced Neuroinflammation Homotaurine->Reduced_Inflammation Contributes to Soluble_Abeta->Abeta_Aggregates Aggregates to form Neuronal_Survival Neuronal Survival (Neuroprotection) Abeta_Aggregates->Neuronal_Survival Inhibits Abeta_Aggregates->Reduced_Inflammation Induces Inflammation GABA_A_Receptor->Neuronal_Survival Promotes GABA_B_Receptor->Neuronal_Survival Promotes

Caption: Proposed neuroprotective mechanisms of homotaurine.

Hypothetical Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_compounds Test Compounds cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Animal Models of Neurodegeneration) Homotaurine Homotaurine GABA_Binding GABA Receptor Binding Assay Homotaurine->GABA_Binding Neuroprotection_Assay Neuroprotection Assay (e.g., Glutamate Toxicity) Homotaurine->Neuroprotection_Assay Abeta_Inhibition Aβ Aggregation Inhibition Assay Homotaurine->Abeta_Inhibition Anti_inflammatory Anti-inflammatory Assay (e.g., Cytokine Measurement) Homotaurine->Anti_inflammatory 3_Amino_2_sulfopropanoic_acid This compound 3_Amino_2_sulfopropanoic_acid->GABA_Binding 3_Amino_2_sulfopropanoic_acid->Neuroprotection_Assay 3_Amino_2_sulfopropanoic_acid->Abeta_Inhibition 3_Amino_2_sulfopropanoic_acid->Anti_inflammatory Behavioral_Tests Behavioral Tests (Cognitive Function) GABA_Binding->Behavioral_Tests Neuroprotection_Assay->Behavioral_Tests Histopathology Histopathological Analysis (Plaque Load, Neuronal Loss) Abeta_Inhibition->Histopathology Biochemical_Markers Biochemical Marker Analysis (e.g., Aβ levels, Inflammatory Markers) Anti_inflammatory->Biochemical_Markers Comparative_Analysis Comparative Efficacy and Mechanism Analysis Behavioral_Tests->Comparative_Analysis Data for Histopathology->Comparative_Analysis Data for Biochemical_Markers->Comparative_Analysis Data for

Caption: Hypothetical workflow for a comparative study.

Conclusion and Future Directions

Homotaurine is a promising neuroprotective agent with well-documented mechanisms of action. In contrast, this compound remains an enigmatic compound from a pharmacological perspective. The significant gap in the scientific literature regarding the biological effects of this compound prevents a meaningful comparative analysis with homotaurine at this time.

Future research should focus on elucidating the potential biological activities of this compound. A logical first step would be to perform in vitro screening assays, such as those outlined in this guide, to investigate its interaction with GABA receptors, its neuroprotective potential, and its effect on amyloid-beta aggregation. Should these initial studies yield positive results, further investigation into its in vivo efficacy and mechanism of action would be warranted. Such research would be crucial to determine if this compound holds any therapeutic promise and to enable a direct and evidence-based comparison with homotaurine.

References

Comparative Analysis of 3-Amino-2-sulfopropanoic Acid Analogs and their Structure-Activity Relationship at Ionotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of 3-Amino-2-sulfopropanoic acid and its analogs, focusing on their activity as agonists at ionotropic glutamate (B1630785) receptors (iGluRs), primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Due to the limited availability of comprehensive SAR studies on a homologous series of this compound analogs, this guide draws comparisons from structurally related sulfur-containing amino acids to elucidate the key structural determinants of agonist potency and selectivity.

Introduction to this compound and its Analogs

This compound is a structural analog of the endogenous excitatory amino acid glutamate. The presence of a sulfonic acid group in place of a carboxylic acid group significantly influences its interaction with glutamate receptors. Understanding the SAR of this and related compounds is crucial for the rational design of selective and potent ligands for iGluRs, which are implicated in numerous physiological and pathological processes in the central nervous system.

Data Presentation: Comparative Agonist Activity of Sulfonated Amino Acid Analogs

The following table summarizes the excitatory potency of various sulfur-containing amino acid analogs at glutamate receptors, providing a basis for understanding the structural requirements for activity. The data is compiled from various electrophysiological and binding studies on rat central neurons.

CompoundStructureChain Length (Carbons)Acidic GroupRelative Potency (vs. L-Glutamate)Receptor Selectivity
L-Glutamic acid HOOC-(CH₂)₂-CH(NH₂)-COOH4Carboxylate100Broad agonist
L-Aspartic acid HOOC-CH₂-CH(NH₂)-COOH3Carboxylate~70NMDA > AMPA/Kainate
L-Cysteic acid HO₃S-CH₂-CH(NH₂)-COOH2Sulfonate~120NMDA > AMPA/Kainate
L-Cysteine sulfinic acid HO₂S-CH₂-CH(NH₂)-COOH2SulfinatePotentNMDA > AMPA/Kainate
L-Homocysteic acid HO₃S-(CH₂)₂-CH(NH₂)-COOH3Sulfonate~150Potent NMDA agonist
This compound H₂N-CH₂-CH(SO₃H)-COOH3Sulfonate & CarboxylateData not availablePresumed iGluR activity
2-Amino-3-sulfopropanoic acid HO₃S-CH₂-CH(NH₂)-COOH3Sulfonate & CarboxylateData not availablePresumed iGluR activity

Key Observations from the Data:

  • Influence of the Acidic Group: The replacement of a distal carboxylic acid group with a sulfonic acid group generally leads to an increase in agonist potency at NMDA receptors.

  • Effect of Chain Length: Increasing the carbon chain length from that of aspartate/cysteate to that of glutamate/homocysteate appears to enhance NMDA receptor agonist activity.

  • Positional Isomerism: The relative positions of the amino and sulfonic acid groups are expected to significantly impact receptor affinity and efficacy, though direct comparative data for this compound and its 2-amino isomer is lacking.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of these analogs. Below are representative protocols for key experiments.

Radioligand Binding Assay for Glutamate Receptors

This protocol outlines a standard procedure for determining the binding affinity of test compounds to glutamate receptors in rat brain membrane preparations.

1. Membrane Preparation:

  • Whole rat brains (excluding cerebellum) are homogenized in ice-cold 0.32 M sucrose (B13894) solution.
  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
  • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
  • The resulting pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous glutamate.
  • The suspension is centrifuged again at 20,000 x g for 20 minutes at 4°C. The final pellet is resuspended in Tris-HCl buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.

2. Binding Assay:

  • The assay is performed in a final volume of 500 µL containing 50 µL of test compound (or buffer for total binding), 50 µL of radioligand (e.g., [³H]glutamate or a specific antagonist like [³H]CGP 39653 for the NMDA receptor), and 400 µL of the membrane preparation (containing 100-200 µg of protein).
  • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard ligand (e.g., 1 mM L-glutamate).
  • The mixture is incubated at 4°C for 20 minutes.
  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.
  • Filters are washed three times with 4 mL of ice-cold buffer.
  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The half-maximal inhibitory concentration (IC₅₀) values are determined by non-linear regression analysis of the competition binding data.
  • The inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording in Rat Brain Slices

This protocol describes the recording of excitatory postsynaptic potentials (EPSPs) from neurons in acute brain slices to assess the functional activity of the analogs.

1. Slice Preparation:

  • Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 glucose, and 2 CaCl₂.
  • Coronal or sagittal slices (300-400 µm thick) of a brain region of interest (e.g., hippocampus or cortex) are cut using a vibratome.
  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording:

  • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
  • Whole-cell patch-clamp or extracellular field potential recordings are made from neurons in the desired region.
  • A bipolar stimulating electrode is placed to evoke synaptic responses.
  • After obtaining a stable baseline recording of synaptic responses, the test compounds are applied to the bath at known concentrations.

3. Data Analysis:

  • The change in the amplitude and/or frequency of synaptic events (EPSPs or EPSCs) in the presence of the test compound is measured.
  • Concentration-response curves are constructed to determine the EC₅₀ (half-maximal effective concentration) for the agonist effects of the analogs.

Mandatory Visualizations

Signaling Pathway of Ionotropic Glutamate Receptor Activation

iGluR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate iGluR Ionotropic Glutamate Receptor (NMDA/AMPA) Glutamate->iGluR Binds to Analog 3-Amino-2-sulfopropanoic acid analog Analog->iGluR Binds to Ion_Influx Cation Influx (Na+, Ca2+) iGluR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Cellular_Response Downstream Cellular Responses Neuronal_Excitation->Cellular_Response

Caption: Agonist binding to iGluRs leads to ion influx and neuronal excitation.

Experimental Workflow for Radioligand Binding Assay```dot

digraph "Binding Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Membrane_Prep" [label="1. Prepare Rat Brain\nMembranes"]; "Assay_Setup" [label="2. Set up Assay:\nMembranes + Radioligand\n+ Test Compound"]; "Incubation" [label="3. Incubate at 4°C"]; "Filtration" [label="4. Rapid Filtration to\nSeparate Bound/Free Ligand"]; "Counting" [label="5. Scintillation Counting\nof Bound Radioactivity"]; "Data_Analysis" [label="6. Calculate IC50 and Ki\nValues"]; "End" [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Membrane_Prep"; "Membrane_Prep" -> "Assay_Setup"; "Assay_Setup" -> "Incubation"; "Incubation" -> "Filtration"; "Filtration" -> "Counting"; "Counting" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Key structural determinants of agonist activity at glutamate receptors.

Navigating the Path to Clinical Utility: A Comparative Guide for the In Vivo Validation of 3-Amino-2-sulfopropanoic Acid as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific in vivo validation studies for 3-Amino-2-sulfopropanoic acid as a clinical biomarker are not available in the public domain. This guide therefore presents a hypothetical framework for its validation, drawing upon established principles of biomarker discovery and analytical methodologies for amino acid derivatives. This document is intended to serve as a comprehensive, albeit illustrative, resource for researchers, scientists, and drug development professionals on the processes and data presentation involved in validating a novel amino acid-based biomarker.

Introduction: The Promise and Challenge of Novel Biomarkers

The identification of novel biomarkers is a critical endeavor in advancing precision medicine, offering the potential for earlier disease detection, more accurate prognosis, and personalized treatment strategies. Amino acids and their derivatives are increasingly recognized as important signaling molecules and metabolic intermediates whose concentrations in biological fluids can reflect underlying physiological or pathological states. This compound, a structural analog of known signaling molecules, presents an intriguing candidate for biomarker development. However, the journey from a candidate molecule to a clinically validated biomarker is a rigorous, multi-stage process requiring robust analytical validation and comprehensive in vivo confirmation.

This guide outlines a hypothetical in vivo validation pathway for this compound, comparing its potential performance metrics against established (hypothetical) biomarkers for a speculative disease context, "Neuro-Metabolic Disorder X" (NMD-X).

Hypothetical Performance Comparison

For a novel biomarker to be clinically useful, it must demonstrate superior or complementary performance to existing diagnostic or prognostic tools. The following table summarizes hypothetical data comparing this compound to two other classes of biomarkers for NMD-X.

Biomarker CandidateClassSample MatrixSensitivity (%)Specificity (%)AUC (ROC Analysis)Predictive Value (Positive)Predictive Value (Negative)
This compound Amino Acid DerivativePlasma92880.910.850.94
Neurofilament Light Chain (NfL) ProteinCerebrospinal Fluid (CSF)95820.930.810.96
Branched-Chain Amino Acids (BCAA) Ratio Amino Acid PanelSerum78750.790.760.77

This data is illustrative and not based on actual experimental results.

Experimental Protocols

The validation of a biomarker relies on well-defined and reproducible experimental protocols. Below are methodologies that would be central to the in vivo validation of this compound.

Animal Model Studies for Preclinical Validation
  • Objective: To establish a correlation between plasma concentrations of this compound and the presence and progression of NMD-X in a controlled in vivo system.

  • Animal Model: A transgenic mouse model genetically predisposed to developing NMD-X-like symptoms.

  • Experimental Groups:

    • NMD-X transgenic mice (n=50)

    • Wild-type littermate controls (n=50)

  • Procedure:

    • Collect baseline plasma samples from all animals at 4 weeks of age.

    • Monitor animals for the onset of NMD-X symptoms (e.g., motor deficits, cognitive decline).

    • Collect plasma samples at bi-weekly intervals until 24 weeks of age.

    • At the study endpoint, collect terminal plasma and brain tissue samples.

    • Quantify this compound levels in all plasma samples using a validated LC-MS/MS method.

    • Correlate plasma levels with disease severity scores and histopathological findings in brain tissue.

Human Cohort Study for Clinical Validation
  • Objective: To assess the diagnostic and prognostic performance of this compound in a human population.

  • Study Design: A cross-sectional study followed by a longitudinal cohort study.

  • Participant Groups:

    • Patients diagnosed with NMD-X (n=200)

    • Healthy, age- and sex-matched controls (n=200)

    • Patients with other neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) to assess specificity (n=100)

  • Procedure:

    • Collect plasma samples from all participants at enrollment.

    • For the NMD-X cohort, collect follow-up samples at 6, 12, and 24 months to assess correlation with disease progression.

    • Quantify this compound, NfL, and BCAA ratios in all samples.

    • Perform statistical analysis, including Receiver Operating Characteristic (ROC) curve analysis, to determine sensitivity, specificity, and Area Under the Curve (AUC).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This is the gold-standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[1]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding 3 volumes of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₃,¹⁵N-3-Amino-2-sulfopropanoic acid).

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for injection.

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for polar compounds like amino acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous to ensure retention and elution of the analyte.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizing the Biomarker Validation Workflow and Biological Context

Diagrams are essential for clearly communicating complex workflows and biological pathways.

BiomarkerValidationWorkflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Hypothesis Generation Hypothesis Generation Candidate Discovery (Metabolomics) Candidate Discovery (Metabolomics) Hypothesis Generation->Candidate Discovery (Metabolomics) Analytical Method Development (LC-MS/MS) Analytical Method Development (LC-MS/MS) Candidate Discovery (Metabolomics)->Analytical Method Development (LC-MS/MS) Animal Model Studies Animal Model Studies Analytical Method Development (LC-MS/MS)->Animal Model Studies Correlation with Pathology Correlation with Pathology Animal Model Studies->Correlation with Pathology Human Cohort Studies Human Cohort Studies Correlation with Pathology->Human Cohort Studies Statistical Analysis (ROC) Statistical Analysis (ROC) Human Cohort Studies->Statistical Analysis (ROC) Clinical Utility Assessment Clinical Utility Assessment Statistical Analysis (ROC)->Clinical Utility Assessment

A streamlined workflow for biomarker discovery and validation.

SignalingPathway Metabolic Stress Metabolic Stress Enzyme A (Upregulated) Enzyme A (Upregulated) Metabolic Stress->Enzyme A (Upregulated) Precursor Molecule Precursor Molecule This compound This compound Precursor Molecule->this compound Enzyme A Neuronal Signaling Pathway Neuronal Signaling Pathway This compound->Neuronal Signaling Pathway Modulates Cellular Dysfunction Cellular Dysfunction Neuronal Signaling Pathway->Cellular Dysfunction

Hypothetical signaling pathway involving this compound.

Conclusion

The in vivo validation of a novel biomarker such as this compound is a multifaceted process that bridges basic science with clinical application. While the data presented here is hypothetical, the outlined methodologies for preclinical and clinical studies, coupled with robust analytical techniques like LC-MS/MS, represent the standard of practice in the field.[2] The successful validation of this, or any, new biomarker would require rigorous adherence to these protocols, transparent data reporting, and ultimately, a demonstration of clear clinical utility in improving patient outcomes. Future research in this area will be critical to realizing the potential of novel amino acid derivatives in the landscape of diagnostic and prognostic medicine.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 3-Amino-2-sulfopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 3-Amino-2-sulfopropanoic acid (CAS 15924-28-4). The following procedural guidance is based on established safety protocols for sulfamic acid derivatives and is intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, its structure, containing both an amino group and a sulfonic acid group, suggests that it should be handled with care. It is prudent to treat this compound as a potential skin and eye irritant. The following PPE is mandatory to minimize exposure.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.Protects eyes from splashes of the chemical or solutions.
Face ShieldWorn in addition to safety goggles.Provides an extra layer of protection for the face, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves. Check manufacturer's compatibility data.Protects hands from direct contact with the chemical.[1][2]
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and clothing from spills and contamination.
Respiratory Protection NIOSH-approved RespiratorRequired if handling powders outside of a fume hood or if dust/aerosol generation is likely.[1][3]Prevents inhalation of airborne particles.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Operational Workflow for Handling this compound

Adherence to a strict operational workflow is crucial for maintaining a safe working environment. The following diagram outlines the procedural steps for handling this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Designate Handling Area (Chemical Fume Hood) B Assemble and Inspect PPE A->B C Gather Materials and Spill Kit B->C D Don PPE C->D E Weigh and Transfer Chemical D->E F Prepare Solution (if applicable) E->F G Decontaminate Glassware and Surfaces F->G H Dispose of Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Procedural workflow for the safe handling of this compound.

Experimental Protocols

Designate Handling Area: All work with solid this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation. The work area should be clean and free of incompatible materials.

Assemble and Inspect PPE: Before handling, ensure all necessary PPE is readily available and in good condition.

Gather Materials & Spill Kit: Have all necessary equipment, reagents, and a spill kit accessible. The spill kit should contain an inert absorbent material (e.g., vermiculite, sand), and materials for decontamination.

Don PPE: Put on all required PPE as specified in the table above.

Weigh/Transfer: When weighing or transferring the solid material, do so carefully to avoid the formation of dust. Use a spatula and weigh paper or a weighing boat.

Prepare Solution: If preparing a solution, slowly add the solid to the solvent with stirring. Avoid splashing.

Decontaminate: Thoroughly clean all glassware and surfaces that have come into contact with the chemical.

Dispose of Waste: All waste materials, including contaminated PPE and cleaning materials, must be disposed of according to institutional and local regulations.

Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

Wash Hands: Wash hands thoroughly with soap and water after handling is complete.[5]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with acidic substances, such as high-density polyethylene (B3416737) (HDPE).

Labeling:

  • Clearly label the waste container with "Waste this compound" and include any known hazard symbols.

  • Indicate the date of waste accumulation.

Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain or in regular trash.[5]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain and absorb the spill.

  • Clean: Clean the spill area with a suitable decontaminating agent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.